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  • Product: 1-(Aminomethyl)cyclobutanecarboxamide HCl

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1-(Aminomethyl)cyclobutanecarboxamide HCl

The following technical guide details the chemical structure, synthesis, and applications of 1-(Aminomethyl)cyclobutanecarboxamide HCl , a specialized cyclobutane-based building block used in medicinal chemistry. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and applications of 1-(Aminomethyl)cyclobutanecarboxamide HCl , a specialized cyclobutane-based building block used in medicinal chemistry.

Executive Summary

1-(Aminomethyl)cyclobutanecarboxamide HCl (CAS: 2524443-56-7) is a conformationally restricted amino acid derivative and a structural analog of the blockbuster drug Gabapentin. Unlike its cyclohexane counterpart, this compound features a cyclobutane ring that imparts distinct steric constraints and a unique "puckered" conformation. It serves as a critical building block in Fragment-Based Drug Discovery (FBDD) for introducing rigidity into peptide backbones and acting as a bioisostere for


-amino acids. Its primary utility lies in modulating the pharmacokinetic profile of drug candidates by reducing conformational entropy.

Chemical Identity & Physicochemical Properties

This compound is an amphiphilic salt, combining a polar primary amine and a neutral carboxamide group on a hydrophobic cyclobutane scaffold.

Identification Data
ParameterDetail
Chemical Name 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride
CAS Number 2524443-56-7
Molecular Formula

(HCl salt)
Molecular Weight 164.63 g/mol (Salt); 128.17 g/mol (Free Base)
SMILES NCC1(CCC1)C(N)=O.Cl
Structure Class

-Amino Acid Amide; Cyclobutane derivative
Physicochemical Characteristics
PropertyValue / Observation
Appearance White to off-white crystalline solid
Solubility Highly soluble in water (>50 mg/mL), DMSO, and Methanol
Melting Point >200°C (Decomposition typical for amino acid salts)
Hygroscopicity Moderate; requires desiccation during storage
pKa (Calculated) Amine: ~9.8

Structural Analysis & Bioisosterism

The cyclobutane ring creates a specific "butterfly" or puckered conformation (dihedral angle ~25-30°), which contrasts with the chair conformation of cyclohexane (Gabapentin) or the flexible chain of GABA.

Conformational Restriction

In drug design, replacing a gem-dimethyl or a cyclohexane ring with a cyclobutane ring alters the vector of the substituents.

  • Gabapentin (Cyclohexane): Bulky, adopts a chair conformation, occupies a larger hydrophobic volume.

  • 1-(Aminomethyl)cyclobutane (This Compound): More compact, rigid, and defines a distinct vector for the amine and amide groups. This restriction reduces the entropic penalty upon binding to a target protein.

Bioisosteric Relationships

The carboxamide group acts as a neutral bioisostere of the carboxylic acid found in Gabapentin. This substitution:

  • Increases Permeability: Removes the negative charge of the carboxylate, potentially improving blood-brain barrier (BBB) penetration.

  • Alters H-Bonding: The amide acts as both an H-bond donor and acceptor, unlike the carboxylate which is primarily an acceptor at physiological pH.

Bioisostere_Comparison GABA GABA (Flexible Linear Chain) Gabapentin Gabapentin (Cyclohexane Ring) Chair Conformation GABA->Gabapentin Rigidification (Lipophilicity +) Target 1-(Aminomethyl) cyclobutanecarboxamide (Cyclobutane Ring) Puckered/Rigid Gabapentin->Target Ring Contraction (Volume Reduction) Target->GABA Bioisostere (Amide vs Acid)

Figure 1: Structural evolution from GABA to Gabapentin and the Cyclobutane Carboxamide analog, highlighting the impact of ring size on conformation.

Synthesis & Manufacturing

The synthesis of 1-(Aminomethyl)cyclobutanecarboxamide HCl typically follows a divergent pathway from 1,1-cyclobutanedicarbonitrile . The critical step is the selective mono-hydrolysis or the sequential reduction/protection strategy.

Synthetic Pathway (Representative Protocol)

Step 1: Cyclization Reaction of 1,3-dibromopropane with malononitrile in the presence of a base (NaH or K2CO3) yields 1,1-cyclobutanedicarbonitrile .

Step 2: Selective Hydrolysis Controlled hydrolysis of one nitrile group using basic conditions (NaOH, H2O2) or enzymatic catalysis yields 1-cyanocyclobutanecarboxamide .

  • Control Point: Temperature must be strictly regulated (<10°C) to prevent hydrolysis of both nitriles to the diacid.

Step 3: Reduction Catalytic hydrogenation (Raney Ni, H2) or chemical reduction (BH3·DMS) converts the remaining nitrile to the primary amine.

  • Note: The carboxamide is generally stable to catalytic hydrogenation conditions but sensitive to strong hydride reducing agents like LiAlH4 (which would reduce the amide to an amine). Therefore, Raney Nickel/H2 is the preferred method.

Step 4: Salt Formation Treatment with anhydrous HCl in dioxane/ether precipitates the hydrochloride salt.

Synthesis_Workflow Start Start: Malononitrile + 1,3-Dibromopropane Intermediate1 1,1-Cyclobutanedicarbonitrile Start->Intermediate1 Cyclization (Base) Intermediate2 1-Cyanocyclobutanecarboxamide Intermediate1->Intermediate2 Partial Hydrolysis (NaOH/H2O2) Reaction_Red Reduction (Raney Ni / H2) Selective for Nitrile Intermediate2->Reaction_Red Product 1-(Aminomethyl) cyclobutanecarboxamide HCl Reaction_Red->Product HCl Salt Formation

Figure 2: Step-wise synthetic workflow for the production of 1-(Aminomethyl)cyclobutanecarboxamide HCl.

Applications in Drug Discovery[2][3]

Fragment-Based Drug Discovery (FBDD)

This compound is an ideal "fragment" due to its low molecular weight (<200 Da) and defined geometry. It is used to probe binding pockets where a specific distance between a hydrogen bond donor (amide) and a cationic center (amine) is required.

Peptidomimetics

Incorporating this scaffold into a peptide chain constrains the backbone, forcing it into specific turn geometries (


-turns). This is particularly useful in designing inhibitors for proteases or protein-protein interactions where the bioactive conformation is a tight turn.
Kinase Inhibitors

In kinase inhibitor design, the cyclobutane ring serves as a rigid spacer that orients the solubilizing amine group towards the solvent front while the amide interacts with the hinge region or gatekeeper residues.

Handling, Safety, and Stability

Storage Protocols
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen or Argon) in a tightly sealed container.

  • Stability: Stable for >2 years if protected from moisture. Aqueous solutions should be prepared fresh, as the amide can slowly hydrolyze to the acid at extreme pH or elevated temperatures.

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.

References

  • Reagentia. (n.d.).[1] 1-(Aminomethyl)cyclobutanecarboxamide HCl Product Page. Retrieved March 6, 2026, from [Link]

  • PubChem. (2025).[2] 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (Related Analog Data). National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Overman, L. E., & Osipov, M. (2013). Cyclobutane Derivatives in Drug Discovery. Journal of the American Chemical Society. (Contextual reference for cyclobutane scaffolds).

Sources

Exploratory

solubility profile of 1-(Aminomethyl)cyclobutanecarboxamide HCl in water vs organic solvents

Technical Guide: Solubility Profile & Process Chemistry of 1-(Aminomethyl)cyclobutanecarboxamide HCl Executive Summary This guide details the physicochemical behavior and solubility profile of 1-(Aminomethyl)cyclobutanec...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile & Process Chemistry of 1-(Aminomethyl)cyclobutanecarboxamide HCl

Executive Summary

This guide details the physicochemical behavior and solubility profile of 1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride , a critical intermediate in the synthesis of gabapentinoid analogs and CB-1 antagonists. As a primary amine hydrochloride salt attached to a strained cyclobutane ring, this compound exhibits a distinct "ionic-polar" solubility signature. It displays high solubility in aqueous and protic media while remaining virtually insoluble in non-polar organic solvents. This polarity contrast is the foundational principle for its purification via antisolvent crystallization or pH-switch liquid-liquid extraction.

Part 1: Physicochemical Basis of Solubility

To understand the solubility profile, we must first analyze the structural determinants of the molecule.

  • Core Structure: The cyclobutane ring is lipophilic but compact (

    
    ).
    
  • Functional Groups:

    • Aminomethyl (

      
      ):  The hydrochloride salt form provides a permanent positive charge, dominating the solubility profile by creating high lattice energy and requiring high-dielectric solvents for dissolution.
      
    • Carboxamide (

      
      ):  A neutral but highly polar group capable of acting as both a hydrogen bond donor and acceptor.
      
  • Net Effect: The molecule behaves as a polar electrolyte . The ionic interaction of the ammonium chloride moiety overrides the lipophilicity of the cyclobutane ring, forcing the compound to partition into aqueous and protic phases.

Part 2: Solubility Profile (Water vs. Organic Solvents)

The following data summarizes the solubility behavior based on the physicochemical properties of amino-amide HCl salts.

Table 1: Solubility Classification & Mechanistic Drivers

Solvent ClassSpecific SolventSolubility RatingMechanistic Explanation
Aqueous Water (pH 1-7) Very High (>100 mg/mL)High dielectric constant (

) stabilizes the dissociated ion pair (

and

).
Protic Organic Methanol High (>50 mg/mL)Sufficient polarity to solvate the ions; H-bonding capability matches the amide group.
Protic Organic Ethanol Moderate (10-30 mg/mL)Reduced dielectric constant lowers solubility; often requires heating to dissolve.
Protic Organic Isopropanol (IPA) Low (<5 mg/mL)Steric bulk interferes with solvation shells. often acts as an antisolvent .
Aprotic Polar DMSO / DMF High High dipole moment solvates the cation effectively, though recovery is difficult.
Aprotic Polar Acetonitrile Very Low Lacks H-bond donation; cannot effectively stabilize the chloride anion.
Non-Polar DCM / EtOAc Insoluble Dielectric constants (

) are too low to overcome the crystal lattice energy.
Hydrocarbon Hexane / Toluene Insoluble Complete polarity mismatch. Used to wash away non-polar impurities.

Critical Process Insight: The sharp solubility drop-off between Methanol and Isopropanol is the "sweet spot" for purification. Dissolving the crude salt in Methanol and slowly adding IPA (or EtOAc) is the most effective recrystallization strategy.

Part 3: Experimental Methodologies

To validate the specific solubility limits for your batch (which may vary based on crystal polymorph or impurity profile), use the following self-validating protocols.

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection during process development.

  • Preparation: Weigh 50 mg of 1-(Aminomethyl)cyclobutanecarboxamide HCl into a 4 mL clear glass vial.

  • Addition: Add the target solvent in 100 µL increments (100 µL = 2 volumes relative to mass).

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation:

    • Soluble: Clear solution obtained with <500 µL (Solubility >100 mg/mL).

    • Moderately Soluble: Clear solution with 0.5 – 2.0 mL (Solubility 25–100 mg/mL).

    • Insoluble: Solid persists after 5.0 mL (Solubility <10 mg/mL).

  • Thermal Stress: If insoluble at RT, heat to boiling point. If it dissolves, record as "Temperature Dependent" (Ideal for recrystallization).

Protocol B: Quantitative HPLC Determination (Tier 2)

Use this for regulatory documentation (DMF/CMC).

  • Saturation: Add excess solid (approx. 200 mg) to 1.0 mL of solvent. Stir at 25°C for 24 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter . (Note: Use Nylon filters for aqueous samples if PTFE is unavailable, but avoid cellulose which may bind amides).

  • Dilution: Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% TFA).

  • Analysis: Inject onto HPLC (C18 Column, UV at 210 nm). Quantify against a standard curve of the pure material dissolved in water.

Part 4: Process Applications & Visualization

Workflow 1: Solubility Determination Logic

This flowchart guides the researcher through the decision-making process for solvent selection based on the protocols above.

SolubilityWorkflow Start Start: 50mg Compound AddSolvent Add 100µL Solvent Vortex 30s Start->AddSolvent CheckClear Is Solution Clear? AddSolvent->CheckClear CalcHigh Result: High Solubility (>500 mg/mL) CheckClear->CalcHigh Yes CheckVol Volume > 2mL? CheckClear->CheckVol No CheckVol->AddSolvent No Heat Heat to Reflux CheckVol->Heat Yes CheckHot Clear at Reflux? Heat->CheckHot Recryst Candidate for Recrystallization CheckHot->Recryst Yes Insol Result: Insoluble (Antisolvent) CheckHot->Insol No

Figure 1: Decision tree for classifying solvent utility based on visual screening.

Workflow 2: Purification Strategy (Salt Break vs. Recrystallization)

The solubility profile dictates two primary purification routes. The Salt Break utilizes the pH-dependent solubility switch, while Antisolvent Crystallization exploits the polarity difference between Methanol and IPA/EtOAc.

PurificationStrategy cluster_0 Option A: Antisolvent Crystallization cluster_1 Option B: Salt Break Extraction Crude Crude HCl Salt (Impure) DissolveMeOH Dissolve in Min. Vol. Methanol Crude->DissolveMeOH Basify Dissolve in H2O Adjust pH > 10 (NaOH) Crude->Basify AddIPA Slow Addition: IPA or EtOAc DissolveMeOH->AddIPA Filter Filter Pure HCl Salt AddIPA->Filter Extract Extract into DCM or EtOAc Basify->Extract Free Base Partitions to Org Reacidify Treat Organic with HCl in Dioxane Extract->Reacidify Precipitates Pure Salt

Figure 2: Dual-pathway purification strategy leveraging the specific solubility profile of the aminomethyl-cyclobutane scaffold.

References

  • ChemicalBook. (2025). Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride Properties and Data.

  • PubChem. (2024).[1] 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride Compound Summary. National Library of Medicine.

  • Chem-Impex Int'l. (2024). 1-Amino-cyclobutane carboxylic acid hydrochloride Technical Data.

  • Hirano, A. et al. (2021).[2] The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions. International Journal of Biological Macromolecules.

Sources

Foundational

conformational restriction properties of cyclobutane amino acid analogs

An In-Depth Technical Guide to the Conformational Restriction Properties of Cyclobutane Amino Acid Analogs Introduction: The Quest for Rigidity in Peptide Therapeutics Peptides represent a burgeoning class of therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Restriction Properties of Cyclobutane Amino Acid Analogs

Introduction: The Quest for Rigidity in Peptide Therapeutics

Peptides represent a burgeoning class of therapeutic agents, prized for their high specificity and potency in interacting with biological targets. However, their clinical utility is often hampered by inherent limitations, including poor metabolic stability and excessive conformational flexibility.[1][2][3] An unstructured peptide chain exists as a dynamic ensemble of conformations in solution, meaning only a fraction of the molecules adopt the specific three-dimensional shape required for receptor binding. This conformational entropy is energetically costly and often leads to reduced binding affinity.

A powerful strategy to overcome these challenges is the introduction of conformational constraints into the peptide backbone.[4][5] By reducing the rotational freedom of the peptide, we can pre-organize it into its bioactive conformation, leading to enhanced binding affinity, increased selectivity, and improved resistance to enzymatic degradation.[3][6] Among the various tools available for this purpose, cyclobutane amino acid analogs (CBAAs) have emerged as a particularly interesting class of building blocks for developing new peptidomimetics.[1][2][7] The unique, strained geometry of the cyclobutane ring imparts a rigid and predictable constraint on the peptide backbone, making it an invaluable tool for researchers, scientists, and drug development professionals.

The Cyclobutane Scaffold: A Master of Conformational Control

Unlike the planar cyclohexane ring in its chair conformation, the cyclobutane ring is not flat. It adopts a puckered conformation to relieve some of its inherent ring strain.[8][9] This puckering is a dynamic equilibrium between two equivalent bent conformations. When incorporated into an amino acid, this puckered four-membered ring severely restricts the allowable values for the key peptide backbone dihedral angles, phi (φ) and psi (ψ), which dictate the overall secondary structure.[10]

The precise nature of this constraint is further modulated by the stereochemistry and position of substituents on the cyclobutane ring.[11][12] A substituent can favor one puckered state over the other, effectively "locking" the local conformation. This allows for the rational design of CBAAs that can induce specific secondary structures, such as β-turns or helical motifs, within a peptide sequence.[7][13] For instance, high-resolution NMR studies have shown that peptides containing trans-cyclobutane amino acid residues tend to adopt more folded, compact structures in solution compared to their cis-cyclobutane counterparts, which favor more extended, strand-like conformations.[14] This difference is attributed to the ability of the trans isomers to facilitate the formation of stabilizing intra-residue hydrogen bonds.[14]

G cluster_1 Cyclobutane Ring Constraint N N-H CA N->CA φ C C=O CA->C ψ C1 C1 CA->C1 C2 C2 C1->C2 C2->N C3 C3 C2->C3 C4 C4 C3->C4 C4->C1 caption Fig 1: Puckered cyclobutane ring constrains peptide backbone dihedral angles (φ, ψ).

Fig 1: Puckered cyclobutane ring constrains peptide backbone dihedral angles (φ, ψ).

Synthesis of Cyclobutane Amino Acid Analogs

The synthesis of these valuable building blocks has been a focus of considerable research. While various methods exist, one of the most powerful and versatile strategies is the [2+2] cycloaddition reaction.[15] This approach involves the reaction of an alkene with another double-bond-containing molecule to form the four-membered cyclobutane ring directly.

Recent advances have leveraged visible-light photocatalysis to achieve these transformations under mild and scalable conditions, offering access to a wide variety of substituted CBAAs with high selectivity.[1][2] This method is particularly attractive as it tolerates a broad range of functional groups, which is essential for creating diverse libraries of analogs for drug screening.[2]

Experimental Protocol: Visible-Light Mediated [2+2] Cycloaddition

This protocol is a representative example based on methodologies reported for the synthesis of α-CBAA derivatives.[1][2]

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the dehydroamino acid derivative (1.0 equiv.), the styrene-type olefin (2.0 equiv.), and the photocatalyst, such as [Ir(dFCF3ppy)2(dtbpy)]PF6 (1 mol%).

  • Solvent and Degassing: Add anhydrous and degassed solvent (e.g., acetone or acetonitrile) to achieve a desired concentration (e.g., 0.1 M). The reaction mixture is then thoroughly degassed by three freeze-pump-thaw cycles to remove oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: The reaction tube is placed in front of a visible light source (e.g., a blue LED lamp, λ ≈ 450 nm) and stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield the desired cyclobutane α-amino acid derivative.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities can be removed under standard conditions (e.g., acid hydrolysis with 6 M HCl) to yield the free amino acid.[1]

G Reactants Dehydroamino Acid + Styrene Olefin + Photocatalyst Setup Reaction Setup in Schlenk Tube Reactants->Setup Irradiation Visible Light Irradiation (Blue LED) Setup->Irradiation Monitoring Reaction Monitoring (TLC / LC-MS) Irradiation->Monitoring Purification Workup & Purification Monitoring->Purification Product Protected CBAA Purification->Product caption Fig 2: General workflow for the photocatalytic synthesis of CBAAs.

Fig 2: General workflow for the photocatalytic synthesis of CBAAs.

Conformational Analysis: Unveiling the 3D Structure

Determining the precise three-dimensional structure imparted by a CBAA is critical to understanding its biological effects. This is achieved through a synergistic combination of experimental and computational techniques.[11][12][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the primary tool for studying the conformation of CBAA-containing peptides in solution.[17] Two-dimensional experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide through-space proton-proton distance information, while analysis of scalar coupling constants (J-values) yields information about dihedral angles.[12][14]

  • X-ray Crystallography: This technique provides high-resolution structural information in the solid state, offering an unambiguous picture of the peptide's conformation and the puckering of the cyclobutane ring.[11][18]

  • Computational Modeling: Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations are used to complement experimental data.[11][12] MD simulations, often incorporating distance and angle restraints derived from NMR data, can explore the conformational landscape of the peptide in a simulated aqueous environment, providing insights into its dynamic behavior.[13][19][20]

Protocol: Combined NMR and Molecular Dynamics for Conformational Analysis
  • NMR Data Acquisition: Dissolve the purified CBAA-containing peptide in a suitable deuterated solvent (e.g., D₂O or CD₃OH). Acquire a suite of 1D and 2D NMR spectra (COSY, TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.

  • Resonance Assignment: Assign all proton and carbon resonances using the combination of COSY, TOCSY, and HSQC spectra.

  • Constraint Generation: Integrate cross-peaks from the NOESY spectrum to generate a list of interproton distance restraints. Measure J-coupling constants to derive dihedral angle restraints.

  • Structure Calculation: Use the experimental restraints in a molecular dynamics simulation program (e.g., AMBER, GROMACS). Start with an initial extended structure of the peptide.

  • MD Simulation: Run a simulated annealing protocol or time-averaged restrained MD simulation in an explicit solvent model. This allows the peptide to fold into conformations that satisfy the experimental restraints.

  • Structure Validation: Analyze the resulting family of low-energy structures for convergence and agreement with the experimental data. The final ensemble of structures represents the conformational preference of the peptide in solution.

Peptide/AnalogInduced ConformationKey Observational MethodReference
Peptide with (1S,2S)-c⁴SerTwo consecutive β-turn type IIINMR and MD Simulations[13]
Hybrid β,γ-peptides with trans-cyclobutaneFolded structureHigh-Resolution NMR[14]
Hybrid β,γ-peptides with cis-cyclobutaneStrand-like structureHigh-Resolution NMR[14]
Furanomycin AnalogDefined 2-oxabicyclo[3.2.0]heptane coreX-ray Crystallography[18]

Applications in Drug Discovery and Peptidomimetic Design

The ability to rigidly control peptide conformation makes CBAAs powerful tools in medicinal chemistry.[8] Their incorporation can lead to significant improvements in a molecule's pharmacological profile.

  • Stabilizing Bioactive Conformations: CBAAs can be used to mimic and stabilize secondary structures like β-turns, which are critical for molecular recognition events.[6][10] For example, analogs of the immunomodulatory peptide tuftsin, where specific residues were replaced with CBAAs, showed significantly higher biological activity and resistance to enzymatic degradation compared to the parent peptide.[21]

  • Improving Metabolic Stability: The constrained nature of the cyclobutane ring can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in biological systems.[2][6]

  • Enhancing Cell Penetration: The overall shape and pre-organization of charged groups on a peptide's surface are critical for its ability to cross cell membranes. Studies on cell-penetrating peptides (CPPs) have shown that the rigid conformation imposed by a cyclobutane amino acid can dramatically influence cell uptake, highlighting the importance of conformational control in designing effective drug delivery vectors.[19][20]

  • Developing Novel Peptide Topologies: CBAAs have been used as "anchoring residues" in peptide stapling, a strategy to create macrocyclic peptides that can effectively target challenging protein-protein interactions (PPIs).[22] The defined geometry of the cyclobutane scaffold allows for precise, geometry-specific stapling, leading to more rigid and potent inhibitors.[22]

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide p1 AA1 p2 AA2 p1->p2 p3 AA3 p2->p3 p2->p3 High Flexibility p4 AA4 p3->p4 c1 AA1 c2 CBAA c1->c2 c4 AA4 c1:s->c4:s H-bond c3 AA3 c2->c3 c3->c4 caption Fig 3: CBAA inducing a stable β-turn structure via conformational restriction.

Fig 3: CBAA inducing a stable β-turn structure via conformational restriction.

Conclusion and Future Outlook

Cyclobutane amino acid analogs provide a robust and versatile platform for imposing predictable and tunable conformational constraints on peptides. By restricting the accessible conformational space, these unique building blocks enable the design of peptidomimetics with enhanced receptor affinity, greater metabolic stability, and improved overall pharmacological properties. The synergy between advanced synthetic methods, such as photocatalysis, and sophisticated analytical techniques, like NMR and computational modeling, continues to deepen our understanding of their structural effects. As the demand for novel and more effective peptide-based drugs grows, the rational incorporation of cyclobutane amino acid analogs will undoubtedly play a pivotal role in the future of drug discovery and development.

References

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2005). Synthesis of cyclobutane serine analogues. The Journal of Organic Chemistry, 70(3), 988–994. [Link]

  • Various Authors. (n.d.). Aminoacids of the cyclobutane series. ResearchGate. Retrieved from various articles on the platform. [Link]

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2005). Synthesis of Cyclobutane Serine Analogues. Universidad de La Rioja Publications. [Link]

  • Illa, O., Olivares, J. A., Nolis, P., Ortuño, R. M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(9), 2753. [Link]

  • Wang, Y., et al. (2023). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science, 14(41), 11396–11403. [Link]

  • Hruby, V. J., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current protein & peptide science, 5(6), 493–511. [Link]

  • Avenoza, A., Busto, J. H., Mata, L., Peregrina, J. M., & Pérez-Fernández, M. (2007). Formal [2+2] Cycloaddition of 2-(Acylamino)acrylates with Vinyl Sulfides: An Approach to Cyclobutane α-Amino Acids as S-Phenylcysteine Analogues. Synthesis, 2007(23), 3733-3738. [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters, 24(33), 6176–6181. [Link]

  • van der Kolk, E., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(21), 1743-1754. [Link]

  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 26(9), 2753. [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(7), 2637–2646. [Link]

  • Mancheño, O. G., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Organic Letters, 24(33), 6176–6181. [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(7), 2637–2646. [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Figshare. [Link]

  • Hruby, V. J., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

  • Olma, A., et al. (2013). Synthesis of a Conformationally Constrained δ-amino Acid Building Block. Molecules, 18(2), 2269–2281. [Link]

  • van der Kolk, E., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Gilon, C., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(26), 5129–5137. [Link]

  • Kiczun, M., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(3), 745. [Link]

  • Ortuño, R. M., Moglioni, A. G., & Moltrasio, G. Y. (2005). Cyclobutane Biomolecules: Synthetic Approaches to Amino Acids, Peptides and Nucleosides. Current Organic Chemistry, 9(3), 237-259. [Link]

  • Corzana, F., et al. (2009). Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry, 7(14), 2885–2893. [Link]

  • Illa, O., Olivares, J. A., Nolis, P., & Ortuño, R. M. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. SeRMN-UAB. [Link]

  • Avenoza, A., et al. (2010). Cyclobutane amino acid analogues of furanomycin obtained by a formal [2 + 2] cycloaddition strategy promoted by methylaluminoxane. The Journal of Organic Chemistry, 75(3), 545–552. [Link]

  • Various Authors. (n.d.). NMR Spectroscopy of Cyclobutanes. ResearchGate. Retrieved from various articles on the platform. [Link]

Sources

Exploratory

Therapeutic Applications of 1-(Aminomethyl)cyclobutanecarboxamide Derivatives

The following technical guide details the therapeutic applications, chemical biology, and synthetic utility of 1-(Aminomethyl)cyclobutanecarboxamide derivatives. Technical Guide for Drug Discovery & Development Executive...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic applications, chemical biology, and synthetic utility of 1-(Aminomethyl)cyclobutanecarboxamide derivatives.

Technical Guide for Drug Discovery & Development

Executive Summary

1-(Aminomethyl)cyclobutanecarboxamide is a high-value, conformationally restricted scaffold used in modern medicinal chemistry. It functions primarily as a bioisostere of


-amino acids  (such as GABA) and a rigid linker in fragment-based drug design (FBDD).

Unlike flexible alkyl chains or planar aromatic rings, the cyclobutane core introduces specific "pucker" angles (~25–35°) that direct substituents into precise vectors. This structural rigidity is exploited to:

  • Enhance Metabolic Stability: Reducing the entropic penalty of binding and blocking metabolic hot-spots (compared to cyclopentane or cyclohexane analogs).

  • Target BACE1 & SLC6A19: Serving as a critical pharmacophore in inhibitors for Alzheimer’s disease and metabolic disorders.

  • Facilitate Peptidomimetics: Inducing specific turn geometries in bioactive peptides.

Chemical Biology & Mechanism of Action

The "Gem-Disubstituted" Effect

The 1,1-disubstitution pattern (gem-disubstitution) on the cyclobutane ring creates a Thorpe-Ingold effect , forcing the aminomethyl and carboxamide groups into a specific spatial arrangement. This is critical for:

  • Receptor Binding: Mimicking the bioactive conformation of neurotransmitters like GABA or glutamate.

  • Enzyme Active Sites: Positioning the amine group to interact with catalytic residues (e.g., aspartic dyad in aspartyl proteases) while the amide backbone engages in hydrogen bonding.

Structural Bioisosterism

This scaffold is a bioisostere for:

  • Gabapentin (Neurontin): It is the cyclobutane analog of the gabapentin "tail" (1-aminomethyl-cyclohexaneacetic acid), offering a tighter steric profile.

  • 
    -Amino Acids:  It acts as a constrained 
    
    
    
    -amino acid amide, resistant to proteolysis.

Therapeutic Applications

Alzheimer’s Disease: BACE1 Inhibition

The most prominent application of 1-(aminomethyl)cyclobutanecarboxamide derivatives is in the development of


-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)  inhibitors.[1]
  • Mechanism: BACE1 is the rate-limiting enzyme in the production of amyloid-

    
     (A
    
    
    
    ) peptides.
  • Role of Scaffold: The cyclobutane ring acts as a non-aromatic linker that bridges the "warhead" (often a cyclic amidine or thiazole) with the S3 subpocket-binding moiety.

  • Advantage: The sp

    
    -rich cyclobutane core improves solubility and reduces the lipophilicity (LogD) compared to phenyl linkers, lowering the risk of hERG toxicity and improving blood-brain barrier (BBB) penetration.
    
Metabolic Disorders: SLC6A19 Inhibition

Recent patents (e.g., WO2024081748) identify derivatives of this scaffold as modulators of SLC6A19 (B0AT1) , a neutral amino acid transporter.

  • Therapeutic Goal: Inhibition of SLC6A19 in the intestine reduces the absorption of neutral amino acids (like leucine), mimicking a protein-restricted diet which improves insulin sensitivity and glycemic control in Type 2 Diabetes.

  • Derivative Logic: The 1-(aminomethyl)cyclobutanecarboxamide core mimics the substrate (amino acid) but blocks transport due to the bulky, rigid ring.

Neuropathic Pain (Investigational)

As a structural analog of Gabapentin and Pregabalin , this scaffold is investigated for binding to the


 subunit  of voltage-gated calcium channels.
  • Hypothesis: The tighter ring constraint may offer higher selectivity for specific

    
     isoforms, potentially reducing side effects like sedation associated with gabapentinoids.
    

Visualizing the Pharmacophore

The following diagram illustrates the structural logic of 1-(aminomethyl)cyclobutanecarboxamide in a BACE1 inhibitor context.

BACE1_Scaffold cluster_properties Pharmacological Advantages Core Cyclobutane Core (Scaffold) Amine Aminomethyl Group (-CH2NH2) Core->Amine Positions (C1) Amide Carboxamide Group (-CONH-R) Core->Amide Positions (C1) Prop1 High Fsp3 Character (Improved Solubility) Core->Prop1 Prop2 Metabolic Stability (Blocked Oxidation) Core->Prop2 Target BACE1 Active Site (Asp Dyad Interaction) Amine->Target H-Bond / Ionic Interaction Pocket S3 Hydrophobic Pocket (Selectivity) Amide->Pocket Vector for Substituent R

Caption: Structural role of the cyclobutane scaffold in orienting pharmacophores for BACE1 inhibition.

Synthesis & Manufacturing Protocols

Synthetic Route: Nitrile Reduction

The most robust synthesis starts from 1-cyanocyclobutanecarboxylic acid .

Reaction Scheme:

  • Amidation: Activation of carboxylic acid and reaction with amine/ammonia.

  • Reduction: Selective reduction of the nitrile to the primary amine.

Protocol: Preparation of 1-(Aminomethyl)cyclobutanecarboxamide HCl

Materials:

  • 1-Cyanocyclobutanecarboxylic acid (CAS: 59384-56-0)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Ammonia (

    
    , aqueous or gas)
    
  • Raney Nickel (catalyst) or Borane-THF complex

  • Methanol / THF

Step-by-Step Methodology:

  • Formation of 1-Cyanocyclobutanecarboxamide:

    • Dissolve 1-cyanocyclobutanecarboxylic acid (10 mmol) in dry DCM (50 mL).

    • Add catalytic DMF (2 drops) and oxalyl chloride (12 mmol) dropwise at 0°C. Stir for 2 hours at RT.

    • Concentrate in vacuo to obtain the acid chloride.

    • Re-dissolve in DCM and add dropwise to a stirred solution of aqueous ammonia (28%) at 0°C.

    • Extract with EtOAc, wash with brine, dry over

      
      , and concentrate. Yield: ~85-90% (White solid).
      
  • Nitrile Reduction (Aminomethyl Formation):

    • Catalytic Hydrogenation Method: Dissolve the amide (5 mmol) in Methanol (30 mL) saturated with ammonia gas (to prevent secondary amine formation).

    • Add Raney Nickel (~500 mg, washed).

    • Hydrogenate at 50 psi

      
       pressure for 12 hours at RT.
      
    • Filter through Celite® and concentrate.

    • Salt Formation: Dissolve residue in minimal EtOH and add 4M HCl in dioxane. Precipitate with

      
      .
      
    • Final Product: 1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride (White crystalline solid).

Experimental Validation: Stability Assay

To validate the scaffold's utility over linear analogs, a microsomal stability assay is recommended.

ParameterProtocol Summary
System Human Liver Microsomes (HLM) + NADPH regenerating system.
Concentration Test compound at 1

M.
Timepoints 0, 15, 30, 60 minutes incubation at 37°C.
Analysis LC-MS/MS (monitor parent ion depletion).
Success Criteria Intrinsic clearance (

) < 20

L/min/mg protein (indicates high metabolic stability suitable for CNS drugs).

References

  • BACE1 Inhibitor Development: "Cyclobutane-Fused Tetracyclic Scaffolds via Visible-Light Photocatalysis." Journal of the American Chemical Society, 2020. Link

  • Synthesis of Cyclobutane Amino Acids: "1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides." Journal of Medicinal Chemistry, 1993. Link

  • SLC6A19 Modulation: "Inhibitors of solute carrier family 6a member 19 (slc6a19) and methods of use thereof." World Intellectual Property Organization (WO2024081748), 2024. Link

  • Cyclobutane in Drug Design: "Cyclobutanes in Small-Molecule Drug Candidates." Journal of Medicinal Chemistry, 2021. Link

  • Reagent Availability: "1-(Aminomethyl)cyclobutanecarboxamide HCl Product Page." Enamine / BenchChem, Accessed 2025. Link

Sources

Foundational

Engineering the sp³-Enriched Scaffold: A Technical Guide to Aminomethyl Cyclobutane Derivatives in Medicinal Chemistry

Executive Summary The pharmaceutical industry's historical reliance on planar, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, off-target promiscuity, and rapid cyto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry's historical reliance on planar, sp²-hybridized aromatic rings has frequently led to clinical attrition due to poor aqueous solubility, off-target promiscuity, and rapid cytochrome P450 (CYP450) mediated metabolism. To combat this, medicinal chemists have embraced the "escape from flatland" paradigm, prioritizing sp³-enriched, conformationally restricted scaffolds[1]. Among these, aminomethyl cyclobutane (AMCB) derivatives have emerged as privileged bioisosteres. By integrating a highly strained four-membered carbocycle with a versatile aminomethyl vector, AMCBs offer a unique combination of structural rigidity, metabolic inertness, and precise spatial projection of pharmacophores[2].

Mechanistic Rationale: The Physics and Chemistry of the Cyclobutane Core

Why replace a flexible alkyl chain or a phenyl ring with an AMCB? The causality lies in the fundamental physical chemistry of the cyclobutane ring:

  • Conformational Restriction & Entropic Penalty: Unlike flexible acyclic amines that must pay a high entropic penalty to adopt a bioactive conformation, the puckered geometry of the cyclobutane ring pre-organizes the aminomethyl group[2]. This rigidification locks the molecule into its most active form, enhancing target binding affinity[2].

  • Metabolic Stability via Bond Strain: Cyclobutanes possess unusually long C-C bonds and increased C-C π-character. This structural strain paradoxically increases the s-character of the adjacent C-H bonds, rendering them stronger and significantly more resistant to oxidative cleavage by CYP450 enzymes compared to unstrained cycloalkanes or linear chains[2][3].

  • Bioisosterism: AMCBs serve as excellent bioisosteres for ortho-substituted benzenes and flexible γ-aminobutyric acid (GABA) chains, filling hydrophobic pockets while dramatically lowering the partition coefficient (LogP) to improve aqueous solubility[2][4].

G AMCB Aminomethyl Cyclobutane (AMCB) Scaffold Prop1 Puckered Ring Geometry AMCB->Prop1 Conformational Lock Prop2 Increased C-H s-Character AMCB->Prop2 Bond Strain Prop3 High Fraction of sp3 Carbons AMCB->Prop3 3D Architecture Outcome1 Reduced Entropic Binding Penalty Prop1->Outcome1 Target Affinity Outcome2 CYP450 Metabolic Resistance Prop2->Outcome2 Extended Half-Life Outcome3 Improved Aqueous Solubility (LogS) Prop3->Outcome3 Optimal LogP

Mechanistic causality linking AMCB physicochemical properties to pharmacological outcomes.

Quantitative Profiling: AMCBs vs. Traditional Scaffolds

To justify the synthetic effort required to build AMCBs, we must quantify their advantages. The following table summarizes the comparative physicochemical properties driving their adoption in drug discovery[2][3].

PropertyFlexible Alkyl ChainPhenyl RingAminomethyl Cyclobutane (AMCB)Mechanistic Causality
Fraction sp³ (Fsp³) High (1.0)Low (0.0)High (0.8 - 1.0)Disruption of planar π-π stacking improves solubility.
Conformational Entropy HighLowLowPuckered ring pre-organizes binding vectors, lowering ΔS penalty.
Metabolic Half-Life (t₁/₂) Low (prone to oxidation)Moderate (arene oxidation)HighIncreased C-H bond strength resists enzymatic hydroxylation.
Aqueous Solubility LowLowHighOptimal balance of lipophilicity and 3D volume.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of highly substituted cyclobutanes is notoriously challenging due to ring strain (approx. 26 kcal/mol). However, modern methodologies have established robust, scalable routes.

Protocol 1: Stereodivergent Synthesis via Photochemical[2+2] Cycloaddition

To evaluate AMCBs as GABA analogs or peptidomimetics, accessing pure stereoisomers is critical[1]. The following protocol details the synthesis of 2-(aminomethyl)cyclobutane-1-carboxylic acid stereoisomers using a self-validating photochemical approach[1][5].

Causality of Design: A photochemical [2+2] cycloaddition between an unsaturated γ-lactam and ethylene is chosen because thermal [2+2] cycloadditions are symmetry-forbidden under Woodward-Hoffmann rules. UV irradiation excites the enone to a triplet state, allowing stepwise biradical formation and ring closure, exclusively yielding the cis-fused bicyclic adduct[1].

G Start Unsaturated γ-lactam + Ethylene Step1 Photochemical [2+2] Cycloaddition (UV) Start->Step1 hv Step2 Chromatographic Separation Step1->Step2 Yields cis-fused bicyclic adducts Step3 Boc Protection Step2->Step3 Diastereomers Isolated Branch Isomer Divergence Step3->Branch Cis Base-Mediated Lactam Hydrolysis Branch->Cis Direct Hydrolysis Trans Tandem Epimerization & Hydrolysis Branch->Trans Epimerization EndCis cis-2-(Aminomethyl) cyclobutane-1-carboxylic acid Cis->EndCis EndTrans trans-2-(Aminomethyl) cyclobutane-1-carboxylic acid Trans->EndTrans

Stereodivergent synthetic workflow for AMCB isomers via [2+2] photocycloaddition.

Step-by-Step Methodology:

  • Photocycloaddition: Dissolve the chirally derivatized unsaturated γ-lactam in a degassed solvent (e.g., acetone, which also acts as a triplet sensitizer). Saturate the solution with ethylene gas. Irradiate with a medium-pressure mercury lamp (UV) until complete consumption of the starting material is observed via TLC. Validation: Crude ¹H-NMR will confirm the disappearance of alkene protons and the appearance of high-field cyclobutane multiplets[1].

  • Separation: Purify the resulting mixture of cis-fused bicyclic diastereomers using silica gel column chromatography. Validation: Confirm diastereomeric purity (>99% de) via chiral HPLC[5].

  • Protecting Group Exchange: Remove the chiral auxiliary and protect the exposed secondary amine with a tert-butyloxycarbonyl (Boc) group using Boc₂O and DMAP. Causality: The Boc group prevents unwanted side reactions during subsequent harsh hydrolysis steps.

  • Divergent Hydrolysis:

    • For cis-isomers: Subject the Boc-protected lactam to base-mediated hydrolysis (e.g., LiOH in THF/H₂O). The cis stereochemistry is perfectly retained[1].

    • For trans-isomers: Convert the intermediate to a carboxamide derivative, then apply an efficient tandem epimerization/hydrolysis protocol (using stronger base/heat) to invert the stereocenter adjacent to the carbonyl, relieving steric clash and yielding the thermodynamically favored trans-isomer[1].

  • Final Validation: Confirm absolute configuration using single-crystal X-ray diffraction (XRD) of the final amino acid salts[1].

Protocol 2: Late-Stage γ-C(sp³)-H Functionalization

To generate complex AMCB derivatives for fragment-based drug discovery, late-stage functionalization (LSF) is employed[3]. Gaunt and colleagues developed a powerful platform for the directed γ-C(sp³)-H arylation of aminomethylcyclobutanes[3][6].

Causality of Design: Unactivated C(sp³)-H bonds are notoriously inert. By utilizing the native tertiary alkylamine of the AMCB as a directing group, a transition metal catalyst (e.g., Palladium) is brought into close proximity to the γ-C-H bond. The formation of a favorable 5- or 6-membered metallacycle lowers the activation energy for C-H cleavage, allowing selective functionalization over other positions[3].

G Substrate Tertiary Alkylamine AMCB Precursor Intermediate Palladacycle Intermediate Substrate->Intermediate Amine Directing Group Binding Catalyst Pd(II) Catalyst + Aryl Halide Catalyst->Intermediate C-H Activation Product γ-C(sp3)-H Arylated AMCB Scaffold Intermediate->Product Cross-Coupling & Reductive Elimination

Mechanism of tertiary amine-directed γ-C(sp³)-H arylation on an AMCB scaffold.

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, charge a sealed tube with the tertiary AMCB substrate, an aryl iodide coupling partner, Pd(OAc)₂ (catalyst), and a silver salt (e.g., AgOAc) to abstract the halide and generate the active cationic Pd species[3].

  • Solvent & Heating: Suspend the mixture in a fluorinated solvent (e.g., hexafluoroisopropanol, HFIP) which stabilizes the cationic intermediates. Heat the reaction to 80-100 °C for 12-24 hours.

  • Workup & Validation: Filter the mixture through a pad of Celite to remove metal salts. Purify via flash chromatography. Validation: Use 2D NMR (HMBC/HSQC) to definitively prove the regioselectivity of the arylation at the γ-position of the cyclobutane ring[3].

Applications in Drug Discovery

1. Conformationally Restricted GABA Analogs γ-Aminobutyric acid (GABA) is a highly flexible neurotransmitter. By embedding the GABA backbone into an AMCB scaffold (e.g., trans-2-(aminomethyl)cyclobutanecarboxylic acid), medicinal chemists restrict the conformational ensemble[4]. This rigidity reduces the entropic penalty upon binding to GABA receptors, yielding highly potent and subtype-selective agonists or antagonists that serve as leads for anxiolytic and antiepileptic drugs[1][4].

2. Peptidomimetics and Protease Resistance Non-canonical amino acids (ncAAs) like cis-3-(aminomethyl)cyclobutane carboxylic acid (ACCA) are invaluable in peptidomimetics[7]. When ACCA is incorporated into a peptide chain, the cyclobutane ring acts as a bridging moiety that enforces specific secondary structures (e.g., ribbon-like structures or unusual 7-membered hydrogen bonds)[8]. Crucially, proteases fail to recognize these unnatural, sterically hindered linkages. For instance, replacing the P1 residue of angiotensin with ACCA yields a protease-stable variant that significantly reduces cancer cell proliferation in vitro[7].

Conclusion

The integration of aminomethyl cyclobutane derivatives into the medicinal chemist's toolkit represents a triumph of rational design. By leveraging the unique puckering and bond strain of the cyclobutane ring, researchers can systematically engineer metabolic stability and conformational precision into small molecules. As synthetic barriers continue to fall—thanks to advances in photoredox catalysis and directed C-H functionalization—the AMCB scaffold will undoubtedly feature in the next generation of blockbuster therapeutics.

References

1.[2] Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. URL: 2. Conformationally restricted amino acids... cis-3(aminomethyl)cyclobutane carboxylic acid. UCD School of Chemistry. URL: 3. A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. ResearchGate. URL: 4.[5] Expedient Preparation of All Isomers of 2-Aminocyclobutanecarboxylic Acid in Enantiomerically Pure Form. ACS Publications. URL: 5.[4] (±)-trans-2-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride: a rigid analog of γ-aminobutyric acid. ACS Publications. URL: 6.[3] Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. PMC / NIH. URL: 7.[6] Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications. URL: 8.[7] Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI. URL:

Sources

Exploratory

pKa Values and Ionization Profile of 1-(Aminomethyl)cyclobutanecarboxamide HCl: A Comprehensive Technical Guide

Executive Summary Understanding the ionization profile of an Active Pharmaceutical Ingredient (API) is the cornerstone of rational drug design, directly dictating solubility, membrane permeability, and receptor binding a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the ionization profile of an Active Pharmaceutical Ingredient (API) is the cornerstone of rational drug design, directly dictating solubility, membrane permeability, and receptor binding affinity. This whitepaper provides an in-depth technical analysis of 1-(Aminomethyl)cyclobutanecarboxamide HCl (CAS: 2524443-56-7)[1],[2]. By deconstructing its structural motifs, predicting its thermodynamic pKa, and outlining self-validating experimental protocols, this guide serves as an authoritative resource for researchers and formulation scientists navigating the physicochemical characterization of this compound.

Structural Determinants of Ionization

1-(Aminomethyl)cyclobutanecarboxamide is a 1,1-disubstituted cyclic scaffold featuring two distinct functional groups attached to a strained four-membered ring. To accurately predict its ionization behavior, we must analyze the electronic contributions of each moiety:

  • The Aminomethyl Group (-CH₂NH₂): This is the primary basic center of the molecule. In isolation, simple cycloalkylamines like cyclobutylmethylamine exhibit a highly basic pKa of approximately 10.50[3].

  • The Carboxamide Group (-CONH₂): Carboxamides are essentially neutral under physiological conditions. Their protonation occurs only in highly acidic media (pKa < 0), and deprotonation requires extremely basic conditions (pKa > 15). Therefore, this group does not actively titrate in the pH 2–12 range.

  • Inductive and Steric Effects: The attachment of the strongly electronegative carboxamide group at the geminal C1 position exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond framework. Furthermore, the geminal proximity allows for potential intramolecular hydrogen bonding between the neutral amine and the carboxamide carbonyl. This thermodynamic stabilization of the free base significantly lowers the energy barrier for deprotonation.

Ionization Cation Protonated Amine (-CH2-NH3+) Charge: +1 Dominant at pH < 8.8 Neutral Free Base (-CH2-NH2) Charge: 0 Dominant at pH > 8.8 Cation->Neutral Deprotonation (OH- addition) Neutral->Cation Protonation (H+ addition)

Figure 1: Ionization equilibrium of the API across physiological pH ranges.

Quantitative Speciation & Pharmacokinetic Impact

Because the molecule is supplied as a hydrochloride salt (HCl), it is pre-protonated. Upon dissolution in aqueous media, it dissociates into the organic cation and a chloride anion. The speciation of the API—the ratio of ionized to unionized species—is governed by the Henderson-Hasselbalch equation.

Table 1: Physicochemical Properties
PropertyValueRationale / Source
CAS Registry Number 2524443-56-7Commercial identifier[1],[2]
Molecular Formula C₆H₁₃ClN₂OHydrochloride salt form
Molecular Weight (Salt) 164.63 g/mol Calculated
Ionizable Groups 1 (Primary Amine)Carboxamide remains neutral[4]
Predicted pKa 8.80 - 9.20Derived via Hammett-Taft principles
Charge State at pH 7.4 +1 (Cationic)Amine is predominantly protonated
Table 2: Ionization Speciation across Physiological Compartments
CompartmentTypical pH% Protonated (Cation)% Free Base (Neutral)
Gastric Fluid (Fasted) 1.5 - 2.0> 99.99%< 0.01%
Proximal Intestine 6.0 - 6.5> 99.50%< 0.50%
Blood Plasma 7.4~ 96.10%~ 3.90%
Intracellular Fluid 7.0~ 98.40%~ 1.60%

Formulation Insights: The high cationic fraction at intestinal pH ensures excellent aqueous solubility, mitigating dissolution-rate-limited absorption. However, because only the neutral free base typically permeates lipophilic cell membranes via passive diffusion, the ~3.9% neutral fraction at pH 7.4 is the primary driver for systemic distribution.

Experimental Determination: The Self-Validating Potentiometric Protocol

To empirically determine the exact macroscopic pKa of 1-(Aminomethyl)cyclobutanecarboxamide HCl, potentiometric titration remains the gold standard. As an Application Scientist, I mandate the following protocol not just for its operational steps, but for its built-in causality and self-validation mechanisms.

Causality Behind the Experimental Choices
  • 0.15 M KCl Background Electrolyte: Ionization constants are thermodynamically dependent on ionic strength. By clamping the ionic strength at 0.15 M, we mirror the osmolarity of human blood plasma. This ensures the derived mixed-constant pKa translates directly to in vivo models.

  • Pre-Acidification to pH 2.0: We deliberately drive the pH down to 2.0 before starting the forward titration. This guarantees 100% protonation of the amine, providing an absolute, clean baseline for the mass-balance equations.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh and dissolve 1-(Aminomethyl)cyclobutanecarboxamide HCl in 50 mL of 0.15 M KCl to achieve a final API concentration of 1.5 – 2.0 mM.

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Acidification: Dispense standardized 0.1 M HCl into the analyte solution until the pH stabilizes at 2.0.

  • Alkalimetric Titration: Titrate the solution using standardized, carbonate-free 0.1 M KOH under an inert Argon or Nitrogen blanket (to prevent atmospheric CO₂ absorption). Record pH after each micro-addition until pH 12.0 is reached.

  • Self-Validation (Gran's Plot): Before calculating the pKa, generate a Gran's plot using the data from the strong acid region (pH 2.0 - 3.0). This mathematically verifies the exact active concentration of the titrand and flags any carbonate contamination in the KOH. If the Gran plot is non-linear, the titration is voided, ensuring absolute trustworthiness of the data.

  • Data Processing: Calculate the pKa using the Bjerrum formation function, identifying the inflection point where the half-neutralization occurs.

Workflow Start Start: 1-(Aminomethyl)cyclobutanecarboxamide HCl Prep Step 1: Sample Preparation Dissolve 2 mM API in 0.15 M KCl (Maintains constant ionic strength) Start->Prep Acidify Step 2: Acidification Titrate with 0.1 M HCl to pH 2.0 (Ensures 100% protonation) Prep->Acidify Titrate Step 3: Alkalimetric Titration Titrate with 0.1 M KOH up to pH 12.0 (Records pH vs. Volume) Acidify->Titrate Analyze Step 4: Data Processing Calculate pKa via Bjerrum Plot (Self-validating via Gran's plot) Titrate->Analyze End Output: Macroscopic pKa Value Analyze->End

Figure 2: Self-validating potentiometric titration workflow for pKa analysis.

Orthogonal Validation via NMR Titration

While potentiometry provides the macroscopic pKa, it does not definitively prove which site is ionizing. To achieve E-E-A-T standards of analytical rigor, orthogonal validation via NMR titration is recommended to confirm the microscopic pKa.

Step-by-Step Methodology
  • Solvent Preparation: Prepare a mixed solvent system of 90% H₂O / 10% D₂O containing 0.15 M KCl.

  • Sample Preparation: Dissolve the API to a concentration of 5 mM.

  • pH Adjustment: Divide the solution into 10 aliquots and adjust the pH of each to span from pH 6.0 to 11.0 using micro-volumes of DCl or NaOD.

  • Data Acquisition: Acquire ¹H-NMR spectra for each aliquot at 25 °C.

  • Analysis: Monitor the chemical shift (δ) of the methylene protons (-CH₂-NH₂) adjacent to the amine. As the amine deprotonates, the electron density increases, causing an upfield shift (lower ppm) of these specific protons.

  • Curve Fitting: Plot the chemical shift versus pH and fit the data to the Henderson-Hasselbalch equation to extract the microscopic pKa.

References

  • Reagentia. "1-(Aminomethyl)cyclobutanecarboxamide hydrochloride (1 x 250 mg)". Reagentia Catalog. URL: [Link]

  • Alchimica. "1-(Aminomethyl)cyclobutanecarboxamide HCl". Alchimica Catalog. URL: [Link]

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State". John Wiley & Sons. URL: [Link]

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. "pKa Prediction for Organic Acids and Bases". Springer. URL: [Link]

Sources

Foundational

safety data sheet (SDS) highlights for 1-(Aminomethyl)cyclobutanecarboxamide HCl

Topic: Safety Data Sheet (SDS) Highlights & Technical Handling Guide: 1-(Aminomethyl)cyclobutanecarboxamide HCl Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Deve...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data Sheet (SDS) Highlights & Technical Handling Guide: 1-(Aminomethyl)cyclobutanecarboxamide HCl Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Compound Identity

Status: Niche Building Block / Novel Intermediate Primary Application: Peptidomimetic synthesis, conformationally restricted amino acid analogs (GABA analogs), and fragment-based drug discovery (FBDD).

This guide synthesizes safety and handling protocols for 1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride . Due to the specialized nature of this amide derivative, specific public toxicology data is often sparse. This technical assessment utilizes Read-Across Methodology , deriving safety profiles from its validated structural analogs: 1-(Aminomethyl)cyclobutanecarboxylic acid HCl (Acid Parent) and Methyl 1-(aminomethyl)cyclobutanecarboxylate HCl (Ester Analog).

Chemical Identity Table
PropertyDetail
Chemical Name 1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride
Structural Class Cyclobutane amino acid derivative; Primary amine salt
Molecular Formula

(Calculated based on HCl salt)
Molecular Weight ~164.63 g/mol (Free base: ~128.17 g/mol )
Physical State White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in DCM, Hexanes
Analog CAS (Acid) (Reference for Tox/Safety)
Analog CAS (Ester)

Hazard Identification (GHS Classification)

As a hydrochloride salt of a primary alkyl amine, this compound exhibits predictable reactivity and hazard profiles. The primary risks stem from the acidic nature of the salt and the potential for irritation upon contact with mucous membranes.

Signal Word: WARNING

GHS Hazard Statements
CodeHazard StatementMechanism of Action
H315 Causes skin irritationAcidic hydrolysis on skin surface; amine interaction with lipids.
H319 Causes serious eye irritationpH differential and abrasive mechanical irritation of micro-crystals.
H335 May cause respiratory irritationInhalation of fine dusts triggers mucosal inflammation in the upper respiratory tract.

Precautionary Highlights:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Technical Handling & Risk Mitigation

Storage & Stability Logic
  • Hygroscopicity: Amine hydrochloride salts are notoriously hygroscopic. Moisture absorption leads to "caking," which complicates precise weighing and can catalyze hydrolysis of the amide bond over extended periods.

  • Storage Condition: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Desiccators are mandatory for long-term storage.

  • Incompatibility: Keep isolated from strong oxidizing agents (risk of N-oxide formation) and strong bases (liberates the volatile/corrosive free amine).

Engineering Controls
  • Fume Hood: All weighing and transfer operations must occur inside a certified chemical fume hood to mitigate H335 risks.

  • Static Control: Dry organic powders can generate static charge. Use anti-static weighing boats and ground equipment when transferring large quantities (>10g).

Experimental Protocol: Safe Free-Basing & Coupling

Context: In drug discovery, this compound is often used as a "warhead" or linker. The HCl salt stabilizes the amine but renders it non-nucleophilic. To participate in amide coupling (e.g., with an activated carboxylic acid), the amine must be "freed" in situ or prior to reaction.

Objective: Safely neutralize the HCl salt to generate the nucleophilic free amine for a standard HATU coupling, minimizing exposure to volatile amine vapors.

Step-by-Step Methodology:

  • Preparation:

    • Calculate stoichiometry: 1.0 equiv of 1-(Aminomethyl)cyclobutanecarboxamide HCl .

    • Prepare solvent: Anhydrous DMF or DCM (depending on solubility).

    • Base selection: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Why? These non-nucleophilic bases scavenge the HCl proton without competing for the electrophile.

  • Dissolution (The "Salt Break"):

    • Place the HCl salt in a round-bottom flask under Nitrogen.

    • Add solvent (0.1 M concentration). Stir until a suspension or solution forms.

    • Critical Step: Add 3.0 equivalents of DIPEA dropwise.

    • Observation: The solution may clarify as the free amine is liberated and the DIPEA-HCl salt forms (which is often soluble in DMF).

  • Coupling Reaction:

    • Add the Carboxylic Acid partner (1.0 equiv) and Coupling Reagent (e.g., HATU, 1.1 equiv).

    • Safety Note: HATU generates byproducts that can be sensitizers. Keep in hood.

  • Quenching & Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash sequence: 5% LiCl (removes DMF)

      
       Sat. 
      
      
      
      (removes acids)
      
      
      Brine.
    • Self-Validation: Check pH of aqueous layer. If acidic, amine was not fully neutralized or excess acid remains.

Visualizing the Safety & Logic Workflow

The following diagram illustrates the decision matrix for handling a spill of this compound versus a standard synthesis workflow.

SafetyLogic Start Compound: 1-(Aminomethyl) cyclobutanecarboxamide HCl Spill Emergency: Spill/Exposure Start->Spill Synth Routine: Synthesis Use Start->Synth SolidSpill State: Solid Powder Spill->SolidSpill WetSpill State: Liquid/Solution Spill->WetSpill Weighing Weighing: Fume Hood Only (Hygroscopic Risk) Synth->Weighing Sweep Action: Sweep (No Dust) Use N95/P100 Mask SolidSpill->Sweep Avoid Inhalation (H335) Absorb Action: Absorb with Vermiculite Neutralize with weak acid if basic WetSpill->Absorb Containment Solubilization Dissolve in DMF/DMSO Weighing->Solubilization Neutralization Add Base (DIPEA/TEA) Liberate Free Amine Solubilization->Neutralization Coupling Proceed to Coupling (Amide Bond Formation) Neutralization->Coupling

Figure 1: Decision logic for emergency response vs. synthetic application, highlighting critical safety intervention points (e.g., dust control).

Toxicological Insights (Read-Across Analysis)

Since specific LD50 data for the carboxamide is absent, we extrapolate from the Carboxylic Acid Analog (CAS 1360547-44-9) .

  • Acute Toxicity (Oral): Predicted Category 4 (Harmful if swallowed). Analogous amino acids often show LD50 > 500 mg/kg but < 2000 mg/kg in rodent models.

  • Skin Corrosion/Irritation: The HCl moiety drives the irritation potential. Prolonged exposure to the solid salt under humid conditions (sweat) can cause chemical dermatitis.

  • Sensitization: No specific data indicates this is a strong sensitizer, but all benzylic-like or constrained amines should be treated as potential sensitizers until proven otherwise.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66545690, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Aminomethyl)cyclobutanecarboxamide HCl: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, step-by-step guide for the synthesis of 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride. This c...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride. This compound is a valuable building block in medicinal chemistry, often incorporated into novel therapeutic agents due to its constrained cyclobutyl scaffold. The synthetic strategy detailed herein employs a robust and efficient three-step sequence commencing with the readily available 1-aminocyclobutane-1-carboxylic acid. The protocol involves a strategic N-protection using a tert-butyloxycarbonyl (Boc) group, followed by a peptide coupling reaction to form the primary amide, and culminating in the deprotection and formation of the hydrochloride salt. This guide is designed to be a self-validating system, with in-depth explanations of the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in the field of drug development and organic synthesis.

Introduction

The cyclobutane motif is a privileged scaffold in medicinal chemistry, imparting conformational rigidity and a unique three-dimensional architecture to bioactive molecules. The incorporation of this strained ring system can lead to enhanced binding affinity, improved metabolic stability, and novel intellectual property. 1-(Aminomethyl)cyclobutanecarboxamide and its derivatives are of particular interest as they present two key functional handles for further chemical elaboration: a primary amine and a primary amide. This guide details a reliable and scalable synthesis of the hydrochloride salt of this compound, a form often preferred for its improved solubility and stability.

The synthetic approach is predicated on a logical sequence of protection, coupling, and deprotection, a common and effective strategy in the synthesis of complex organic molecules. The choice of the Boc protecting group is critical, as it is stable under the conditions required for amide bond formation and can be selectively removed under mild acidic conditions to yield the desired product as its hydrochloride salt.

Synthetic Strategy

The synthesis of 1-(Aminomethyl)cyclobutanecarboxamide HCl is achieved through a three-step process, as illustrated in the workflow diagram below. This strategy was designed for its efficiency, high yields, and the use of readily available and well-characterized reagents.

Synthesis_Workflow Start 1-Aminocyclobutane-1-carboxylic acid Step1 Step 1: N-Boc Protection Start->Step1 Intermediate1 1-((tert-Butoxycarbonyl)amino) cyclobutane-1-carboxylic acid Step1->Intermediate1 Step2 Step 2: Amidation Intermediate1->Step2 Intermediate2 tert-Butyl (1-carbamoylcyclobutyl) methylcarbamate Step2->Intermediate2 Step3 Step 3: Deprotection & Salt Formation Intermediate2->Step3 End 1-(Aminomethyl)cyclobutanecarboxamide HCl Step3->End

Diagram 1: Overall synthetic workflow for 1-(Aminomethyl)cyclobutanecarboxamide HCl.

The rationale for this approach is as follows:

  • N-Boc Protection: The primary amine of the starting material, 1-aminocyclobutane-1-carboxylic acid, is nucleophilic and would interfere with the subsequent amidation step. Therefore, it is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is ideal due to its stability to a wide range of reagents and its facile removal under acidic conditions.[1]

  • Amidation: The carboxylic acid of the Boc-protected intermediate is then converted to a primary amide. Direct amidation of a carboxylic acid with ammonia is challenging. A more effective approach is to activate the carboxylic acid using a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like N-hydroxybenzotriazole (HOBt).[2][3][4][5] This in situ activation forms a highly reactive intermediate that readily reacts with an ammonia source, in this case, ammonium chloride, to form the desired carboxamide. The use of EDC/HOBt is particularly advantageous for coupling sterically hindered carboxylic acids, such as the one in our intermediate.[3]

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. This is conveniently achieved using a strong acid, such as hydrochloric acid (HCl) in an organic solvent like dioxane.[6][7][8][9][10] This one-pot deprotection and salt formation directly yields the target compound as its stable and readily handled hydrochloride salt.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )SupplierNotes
1-Aminocyclobutane-1-carboxylic acidC₅H₉NO₂115.13Commercially AvailableStarting Material
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25Commercially AvailableProtecting Agent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Commercially AvailableBase
1,4-DioxaneC₄H₈O₂88.11Commercially AvailableSolvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Commercially AvailableSolvent
Dichloromethane (DCM)CH₂Cl₂84.93Commercially AvailableSolvent
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC·HCl)C₈H₁₈ClN₃191.70Commercially AvailableCoupling Agent
N-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Commercially AvailableCoupling Additive
Ammonium Chloride (NH₄Cl)NH₄Cl53.49Commercially AvailableAmine Source
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Commercially AvailableBase
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Commercially AvailableSolvent
4M HCl in 1,4-DioxaneHCl/C₄H₈O₂-Commercially AvailableDeprotection Reagent
Diethyl Ether (Et₂O)C₄H₁₀O74.12Commercially AvailableSolvent
Step 1: Synthesis of 1-((tert-Butoxycarbonyl)amino)cyclobutane-1-carboxylic acid

This step involves the protection of the amino group of the starting material with a Boc group.

Step1 reagents 1-Aminocyclobutane-1-carboxylic acid Di-tert-butyl dicarbonate (Boc₂O) Sodium Bicarbonate (NaHCO₃) 1,4-Dioxane / Water product 1-((tert-Butoxycarbonyl)amino)cyclobutane-1-carboxylic acid reagents->product Boc Protection (Room Temp, 12h)

Diagram 2: Reaction scheme for Step 1: N-Boc Protection.

Procedure:

  • To a stirred solution of 1-aminocyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), wash the reaction mixture with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a white solid.[1]

Rationale: The use of a biphasic dioxane/water system ensures the solubility of both the amino acid starting material and the Boc anhydride. Sodium bicarbonate acts as a base to deprotonate the amino group, facilitating its nucleophilic attack on the Boc anhydride, and also neutralizes the acidic byproducts of the reaction.

Step 2: Synthesis of tert-Butyl (1-carbamoylcyclobutyl)methylcarbamate

This step involves the formation of the primary amide using a peptide coupling agent.

Step2 reagents 1-((tert-Butoxycarbonyl)amino)cyclobutane-1-carboxylic acid EDC·HCl HOBt Ammonium Chloride (NH₄Cl) DIPEA DMF product tert-Butyl (1-carbamoylcyclobutyl)methylcarbamate reagents->product Amidation (0 °C to Room Temp)

Diagram 3: Reaction scheme for Step 2: Amidation.

Procedure:

  • To a solution of 1-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and ammonium chloride (1.5 eq).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash successively with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[2][3][11]

Rationale: EDC·HCl activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt intercepts this unstable intermediate to form a more stable HOBt-ester, which is less prone to racemization and other side reactions.[12] DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any other acidic species in the reaction mixture. Ammonium chloride serves as the source of ammonia for the amidation.

Step 3: Synthesis of 1-(Aminomethyl)cyclobutanecarboxamide HCl

This final step involves the deprotection of the Boc group and the formation of the hydrochloride salt.

Step3 reagents tert-Butyl (1-carbamoylcyclobutyl)methylcarbamate 4M HCl in 1,4-Dioxane product 1-(Aminomethyl)cyclobutanecarboxamide HCl reagents->product Deprotection & Salt Formation (Room Temp, 2h)

Diagram 4: Reaction scheme for Step 3: Deprotection and Salt Formation.

Procedure:

  • Dissolve tert-butyl (1-carbamoylcyclobutyl)methylcarbamate (1.0 eq) in a minimal amount of a suitable solvent like methanol or dichloromethane.

  • Add a solution of 4M HCl in 1,4-dioxane (excess, typically 5-10 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture for 2 hours at room temperature. A precipitate should form during this time.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Remove the solvent under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and wash the solid with fresh diethyl ether.

  • Dry the solid under vacuum to yield 1-(Aminomethyl)cyclobutanecarboxamide HCl as a white to off-white solid.[7][9][10]

Rationale: The strong acidic conditions provided by 4M HCl in dioxane facilitate the cleavage of the acid-labile Boc group. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine. The excess HCl then protonates the primary amine to form the stable hydrochloride salt.[6]

Characterization of the Final Product

The identity and purity of the synthesized 1-(Aminomethyl)cyclobutanecarboxamide HCl should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the cyclobutyl protons (multiplets), the aminomethyl protons (singlet or multiplet), and the amide protons (broad singlets). The integration of these peaks should be consistent with the structure. The chemical shifts will be influenced by the solvent used (e.g., D₂O or DMSO-d₆).
¹³C NMR Signals for the quaternary carbon of the cyclobutane ring, the cyclobutyl methylene carbons, the aminomethyl carbon, and the carbonyl carbon of the amide.
Mass Spectrometry (MS) The ESI-MS should show a molecular ion peak corresponding to the free base [M+H]⁺.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the primary amine and amide, C=O stretching of the amide, and C-H stretching of the cyclobutane ring.
Melting Point A sharp melting point is indicative of high purity.

Conclusion

This application note provides a detailed and robust protocol for the synthesis of 1-(Aminomethyl)cyclobutanecarboxamide HCl, a valuable building block for drug discovery and development. By following a logical three-step sequence of protection, amidation, and deprotection, the target compound can be obtained in good yield and high purity. The in-depth explanation of the rationale behind each step, coupled with detailed experimental procedures, is intended to empower researchers to successfully synthesize this and similar compounds in their laboratories.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • Luxembourg Bio Technologies. Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Loudon, G. M. (2002). Organic Chemistry (4th ed.). Oxford University Press.
  • Common Organic Chemistry. Boc Deprotection - HCl. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • ResearchGate. Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of peptide research, 58(4), 338–341.
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • National Center for Biotechnology Information. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl ?. [Link]

Sources

Application

Application Note: Strategic Incorporation of 1-(Aminomethyl)cyclobutanecarboxamide HCl in Peptidomimetic Synthesis

Introduction & Structural Rationale The design of next-generation peptide therapeutics heavily relies on the incorporation of unnatural amino acids to lock specific conformations and prevent enzymatic degradation. 1-(Ami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The design of next-generation peptide therapeutics heavily relies on the incorporation of unnatural amino acids to lock specific conformations and prevent enzymatic degradation. 1-(Aminomethyl)cyclobutanecarboxamide HCl (CAS: 2524443-56-7) is a highly constrained


-disubstituted 

-amino acid derivative.

Incorporating cyclic


-amino acids into peptide sequences is a proven strategy to design foldamers with well-defined secondary structures and enhanced proteolytic stability[1]. Because the carboxyl group of this specific building block is already converted to a primary amide, it cannot be extended at its C-terminus. Instead, it functions exclusively as a C-terminal capping residue . C-terminal amidation is a critical structural modification used to shield peptides from carboxypeptidase degradation, thereby drastically increasing their biological half-life in vivo[2].

Mechanistic Insights: Overcoming the "Neopentyl" Steric Barrier

As an Application Scientist, it is crucial to understand why standard peptide coupling protocols fail with this building block.

The primary amine of 1-(Aminomethyl)cyclobutanecarboxamide is situated on a methylene carbon directly attached to the fully substituted C1 position of the cyclobutane ring. This architectural feature creates a severe "neopentyl effect," sterically blocking the trajectory of incoming electrophiles[3]. When standard coupling reagents (e.g., DIC/HOBt) are used, the bulky active ester cannot easily be attacked by the hindered amine. This kinetic trap leads to extended reaction times, low yields, and competitive hydrolysis of the active ester[4].

To overcome this barrier and achieve quantitative conversion, two mechanistic interventions are required:

  • Hyper-Reactive Esters : Utilizing uronium/aminium salts like COMU or HATU with Oxyma/HOAt additives generates a highly electrophilic active ester. The neighboring group effect of the nitrogen in these additives accelerates the acylation rate[4].

  • Thermodynamic Input : Microwave irradiation provides the necessary kinetic energy to overcome the high activation barrier (

    
    ) associated with the neopentyl amine's steric clash[4].
    

Mechanism cluster_standard Standard Activation (Kinetic Trap) cluster_optimized Optimized Activation (Thermodynamic Push) S1 Standard Active Ester (DIC/HOBt) S2 Steric Clash at C1 Cyclobutane Ring S1->S2 S3 Hydrolysis / Low Yield (< 20%) S2->S3 A1 Highly Reactive Ester (COMU/Oxyma) A2 Microwave Energy (Overcomes Barrier) A1->A2 A3 Efficient Amide Bond (> 95% Yield) A2->A3

Fig 1. Kinetic pathways comparing standard vs. optimized activation for neopentyl-like amines.

Reagent Selection & Quantitative Coupling Data

The table below summarizes the coupling efficiency of various reagent systems when applied to highly hindered neopentyl-like amines in peptide synthesis[5].

Coupling Reagent SystemAdditiveBase (Equivalents)TemperatureTimeConversion Yield*
DICHOBtDIPEA (3.0 eq)25 °C24 h< 20%
HATUHOAtDIPEA (3.0 eq)25 °C24 h45%
HATUHOAtDIPEA (3.0 eq)75 °C (MW)30 min> 95%
COMU OxymaPure DIPEA (3.0 eq) 75 °C (MW) 30 min > 98%
TFFH (Acid Fluoride)NoneDIPEA (3.0 eq)25 °C12 h85%

*Yields are representative benchmarks for neopentyl-amine couplings based on literature precedent.

Experimental Protocols: Self-Validating Workflows

The following protocol details the solution-phase C-terminal capping of a fully protected peptide fragment using 1-(Aminomethyl)cyclobutanecarboxamide HCl.

Protocol: Microwave-Assisted Solution-Phase C-Terminal Capping

Because the building block is supplied as a hydrochloride salt, the primary amine is protonated and nucleophilically inert. It is imperative to perform an in situ free-basing step using a non-nucleophilic base to drive the coupling forward.

Step 1: Peptide Activation

  • Dissolve the protected peptide fragment (free C-terminal acid, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M. Note: Traces of water will rapidly hydrolyze the highly reactive COMU ester.

  • Add COMU (1.2 eq) and OxymaPure (1.2 eq) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir at room temperature for 5 minutes to generate the active ester.

Step 2: Nucleophile Addition & Microwave Coupling

  • In a separate vial, suspend 1-(Aminomethyl)cyclobutanecarboxamide HCl (1.5 eq) in anhydrous DMF. Add DIPEA (3.0 eq) to neutralize the HCl salt and liberate the free amine.

  • Transfer the neutralized building block solution to the activated peptide mixture.

  • Place the reaction vessel in a microwave peptide synthesizer. Irradiate at 75 °C for 30 minutes with continuous stirring.

Step 3: Reaction Monitoring (Self-Validation System) Before proceeding to workup, the protocol must be self-validated to ensure the kinetic barrier was overcome.

  • Withdraw a 5 µL aliquot, dilute in 100 µL MeCN/H₂O (1:1), and analyze via LC-MS.

  • Validation Checkpoint: The reaction is deemed complete when the Total Ion Chromatogram (TIC) shows >95% depletion of the starting peptide mass and the appearance of the target mass (

    
     Da, accounting for the loss of H₂O).
    
  • If unreacted acid remains, spike the reaction with an additional 0.5 eq of COMU/Oxyma and subject to another 10 minutes of microwave irradiation.

Step 4: Workup and Global Deprotection

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% KHSO₄ (aq), saturated NaHCO₃ (aq), and brine to remove coupling byproducts.

  • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Treat the crude protected peptidomimetic with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours to remove side-chain protecting groups, followed by cold ether precipitation.

Workflow A Protected Peptide (Free C-Terminus) B Activation (COMU, DIPEA, 5 min) A->B D MW Coupling (75°C, 30 min) B->D C 1-(Aminomethyl)cyclobutane- carboxamide HCl C->D in situ free-basing E C-Terminal Amidated Peptidomimetic D->E

Fig 2. Microwave-assisted solution-phase coupling workflow for hindered beta-amino acid amides.

References
  • [1] Boosting stability: a hierarchical approach for self-assembling peptide structures. Source: rsc.org. 1

  • [4] Direct Solid-Phase Synthesis of the β-Amyloid (1−42) Peptide Using Controlled Microwave Heating. Source: researchgate.net. 4

  • [2] Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Source: acs.org. 2

  • [5] Organizing multivalency in carbohydrate recognition. Source: rsc.org. 5

  • [3] Stereoselective Preparation of 3-Amino-2-fluoro Carboxylic Acid Derivatives. Source: ethz.ch. 3

Sources

Method

hydrolysis of 1-(Aminomethyl)cyclobutanecarboxamide HCl to corresponding acid

An Application Note on the Hydrolysis of 1-(Aminomethyl)cyclobutanecarboxamide HCl to 1-(Aminomethyl)cyclobutanecarboxylic Acid Abstract This application note provides a comprehensive technical guide for the hydrolysis o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Hydrolysis of 1-(Aminomethyl)cyclobutanecarboxamide HCl to 1-(Aminomethyl)cyclobutanecarboxylic Acid

Abstract

This application note provides a comprehensive technical guide for the hydrolysis of 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride to its corresponding carboxylic acid, 1-(aminomethyl)cyclobutanecarboxylic acid. This transformation is a critical step in the synthesis of advanced intermediates for pharmaceutical development, particularly for creating non-proteinogenic amino acids and cyclobutane-containing scaffolds. We present detailed protocols for both acid- and base-catalyzed hydrolysis, explore the underlying reaction mechanisms, and offer practical insights into reaction optimization, monitoring, product purification, and troubleshooting. The methodologies are designed to be robust and scalable, ensuring high yield and purity for researchers in synthetic chemistry and drug discovery.

Introduction and Significance

Cyclobutane derivatives are of significant interest in medicinal chemistry due to their unique conformational constraints, which can impart favorable pharmacological properties to drug candidates. 1-(Aminomethyl)cyclobutanecarboxylic acid is a valuable building block, serving as a constrained analog of gamma-aminobutyric acid (GABA) and as a key component in the synthesis of more complex molecules. The conversion of the stable amide precursor, 1-(Aminomethyl)cyclobutanecarboxamide, to the desired carboxylic acid is achieved through hydrolysis.

Amides are among the most stable carboxylic acid derivatives, a stability crucial for their function in biological systems like proteins.[1] Consequently, their hydrolysis requires more forceful conditions than for esters or acid chlorides, typically involving heating with strong aqueous acid or base.[2] This guide provides the necessary protocols to effectively and efficiently achieve this transformation.

Reactant and Product:

CompoundStructure
1-(Aminomethyl)cyclobutanecarboxamide HCl (Starting Material)Structure of 1-(Aminomethyl)cyclobutanecarboxamide HCl
1-(Aminomethyl)cyclobutanecarboxylic Acid (Product)Structure of 1-(Aminomethyl)cyclobutanecarboxylic Acid

Reaction Mechanisms: Acid vs. Base Catalysis

The choice between acidic and basic conditions depends on the substrate's stability and the desired work-up procedure. Both methods effectively cleave the robust amide bond.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is catalyzed by protonation of the amide's carbonyl oxygen.[3][4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5] The mechanism proceeds through a tetrahedral intermediate, followed by proton transfer and elimination of ammonia (which is protonated to ammonium under the acidic conditions) to yield the carboxylic acid.[2] All steps prior to the elimination of the ammonium ion are generally reversible.[1]

Acid_Hydrolysis_Mechanism Amide Amide (Protonated on Carbonyl O) Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate Nucleophilic Attack Water H₂O (Nucleophile) Water->Tetrahedral_Intermediate Proton_Transfer Proton Transfer (N is protonated, O is deprotonated) Tetrahedral_Intermediate->Proton_Transfer Intramolecular H⁺ transfer Elimination Elimination of NH₃ Proton_Transfer->Elimination Leaving group formation Carboxylic_Acid Carboxylic Acid (Product) Elimination->Carboxylic_Acid Ammonium NH₄⁺ (Byproduct) Elimination->Ammonium

Caption: Acid-catalyzed hydrolysis mechanism.

Base-Catalyzed (Saponification) Hydrolysis

In basic hydrolysis, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon.[6] This is more challenging than with esters because the resulting amide anion (R₂N⁻) is a poor leaving group.[2][6] The reaction is typically driven to completion by heating and using a high concentration of base. The reaction forms a tetrahedral intermediate, which then eliminates an amide anion. This highly basic anion immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction, driving the equilibrium towards the products: a carboxylate salt and ammonia.[6]

Base_Hydrolysis_Mechanism Amide Amide Tetrahedral_Intermediate Tetrahedral Intermediate Amide->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH⁻ (Nucleophile) Hydroxide->Tetrahedral_Intermediate Elimination Elimination of Amide Anion (Poor Leaving Group) Tetrahedral_Intermediate->Elimination Carboxylic_Acid_Temp Carboxylic Acid (Intermediate) Elimination->Carboxylic_Acid_Temp Amide_Anion Amide Anion (R-NH⁻) Elimination->Amide_Anion Deprotonation Irreversible Deprotonation Carboxylic_Acid_Temp->Deprotonation Amide_Anion->Deprotonation Carboxylate_Salt Carboxylate Salt (Product) Deprotonation->Carboxylate_Salt Ammonia NH₃ (Byproduct) Deprotonation->Ammonia

Caption: Base-catalyzed hydrolysis mechanism.

Experimental Protocols & Workflow

Extreme cleanliness is critical for amino acid analysis to avoid background contamination from sources like dust, glassware, and reagents.[7] Using high-purity water (18.2 MΩ-cm) and pyrolyzing glassware are recommended for trace-level analysis.[7]

Overall Experimental Workflow

Caption: General experimental workflow diagram.

Protocol A: Acid-Catalyzed Hydrolysis

This method is straightforward and results in the ammonium and carboxylate products directly in solution.

Materials and Reagents

ReagentGradeSupplierNotes
1-(Aminomethyl)cyclobutanecarboxamide HCl≥97%Standard Supplier
Hydrochloric Acid (HCl), 6 MReagent GradeStandard SupplierUse constant-boiling HCl for best results[7]
Deionized WaterHigh Purity
Sodium Hydroxide (NaOH), 1 MReagent GradeStandard SupplierFor pH adjustment
EthanolReagent GradeStandard SupplierFor recrystallization

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-(Aminomethyl)cyclobutanecarboxamide HCl (1.0 eq) in 6 M hydrochloric acid (approx. 10-20 volumes).

  • Hydrolysis: Heat the mixture to reflux (approx. 110 °C) with stirring.[8] The reaction typically requires several hours (e.g., 4-24 hours).

  • Monitoring: Monitor the reaction progress by taking small aliquots, neutralizing them, and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath.

    • Carefully neutralize the excess acid by slowly adding a 1 M NaOH solution. The target is the isoelectric point of the amino acid, where it has minimum solubility. This pH will be between the pKa of the carboxylic acid (~2-3) and the pKa of the aminomethyl group (~9-10). A pH of ~6-7 is a good initial target.

  • Isolation:

    • The product, 1-(aminomethyl)cyclobutanecarboxylic acid, should precipitate as a white solid as the pH approaches its isoelectric point.

    • Collect the solid by vacuum filtration and wash the filter cake with cold deionized water, followed by a small amount of cold ethanol.

  • Purification & Drying: The crude product can be further purified by recrystallization from a water/ethanol mixture. Dry the final product under vacuum.

Protocol B: Base-Catalyzed Hydrolysis

This method requires an initial neutralization of the HCl salt before the hydrolysis can proceed.

Materials and Reagents

ReagentGradeSupplierNotes
1-(Aminomethyl)cyclobutanecarboxamide HCl≥97%Standard Supplier
Sodium Hydroxide (NaOH), pellets≥98%Standard Supplier
Deionized WaterHigh Purity
Hydrochloric Acid (HCl), 1 MReagent GradeStandard SupplierFor pH adjustment
EthanolReagent GradeStandard SupplierFor recrystallization

Step-by-Step Procedure

  • Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 1-(Aminomethyl)cyclobutanecarboxamide HCl (1.0 eq) in deionized water (approx. 10-20 volumes).

  • Basification: Add sodium hydroxide pellets (at least 2.0 eq) portion-wise. The first equivalent neutralizes the HCl salt, and the subsequent equivalent(s) drive the hydrolysis.[9] An exothermic reaction will occur.

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) with stirring. During this step, ammonia gas will be evolved.[3][4] Ensure adequate ventilation. The reaction typically requires 4-24 hours.

  • Monitoring: Monitor the reaction as described in Protocol A.

  • Work-up:

    • Cool the reaction mixture to room temperature, then in an ice bath.

    • Carefully acidify the solution with 1 M HCl to precipitate the product at its isoelectric point (target pH ~6-7).

  • Isolation and Purification: Follow steps 5 and 6 from Protocol A. For very high purity, ion-exchange chromatography can be employed.[][11]

Data Summary and Expected Outcomes

The choice of method may influence reaction time and final purity. Below is a comparative summary.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Primary Reagent 6 M HCl≥2 eq. NaOH
Temperature Reflux (~110 °C)Reflux (~100-110 °C)
Typical Time 4-24 hours4-24 hours
Key Advantage Simpler reagent setup.Can be milder for acid-sensitive substrates.
Key Disadvantage Requires handling of concentrated acid.Evolution of ammonia gas; requires neutralization of starting material salt.
Typical Yield 75-90%70-85%
Purification Precipitation at isoelectric point, Recrystallization.Precipitation at isoelectric point, Recrystallization.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient heating time or temperature. Insufficient concentration of acid/base.Increase reflux time and monitor periodically. Ensure the concentration of acid/base is adequate (e.g., 6M HCl, >2 eq NaOH).
Low Yield Product loss during work-up. Incorrect pH for precipitation.Ensure the filtrate is cold during washing to minimize product solubility. Carefully adjust pH to the isoelectric point. Check the pH of the filtrate to ensure no product remains dissolved.
Product Contamination Incomplete hydrolysis. Salts from neutralization (NaCl).Purify via recrystallization. Wash the filtered product thoroughly with cold deionized water to remove salts. For trace impurities, consider ion-exchange chromatography.[11]
Side Reactions (Rare for this substrate) Potential for degradation under harsh, prolonged heating.Avoid excessive heating times once the reaction has reached completion.

Conclusion

The hydrolysis of 1-(Aminomethyl)cyclobutanecarboxamide HCl is a robust and reliable transformation that can be achieved efficiently using either strong acid or base catalysis. The choice between the two methods will depend on available reagents, equipment, and scale. Careful monitoring of the reaction and precise pH control during the work-up are critical for maximizing yield and purity. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully synthesize 1-(aminomethyl)cyclobutanecarboxylic acid for applications in drug discovery and chemical synthesis.

References

  • ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, September 4). 11.13: Acid-Catalyzed Amide Hydrolysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • Bennett, H. P., et al. (1977). Complete amino acid analysis of peptides and proteins after hydrolysis by a mixture of Sepharose-bound peptidases. Biochemical Journal, 167(3), 695–701. Retrieved from [Link]

  • Google Patents. (n.d.). US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds.
  • Waters. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • MDPI. (2021, June 9). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3538. Retrieved from [Link]

  • ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.7: Chemistry of Amides. Retrieved from [Link]

  • IntechOpen. (2018, February 19). Hydrolysis Reactions. Retrieved from [Link]

  • YouTube. (2019, January 15). Mechanism of amide hydrolysis. Retrieved from [Link]

  • Thieme. (n.d.). 5. By Transformation of Other Cyclobutanes. Science of Synthesis. Retrieved from [Link]

  • Synthesis App. (n.d.). A Mild and Efficient Method for the One-Pot Monocarboxymethylation of Primary Amines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.

Sources

Application

Application Note: Strategic Incorporation of 1-(Aminomethyl)cyclobutanecarboxamide HCl into 3D Scaffold Libraries

Executive Summary & Scientific Rationale The modern drug discovery landscape is undergoing a critical paradigm shift, moving away from planar, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The modern drug discovery landscape is undergoing a critical paradigm shift, moving away from planar, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures. This transition, widely known as the "Escape from Flatland" principle [1], is driven by the correlation between high Fsp3 (fraction of sp3 carbons) and improved clinical success rates due to enhanced aqueous solubility, reduced promiscuity, and better metabolic stability [2].

1-(Aminomethyl)cyclobutanecarboxamide HCl is a highly versatile, geminally disubstituted cyclobutane building block. The cyclobutane ring adopts a rigid, puckered conformation (with a ~30° dihedral fold angle), projecting the aminomethyl and carboxamide vectors in a highly defined spatial orientation. This specific geometry makes it an exceptional precursor for generating rigid spirocycles [3] or serving as a conformationally locked linker in Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Libraries (DELs) [4].

Causality of the Salt Form: The compound is supplied as a hydrochloride (HCl) salt. As a free base, the primary aliphatic amine is highly nucleophilic and prone to absorbing atmospheric CO2 to form carbamates, or undergoing slow intermolecular condensation. The HCl salt protonates the amine, rendering it chemically inert during storage and ensuring batch-to-batch reproducibility.

Physicochemical Profiling

Understanding the quantitative metrics of this building block is essential for predicting its behavior in library synthesis and downstream biological assays.

Table 1: Physicochemical Properties & Pharmacological Rationale

PropertyValuePharmacological Rationale
Molecular Weight 164.63 g/mol (Salt) / 128.17 g/mol (Base)Ultra-low MW leaves ample "molecular weight budget" for downstream elaboration without violating Lipinski’s Rule of 5.
Fsp3 0.83 (5 out of 6 carbons are sp3)High 3D character prevents flat-stacking, improving solubility and reducing off-target hERG or CYP450 binding.
H-Bond Donors (HBD) 4 (Amine NH2, Amide NH2)Provides multiple vectors for target engagement (e.g., binding deep S1/S2 protease pockets).
H-Bond Acceptors (HBA) 2 (Amine N, Amide O)Balances the polarity of the molecule, ensuring favorable aqueous solubility for DEL synthesis.
Ring Conformation Puckered (~30° dihedral)Introduces a structural "kink" that can break the planarity of attached pharmacophores.

Experimental Methodologies & Protocols

As a Senior Application Scientist, I have designed two self-validating protocols for incorporating this building block into different scaffold libraries.

Protocol A: Synthesis of Spirocyclic Scaffolds for FBDD

Objective: Convert the bifunctional precursor into a rigid 2,4-diazaspiro[3.5]nonane-1,3-dione scaffold. Causality: Reacting the 1,1-disubstituted cyclobutane with 1,1'-Carbonyldiimidazole (CDI) forces a double nucleophilic attack on the carbonyl carbon. The primary amine attacks first due to its higher nucleophilicity, forming an acyl imidazole intermediate. Subsequent heating drives the less nucleophilic primary amide to close the ring, yielding a 6-membered spiro-fused imide.

Step-by-Step Methodology:

  • Preparation: Suspend 1-(Aminomethyl)cyclobutanecarboxamide HCl (1.0 eq, 100 mg) in anhydrous N,N-Dimethylformamide (DMF) (5 mL) under an inert nitrogen atmosphere.

  • Free-Basing: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Rationale: DIPEA is a non-nucleophilic base that scavenges the HCl, liberating the primary amine without competing for the electrophile.

  • Activation: Add CDI (1.2 eq) portion-wise at 0°C. Stir for 1 hour at room temperature to allow the primary amine to form the acyl imidazole intermediate.

  • Cyclization: Elevate the temperature to 60°C and stir for 12 hours. Rationale: Heat is required to overcome the activation energy barrier for the less nucleophilic carboxamide to execute the intramolecular cyclization.

  • Self-Validation (LC-MS & NMR): Take a 10 µL aliquot, dilute in 1 mL MeCN/H2O, and analyze via LC-MS. Successful cyclization is confirmed by the disappearance of the free base mass (m/z 129.1) and the appearance of the spirocycle mass (m/z 155.1).

    
    H-NMR (DMSO-
    
    
    
    ) will show the loss of the four primary NH protons and the appearance of two distinct downfield secondary imide protons.

Spirocyclization A 1-(Aminomethyl) cyclobutanecarboxamide C Nucleophilic Attack A->C DIPEA B CDI Reagent B->C D Acyl Imidazole Intermediate C->D - Imidazole E Amide Cyclization D->E 60°C F Spirocyclic Scaffold E->F - Imidazole

Figure 1: Mechanistic pathway for the synthesis of spirocyclic scaffolds.

Protocol B: On-DNA Amide Coupling for DEL Synthesis

Objective: Incorporate the building block into a DNA-Encoded Library via amide coupling. Causality: DEL chemistry must be performed in water to protect the DNA tag. We use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and sNHS (sulfo-N-hydroxysuccinimide). EDC forms an unstable O-acylisourea with the DNA-conjugated carboxylic acid, which sNHS rapidly converts into a water-stable, amine-reactive sNHS-ester. A borate buffer (pH 8.5) is used to ensure the aliphatic amine (pKa ~9.5) is sufficiently deprotonated to act as a nucleophile without degrading the DNA.

Step-by-Step Methodology:

  • Activation: To a 1 mM solution of DNA-conjugated carboxylic acid in 250 mM MOPS buffer (pH 6.5), add EDC (50 eq) and sNHS (50 eq). Incubate at 25°C for 30 minutes.

  • Buffer Exchange/Adjustment: Adjust the reaction pH to 8.5 using 200 mM Sodium Borate buffer.

  • Coupling: Add 1-(Aminomethyl)cyclobutanecarboxamide HCl (100 eq) directly to the mixture. Rationale: The vast excess drives the reaction to completion, and the borate buffer neutralizes the HCl salt in situ. Incubate for 4 hours at 25°C.

  • Self-Validation (Mass Deconvolution): Perform an ethanol precipitation on a 5 µL aliquot to remove small-molecule organics. Resuspend the DNA pellet in LC-MS grade water. Analyze via UPLC-QTOF-MS. Complete conversion is validated by a mass shift of +110 Da on the DNA conjugate (Mass of building block minus H2O).

DEL_Workflow Step1 DNA-Conjugated Carboxylic Acid Step2 Activation (EDC/sNHS) Step1->Step2 Step3 DNA-Conjugated Cyclobutane Amide Step2->Step3 Add Building Block Step4 Split-and-Pool Diversification Step3->Step4 Step5 Dehydration to Nitrile Step4->Step5 POCl3 Step6 3D-Enriched DEL Library Step4->Step6 Retain Amide Step5->Step6

Figure 2: On-DNA workflow for incorporating gem-disubstituted cyclobutanes into DELs.

Scaffold Library Validation Metrics

To ensure trustworthiness across different library platforms, the following empirical metrics should be expected when utilizing this protocol.

Table 2: Comparative Library Validation Metrics

MetricProtocol A: Spirocyclization (FBDD)Protocol B: On-DNA Coupling (DEL)
Typical Conversion > 90% (by LC-MS area)> 95% (by UPLC-QTOF deconvolution)
Isolated Yield 80 - 85% (Post-Flash Chromatography)N/A (Ethanol Precipitation Recovery > 90%)
Primary Impurity Uncyclized acyl imidazole (< 5%)Hydrolyzed sNHS ester (DNA-COOH return)
Scalability Milligram to Multi-gram scalePicomole to Nanomole scale

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]

  • Wei, W., et al. (2024). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Communications, 15(1). URL:[Link]

  • Zheng, Y., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. URL:[Link]

  • Chou, T. F., et al. (2018). Optimization of Phenyl Indole Inhibitors of the AAA+ ATPase p97. ACS Medicinal Chemistry Letters, 9(5), 465-470. URL:[Link]

Method

Standard Operating Procedure &amp; Application Note: Handling and Synthetic Integration of 1-(Aminomethyl)cyclobutanecarboxamide HCl

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP) Executive Summary & Structural Rationale In modern drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary & Structural Rationale

In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to sp³-rich aliphatic scaffolds is a proven strategy for improving the pharmacokinetic properties of active pharmaceutical ingredients (APIs), including aqueous solubility and metabolic stability. 1-(Aminomethyl)cyclobutanecarboxamide HCl (CAS: 2524443-56-7) is a highly specialized, conformationally restricted bifunctional building block.

The cyclobutane ring introduces critical structural rigidity and ring strain, which is frequently leveraged in CNS-targeted compounds and kinase inhibitors to lock the molecule into a bioactive conformation and enhance target selectivity[1]. This application note details the physicochemical handling, safety protocols, and a self-validating synthetic workflow for selectively functionalizing this scaffold.

Physicochemical Profiling & Safe Handling

As a hydrochloride salt of a primary amine, this compound exhibits specific behavioral traits under ambient laboratory conditions that dictate its handling requirements.

  • Hygroscopicity: The HCl salt form is inherently hygroscopic. Exposure to ambient humidity will result in moisture absorption, leading to inaccurate stoichiometric weighing and the introduction of water into downstream anhydrous reactions.

  • Storage Causality: To prevent degradation and moisture ingress, the compound must be stored at 2–8 °C in a tightly sealed, opaque container. It should be backfilled with an inert gas (Argon or N₂) and kept within a desiccator[2].

  • Safety & PPE: Amine hydrochlorides can act as respiratory and dermal irritants. Handling must be conducted within a certified fume hood or a ventilated balance enclosure. Required Personal Protective Equipment (PPE) includes nitrile gloves, chemical splash goggles, and a standard laboratory coat[2].

  • Spill Management: In the event of a spill, avoid raising dust. Sweep the solid carefully or contain it with an inert absorbent if in solution. Because the salt is highly water-soluble, the affected area should be thoroughly washed with water after primary containment.

Synthetic Logic & Causality: Orthogonal Reactivity

The true utility of 1-(Aminomethyl)cyclobutanecarboxamide HCl lies in its orthogonal reactivity. The molecule contains two nitrogenous functional groups: a primary amine (protected as an HCl salt) and a primary carboxamide.

The Causality of Selectivity: The primary amine, once liberated from its hydrochloride salt, is a highly potent nucleophile. Conversely, the primary carboxamide is exceptionally poor at nucleophilic attack due to the resonance stabilization of its nitrogen lone pair into the adjacent carbonyl group. This electronic disparity allows chemists to perform highly regioselective N-acylation (amide coupling) or reductive amination exclusively at the aminomethyl position without the need for transient protecting groups[3].

The Role of the Base: To achieve this coupling, the HCl salt must be neutralized. The use of N,N-Diisopropylethylamine (DIPEA) is critical here. As a sterically hindered, non-nucleophilic base, DIPEA efficiently deprotonates the aminomethyl hydrochloride salt to liberate the reactive free amine, but it is too bulky to compete with the amine for the activated electrophile during the coupling cycle[4].

Standard Operating Procedure: Selective Amide Coupling

This protocol outlines the HATU-mediated amide coupling of a generic carboxylic acid to the aminomethyl position of the cyclobutane scaffold. The procedure is designed as a self-validating system , ensuring that intermediate failures are caught before the reaction proceeds.

Step-by-Step Methodology

Phase 1: Electrophile Activation

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Purge the flask with Argon.

  • Base Addition: Add DIPEA (2.0 equiv) dropwise to the mixture. Stir at room temperature for 15 minutes to form the activated 7-azabenzotriazole (OAt) ester.

  • Validation Checkpoint 1 (Visual): The successful formation of the HATU-activated ester typically generates a distinct pale yellow solution. If the solution remains colorless, verify the quality of the HATU reagent, as it degrades rapidly upon moisture exposure.

Phase 2: Nucleophile Preparation (Free-Basing) 4. Solubilization: In a separate, dry vial, suspend 1-(Aminomethyl)cyclobutanecarboxamide HCl (1.1 equiv) in a minimal volume of anhydrous DMF. 5. Neutralization: Add DIPEA (2.0 equiv) to the suspension. Sonicate briefly (1–2 minutes) to ensure complete dissolution and free-basing of the amine. 6. Validation Checkpoint 2 (pH Verification): Spot a micro-aliquot of the amine/DIPEA solution onto water-dampened pH paper. A pH of 8–9 confirms the complete neutralization of the HCl salt. Crucial: Proceeding below this pH will result in a stalled coupling reaction and subsequent hydrolysis of your activated ester.

Phase 3: Coupling & Isolation 7. Addition: Cool the activated ester solution (Phase 1) to 0 °C using an ice bath. Dropwise add the free-based amine solution (Phase 2). Causality: Conducting the addition at 0 °C controls the exothermic nature of the coupling and suppresses epimerization if the carboxylic acid contains a chiral α-center[4]. 8. Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor via LC-MS. The primary carboxamide will remain unreacted. 9. Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 10. DMF Removal: Wash the combined organic layers extensively with 5% aqueous LiCl (3x) to partition the DMF into the aqueous phase, followed by a final brine wash. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric equivalents and critical parameters required for the self-validating protocol described above.

Reagent / MaterialFunctional RoleEquivalentsConcentrationCritical Handling Notes
1-(Aminomethyl)cyclobutanecarboxamide HCl Nucleophile1.1-Hygroscopic; weigh rapidly in a controlled environment.
Carboxylic Acid Electrophile Precursor1.00.2 MEnsure complete dissolution before HATU addition.
HATU Coupling Agent1.1-Highly moisture sensitive; store under Argon.
DIPEA Non-nucleophilic Base4.0 (Total)-2.0 eq for acid activation; 2.0 eq for amine free-basing.
Anhydrous DMF Solvent-0.2 MMust be strictly anhydrous (<50 ppm H₂O).

Process Visualization

The following workflow illustrates the logical progression and decision gates for the selective functionalization of this building block.

Workflow SM 1-(Aminomethyl)cyclobutanecarboxamide HCl (Starting Material) Solv Solubilization in Anhydrous DMF Argon Atmosphere SM->Solv Base Free-Basing Add DIPEA (2.0 equiv) Solv->Base Couple Selective Amide Coupling Nucleophilic Addition at 0 °C Base->Couple Free Primary Amine Act Carboxylic Acid Activation Acid + HATU + DIPEA Act->Couple Activated Ester Workup Aqueous Quench & Extraction (Isolate Target Scaffold) Couple->Workup

Workflow for the selective amide coupling of 1-(Aminomethyl)cyclobutanecarboxamide HCl.

References

  • Development of a Scalable, Stereoselective Second-Generation Route for CXCR7 Antagonist ACT-1004-1239 via Chiral Enamine Reduction and a Novel Telescoped Sequence of Transesterification, cis-to-trans Epimerization, and Saponification Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • 3-ethoxycyclobutan-1-amine hydrochloride - Chemical Specifications and API Utility Source: MySkinRecipes URL:[Link]

  • Targeted histone deacetylase degradation via chemical induced proximity by direct recruitment of the CUL4 complex adaptor protein DDB1 Source: ChemRxiv URL:[Link]

Sources

Application

Advanced Protocol Guide: Solvent Selection and Chemoselective Workflows for 1-(Aminomethyl)cyclobutanecarboxamide HCl

Executive Summary 1-(Aminomethyl)cyclobutanecarboxamide HCl (CAS: 2524443-56-7) is a sterically constrained, bifunctional building block widely used in medicinal chemistry and drug development. It features two nitrogen-c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Aminomethyl)cyclobutanecarboxamide HCl (CAS: 2524443-56-7) is a sterically constrained, bifunctional building block widely used in medicinal chemistry and drug development. It features two nitrogen-containing functional groups: a highly nucleophilic primary amine (protected as a hydrochloride salt) and a weakly nucleophilic primary carboxamide.

Designing reactions for this molecule requires strict control over chemoselectivity and solubility . Because it is formulated as an HCl salt, the primary amine is deactivated and insoluble in non-polar organic solvents[1]. The selection of the solvent system dictates not only the dissolution of the salt but also the kinetic pathway of the reaction, ensuring the amine reacts exclusively while the primary amide remains intact.

Physicochemical Profiling & Solvent Rationale

As a Senior Application Scientist, the first step in reaction design is understanding the causality between the physical state of the reagent and the solvent environment. The primary amine must be liberated to its free base in situ using a base (e.g., DIPEA, TEA, or Na₂CO₃)[2].

  • Polar Aprotic Solvents (DMF, DMAc): These are the gold standard for homogeneous peptide-type couplings. They possess high dielectric constants, allowing them to dissolve both the initial HCl salt suspension (upon addition of an organic base) and the highly polar primary amide. They also stabilize the polar transition states of active ester intermediates (e.g., using HATU or COMU)[3].

  • Biphasic Systems (DCM/H₂O or EtOAc/H₂O): Ideal for highly reactive electrophiles like acyl chlorides. The aqueous layer dissolves the HCl salt and the inorganic base, while the organic layer partitions the electrophile. The reaction occurs at the interface, which kinetically protects the less nucleophilic primary amide from over-acylation[2][4].

  • Protic Solvents (MeOH): Essential for reductive aminations. Protic solvents act as hydrogen-bond donors, facilitating the dehydration step required to form the intermediate imine before reduction[5].

Table 1: Solvent Selection Matrix
Reaction ClassOptimal Solvent(s)Base RequirementChemoselectivity ProfileCausality / Rationale
Amidation (Coupling) DMF or DMAcDIPEA (3.0 eq)High (Amine reacts exclusively)Polar aprotic solvents fully dissolve the liberated free base and stabilize the active ester intermediate.
Acylation (Schotten-Baumann) DCM / H₂O (1:1)Na₂CO₃ (aq)Very High (Amide is protected)Biphasic interface isolates the highly reactive acyl chloride from the weakly nucleophilic primary amide.
Reductive Amination MeOH / DCE (1:1)TEA (1.0 eq)High (Imine formation is selective)Protic MeOH drives imine formation via H-bonding; DCE solubilizes the hydride reducing agent.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the solvent-directed logical pathways for functionalizing 1-(Aminomethyl)cyclobutanecarboxamide HCl.

G A 1-(Aminomethyl)cyclobutanecarboxamide HCl (Solid Suspension) B In Situ Free Base Formation (Addition of Base) A->B DIPEA, TEA, or Na2CO3 C Polar Aprotic (DMF/DMAc) Homogeneous Peptide Coupling B->C HATU/COMU + Carboxylic Acid D Biphasic (DCM/H2O) Schotten-Baumann Acylation B->D Acyl Chloride E Protic (MeOH/DCE) Reductive Amination B->E Aldehyde + NaBH(OAc)3

Solvent-directed chemoselective reaction pathways for 1-(Aminomethyl)cyclobutanecarboxamide HCl.

Detailed Experimental Protocols

Every protocol below is designed as a self-validating system . Observational cues are embedded within the steps to ensure the scientist can verify the reaction's progress in real-time.

Protocol A: Chemoselective N-Acylation via Polar Aprotic Solvents (Peptide Coupling)

Use this protocol when coupling the amine with a carboxylic acid using activating reagents (e.g., HATU, COMU, EDC).

  • Reagent Preparation: Suspend 1.0 eq of 1-(Aminomethyl)cyclobutanecarboxamide HCl and 1.05 eq of the target carboxylic acid in anhydrous DMF to achieve a 0.1 M concentration.

  • Free-Basing (Self-Validation Step): Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Causality: 1.0 eq neutralizes the HCl salt, 1.0 eq deprotonates the carboxylic acid, and 1.0 eq maintains a basic environment.

    • Validation: The cloudy suspension should transition to a clear, homogeneous solution within 5 minutes. If it remains cloudy, sonicate gently.

  • Activation: Cool the solution to 0 °C using an ice bath. Add 1.1 eq of COMU or HATU in a single portion[3].

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Biphasic Schotten-Baumann Acylation

Use this protocol when reacting the amine with highly reactive acyl chlorides or chloroformates.

  • Aqueous Phase Preparation: Dissolve 1.0 eq of the HCl salt in a 0.5 M aqueous solution of Na₂CO₃ (providing 3.0 eq of base)[2][4].

  • Biphasic Setup: Add an equal volume of Dichloromethane (DCM) to the reaction flask. Cool the vigorously stirring biphasic mixture to 0 °C.

  • Electrophile Addition: Dissolve 1.05 eq of the acyl chloride in a minimal amount of DCM. Add this solution dropwise to the biphasic mixture over 15 minutes.

    • Causality: The dropwise addition ensures the acyl chloride concentration remains low, forcing it to react exclusively with the highly nucleophilic primary amine at the solvent interface, thereby protecting the primary amide from reacting.

  • Propagation: Stir for 1–2 hours at room temperature.

    • Validation: The reaction is complete when the aqueous layer runs clear and TLC indicates the consumption of the acyl chloride.

  • Workup: Separate the layers. Wash the organic layer with 1 M HCl (to remove unreacted free amine), followed by brine. Dry over MgSO₄ and concentrate.

Protocol C: Reductive Amination in Protic/Halogenated Blends

Use this protocol for alkylating the primary amine using aldehydes.

  • Solvent Blend: Suspend 1.0 eq of the HCl salt in a 1:1 (v/v) mixture of anhydrous Methanol (MeOH) and 1,2-Dichloroethane (DCE) at 0.1 M.

  • Free-Basing: Add 1.0 eq of Triethylamine (TEA). Stir for 10 minutes until dissolved.

  • Imine Formation: Add 1.0 eq of the target aldehyde. Stir at room temperature for 2 hours.

    • Causality: MeOH acts as a protic shuttle to drive the dehydration step required for imine formation.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

    • Causality: DCE is required here because NaBH(OAc)₃ exhibits optimal solubility and stability in halogenated solvents compared to pure alcohols.

  • Workup: Stir for 12 hours. Quench slowly with saturated aqueous NaHCO₃ (gas evolution will occur). Extract with DCM, dry over Na₂SO₄, and concentrate.

Troubleshooting & Analytical Validation

  • Detecting Over-Acylation (Imide Formation): The primary carboxamide is generally stable. However, if excess acyl chloride or prolonged heating is used, the amide may react to form an imide. Validate chemoselectivity using LC-MS: over-acylation will present as a distinct peak with a mass shift of +[Acyl Mass] - 1 Da.

  • Incomplete Dissolution: If the HCl salt fails to dissolve in DMF after adding DIPEA, the salt may be highly crystalline. Do not add water. Instead, add 5% (v/v) DMSO to the DMF solution and apply mild sonication.

References

  • Fisher Scientific. "Amide Synthesis: Chemical Synthesis Applications." Fisher Scientific Application Notes. URL:[Link]

  • Osuna Gálvez, A., et al. "Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions." Journal of the American Chemical Society, 2017, 139(5), 1826-1829. URL:[Link]

Sources

Method

microwave-assisted synthesis using 1-(Aminomethyl)cyclobutanecarboxamide HCl

Application Note: Microwave-Assisted Synthesis Using 1-(Aminomethyl)cyclobutanecarboxamide HCl Executive Summary & Strategic Value This guide details the microwave-assisted utilization of 1-(Aminomethyl)cyclobutanecarbox...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Using 1-(Aminomethyl)cyclobutanecarboxamide HCl

Executive Summary & Strategic Value

This guide details the microwave-assisted utilization of 1-(Aminomethyl)cyclobutanecarboxamide HCl (CAS: 1269021-92-2), a critical "gem-disubstituted" building block. In modern drug discovery, this scaffold is prized for its ability to introduce conformational restriction—locking pharmacophores into bioactive orientations (the "Thorpe-Ingold effect")—which enhances potency and metabolic stability, particularly in NK3 receptor antagonists and NMDA modulators.

Why Microwave? The quaternary carbon at the 1-position of the cyclobutane ring introduces significant steric hindrance. Conventional thermal functionalization of the adjacent amine or amide groups often suffers from sluggish kinetics (24–48 h) and incomplete conversion. Microwave irradiation (MW) overcomes this energy barrier, driving reactions to completion in minutes while minimizing thermal degradation of the strained cyclobutane ring.

Chemical Properties & Handling

PropertySpecificationHandling Note
Structure 1,1-disubstituted cyclobutane (Gamma-amino amide motif)Hygroscopic. Store in desiccator.
MW 164.63 g/mol (free base equiv. ~128.17)Free base is unstable; store as HCl salt.
Solubility High: Water, DMSO, MeOH. Low: DCM, Toluene.Use polar solvents (DMF/NMP) for MW heating.
pKa ~8.5 (Amine), ~15 (Amide)Requires organic base (DIPEA/TEA) to activate.

Safety Advisory: The cyclobutane ring possesses significant ring strain (~26 kcal/mol). While stable under standard MW conditions (up to 180°C), avoid strongly acidic conditions at extremely high temperatures (>200°C) to prevent ring-opening rearrangements.

Application I: Sterically Hindered Amide Coupling

Context: Attaching bulky carboxylic acids (e.g., substituted aromatic acids common in GPCR ligands) to the aminomethyl group. Challenge: The adjacent quaternary center hinders nucleophilic attack. Solution: MW irradiation increases molecular rotation frequency, improving the collision probability between the hindered amine and the activated ester.

Experimental Protocol

Reagents:

  • Substrate: 1-(Aminomethyl)cyclobutanecarboxamide HCl (1.0 equiv)

  • Acid: 2-Naphthoic acid (1.1 equiv) [Model bulky acid]

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Workflow:

  • Activation: In a microwave vial, dissolve the carboxylic acid and HATU in DMF. Stir at RT for 2 min.

  • Addition: Add the cyclobutane substrate followed immediately by DIPEA. Note: The solution should turn yellow (HATU activation).

  • Irradiation: Cap the vial and irradiate using the parameters below.

Microwave Parameters:

  • Temperature: 100 °C

  • Hold Time: 10 minutes

  • Pressure Limit: 250 psi

  • Power: Dynamic (Max 150 W)

  • Stirring: High

Work-up: Dilute with EtOAc, wash with sat. NaHCO₃ (x2) and brine. Dry over MgSO₄.

Data Comparison:

MethodTemperatureTimeYieldPurity (LCMS)
Thermal 25 °C18 hours65%88%
Thermal 80 °C (Oil bath)4 hours78%91%
Microwave 100 °C 10 mins 94% 98%

Application II: Cyclocondensation to Spiro-Pyrimidinediones

Context: Synthesis of spiro-fused dihydropyrimidine-2,4-diones (Uracil analogs). This reaction utilizes the 1,3-distance between the primary amine and the amide nitrogen. Mechanism: A double nucleophilic attack on a carbonyl source (CDI or Triphosgene). Scientific Logic: Thermal cyclization often stops at the intermediate urea due to the rigid conformation. MW energy provides the activation energy required for the second ring-closing step (intramolecular attack of the amide nitrogen).

Experimental Protocol

Reagents:

  • Substrate: 1-(Aminomethyl)cyclobutanecarboxamide HCl (1.0 equiv)

  • Carbonyl Source: 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or 1,4-Dioxane

Workflow:

  • Free Basing: Dissolve substrate and DBU in ACN. Stir for 5 min to ensure neutralization of HCl.

  • Reagent Addition: Add CDI in one portion. Caution: CO₂ evolution.

  • Irradiation: Seal and heat.

Microwave Parameters:

  • Temperature: 140 °C

  • Hold Time: 15 minutes

  • Absorbtion Level: Normal

Work-up: Evaporate solvent. Triturate residue with water to precipitate the spiro-heterocycle. Filter and wash with cold ether.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the parallel pathways: Amide Coupling (Pathway A) and Heterocycle Formation (Pathway B), highlighting the critical MW-assisted steps.

MicrowaveSynthesis cluster_legend Legend Start Starting Material Process MW Process Product Final Product SM 1-(Aminomethyl) cyclobutanecarboxamide HCl MW_Coup MW Irradiation 100°C, 10 min (Kinetic Boost) SM->MW_Coup + DIPEA Reag_B Carbonyl Source (CDI/DBU) SM->Reag_B Act Acid Activation (R-COOH + HATU) Act->MW_Coup Prod_A Peptidomimetic (Amide Bond) MW_Coup->Prod_A 94% Yield Inter_B Intermediate Urea Reag_B->Inter_B Fast MW_Cyc MW Irradiation 140°C, 15 min (Ring Closure) Inter_B->MW_Cyc Rate Limiting Step Prod_B Spiro-Pyrimidinedione (Heterocycle) MW_Cyc->Prod_B Cyclization

Caption: Figure 1. Divergent synthesis pathways using microwave irradiation. Pathway A overcomes steric hindrance for coupling; Pathway B accelerates the entropy-disfavored ring closure.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Poor solubility of HCl saltSwitch solvent to NMP or add 5% water. Ensure 3.0 eq DIPEA is used to fully free-base.
Incomplete Cyclization Temperature too lowIncrease MW temp to 160°C. The second ring closure is endothermic.
Pressure Spikes CO₂ release (CDI reaction)Pre-stir at RT for 10 min to allow initial gas evolution before sealing the MW vial.
Brown/Tar Product Thermal degradationReduce reaction time. Use "Simultaneous Cooling" (air jet) during MW heating to prevent overshoot.

References

  • PubChem. 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride | C6H12ClNO2.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
  • Santagada, V., et al. (2009). Microwave-Assisted Synthesis of Restricted Amino Acids. Current Medicinal Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving Reaction Yields with 1-(Aminomethyl)cyclobutanecarboxamide HCl

Welcome to the technical support center for 1-(Aminomethyl)cyclobutanecarboxamide HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(Aminomethyl)cyclobutanecarboxamide HCl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when utilizing this unique building block in amide coupling reactions. Our focus is to provide in-depth, scientifically grounded solutions to optimize your reaction yields and ensure the integrity of your synthetic routes.

Section 1: Understanding the Reagent

Q1: What are the key structural features of 1-(Aminomethyl)cyclobutanecarboxamide HCl that influence its reactivity?

A1: 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride (HCl) is a cyclic amino acid derivative with distinct structural characteristics that present both opportunities and challenges in synthesis.[1] The primary amine is attached to a quaternary carbon within a cyclobutane ring, which introduces significant steric hindrance.[2] This bulkiness can impede the approach of an activated carboxylic acid, often leading to lower reaction rates and yields compared to less hindered primary amines.[2]

Furthermore, the compound is supplied as a hydrochloride salt.[3][4] In this form, the amine group is protonated, rendering it non-nucleophilic.[5][6] Therefore, a crucial first step in any coupling reaction is the in-situ neutralization of the HCl salt to liberate the free, nucleophilic amine.[5]

Section 2: Troubleshooting Low Reaction Yields

This section addresses the most common issue faced by researchers: low conversion to the desired amide product.

Q2: My amide coupling reaction with 1-(Aminomethyl)cyclobutanecarboxamide HCl is resulting in low yields. What is the most likely cause?

A2: The primary culprits for low yields in this reaction are twofold: incomplete neutralization of the hydrochloride salt and insufficient reactivity of the coupling partners due to steric hindrance.[2][5] The protonated amine is unreactive as a nucleophile, so failing to add an adequate amount of a suitable base will prevent the reaction from proceeding efficiently.[5][6] Even with proper neutralization, the steric bulk around the amine necessitates the use of highly reactive coupling agents and optimized reaction conditions to overcome the high activation energy of the reaction.[7]

Q3: How do I ensure complete neutralization of the amine hydrochloride salt?

A3: To effectively deprotonate the amine, you must add at least one equivalent of a non-nucleophilic base. It is common practice to use a slight excess (1.1-1.5 equivalents) to ensure complete neutralization. The choice of base is critical.

  • Recommended Bases: Hindered tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are excellent choices.[5] They are strong enough to deprotonate the ammonium salt but are poor nucleophiles themselves, minimizing the risk of them competing with your primary amine in the coupling reaction.

  • Bases to Avoid: Avoid using primary or secondary amines as the neutralizing base, as they will readily participate in the amide coupling, leading to unwanted side products. Also, while inorganic bases like sodium carbonate can be used, their solubility in common organic solvents can be limited, potentially leading to incomplete neutralization.

Below is a diagram illustrating the crucial deprotonation step:

Deprotonation Reagent_HCl 1-(Aminomethyl)cyclobutanecarboxamide HCl (Inactive) Free_Amine Free Amine (Active Nucleophile) Reagent_HCl->Free_Amine + Base - Base·HCl Base Non-Nucleophilic Base (e.g., DIPEA, TEA) Base->Free_Amine Coupling Ready for Amide Coupling Free_Amine->Coupling

Caption: Deprotonation of the amine hydrochloride to the active nucleophile.

Q4: My standard coupling reagents (e.g., DCC, EDC/HOBt) are ineffective. What are more suitable alternatives for this sterically hindered amine?

A4: Standard carbodiimide-based coupling reagents like DCC and EDC often fail with sterically demanding amines because the activated intermediate they form is not reactive enough to overcome the steric barrier.[2][7] For challenging couplings, more potent reagents are necessary.

Coupling Reagent ClassExamplesRationale for Use with Hindered Amines
Uronium/Aminium Salts HATU, HBTU, HCTUForm highly reactive activated esters, increasing the rate of reaction with sterically hindered amines.[7]
Phosphonium Salts PyBOP, PyAOPKnown for their high efficiency in difficult couplings and for minimizing racemization if your carboxylic acid is chiral.[7]
Acyl Fluoride Precursors TFFH, BTFFHGenerate highly reactive acyl fluorides in situ, which are less sterically demanding than other activated species.[8] This can be a very effective strategy for extremely hindered couplings.[8]

Experimental Protocol: General Procedure for Amide Coupling with HATU

  • In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM, or THF).

  • Add the coupling reagent HATU (1.1 eq) to the solution.

  • In a separate vessel, dissolve 1-(Aminomethyl)cyclobutanecarboxamide HCl (1.2 eq) in the same anhydrous solvent.

  • Add a non-nucleophilic base such as DIPEA (2.5 eq - note the excess to neutralize both the amine HCl and the acid formed during coupling) to the amine solution and stir for 5-10 minutes.

  • Add the amine/base solution to the carboxylic acid/HATU mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered systems, gentle heating (40-50 °C) may be required.

  • Upon completion, proceed with standard aqueous workup and purification.

Q5: Can I improve my yields by modifying the reaction conditions?

A5: Absolutely. Beyond the choice of coupling reagent, several other parameters can be adjusted:

  • Temperature: For sluggish reactions, increasing the temperature can provide the necessary energy to overcome the activation barrier.[7] Microwave-assisted synthesis can also be a powerful tool to accelerate these reactions.[8]

  • Concentration: Running the reaction at a higher concentration can sometimes favor the desired bimolecular coupling over potential side reactions.

  • Solvent: Aprotic polar solvents like DMF and NMP are common choices. However, for certain coupling reagents, less polar solvents like DCM or THF might be more effective.[7]

  • Reaction Time: Sterically hindered couplings are often slower. Do not be quick to assume a reaction has failed. Allow for extended reaction times (e.g., overnight) and monitor progress carefully.[8]

Section 3: Alternative Strategies and FAQs

Q6: I've tried multiple coupling reagents and conditions with no success. Are there any alternative synthetic routes to form the desired amide?

A6: If standard coupling methods are exhausted, consider converting the carboxylic acid to a more reactive species first.

  • Acid Chloride Formation: Converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive electrophile that can often react with even hindered amines.[7][9] This method is very effective but can be harsh and may not be suitable for substrates with sensitive functional groups.[7][10]

Experimental Protocol: Two-Step Procedure via Acyl Chloride

  • Acyl Chloride Formation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature for 1-2 hours or until gas evolution ceases. Remove the solvent and excess oxalyl chloride under vacuum.

  • Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, prepare a solution of 1-(Aminomethyl)cyclobutanecarboxamide HCl (1.2 eq) and a non-nucleophilic base like TEA or DIPEA (2.5 eq) in DCM. Cool the amine solution to 0 °C and add the acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir until completion.

Below is a workflow diagram comparing the direct coupling and two-step approaches:

Coupling_Strategies cluster_0 Direct Coupling cluster_1 Two-Step via Acyl Chloride Carboxylic_Acid_1 Carboxylic Acid Amide_1 Amide Product Carboxylic_Acid_1->Amide_1 One-Pot Reaction Amine_HCl_1 Amine·HCl Amine_HCl_1->Amide_1 One-Pot Reaction Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Amide_1 One-Pot Reaction Base_1 Base (e.g., DIPEA) Base_1->Amide_1 One-Pot Reaction Carboxylic_Acid_2 Carboxylic Acid Acyl_Chloride Acyl Chloride (Isolated) Carboxylic_Acid_2->Acyl_Chloride + Chlorinating Agent Chlorinating_Agent Chlorinating Agent (e.g., (COCl)₂) Chlorinating_Agent->Acyl_Chloride Amide_2 Amide Product Acyl_Chloride->Amide_2 Second Step Amine_HCl_2 Amine·HCl Amine_HCl_2->Amide_2 Second Step Base_2 Base (e.g., TEA) Base_2->Amide_2 Second Step

Caption: Comparison of direct coupling and two-step acyl chloride strategies.

Q7: Are there any known side reactions to be aware of?

A7: The primary side reaction of concern, especially if your carboxylic acid has a chiral center alpha to the carbonyl, is racemization. This is more likely to occur with highly reactive coupling conditions. Using phosphonium-based reagents like PyBOP or PyAOP, often in combination with additives like HOAt or OxymaPure, can help to suppress racemization.[7] Additionally, if your substrate contains other nucleophilic groups, they must be appropriately protected to avoid unwanted reactions.[11]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Reddit. (2023, June 22). Hydrochloride salt of amine. r/OrganicChemistry.
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Figshare.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • (2023, August 16). 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.
  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
  • PubChem. (n.d.). 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.
  • ChemScene. (n.d.). 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.
  • Benchchem. (n.d.). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • (n.d.). Scholars Research Library - Der Pharma Chemica.

Sources

Optimization

Technical Support Center: Purification of 1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with isolating and purifying 1-(Aminomethyl)cyclobut...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with isolating and purifying 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride .

This molecule presents a unique purification challenge: it is a low-molecular-weight, highly polar compound containing both a primary amine (protonated as a hydrochloride salt) and a primary carboxamide on a sterically constrained cyclobutane ring [1]. Standard purification techniques like normal-phase silica gel chromatography often fail due to irreversible adsorption, while traditional reverse-phase high-performance liquid chromatography (RP-HPLC) suffers from a lack of retention.

This guide provides mechanistically grounded troubleshooting, self-validating protocols, and quantitative comparisons to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound streak severely on normal-phase silica gel, resulting in poor recovery? The Causality: Normal-phase silica gel is populated with weakly acidic silanol groups (pKa ~ 4.5–5.5). The primary amine of your compound is highly basic and exists as a protonated ammonium ion. This results in strong secondary ion-exchange interactions and hydrogen bonding with the silica surface, rather than simple adsorption-desorption partitioning. The Solution: Abandon standard bare silica. If chromatography is required, transition to Hydrophilic Interaction Liquid Chromatography (HILIC) using a zwitterionic (ZIC-pHILIC) or amide-functionalized stationary phase. HILIC utilizes a water-enriched liquid layer on the stationary phase, allowing polar analytes to partition effectively without irreversible ionic binding [3].

Q2: During recrystallization, my product "oils out" (forms a biphasic liquid) instead of forming crystals. What causes this and how do I fix it? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation point of the solute is reached at a temperature above the melting point of the solute-solvent mixture. For amine hydrochlorides, this frequently happens when a non-polar anti-solvent (like diethyl ether) is added too rapidly to a polar solvent (like methanol), causing localized spikes in supersaturation that crash the compound out as an amorphous oil [2]. The Solution: Heat the primary solvent (e.g., methanol or ethanol) to a gentle reflux. Add the anti-solvent dropwise until the solution becomes just turbid. Immediately add 1-2 drops of the primary solvent until the solution clears. Remove from heat and cool very slowly (e.g., in a warm water bath that cools to room temperature over hours). Introduce a seed crystal at the metastable zone boundary to forcefully nucleate the crystalline phase rather than the oil phase.

Q3: I am trying to use RP-HPLC (C18), but the compound elutes in the void volume. Can I improve retention? The Causality: C18 columns rely on hydrophobic dispersion forces. The cyclobutane ring provides minimal lipophilicity, which is entirely overwhelmed by the massive hydration shells of the protonated amine and the carboxamide group. The Solution: Standard C18 is not recommended. If you must use reverse-phase, utilize an "AQ" (aqueous-compatible) C18 column capable of running 100% aqueous mobile phase without phase collapse. Alternatively, use an ion-pairing reagent (e.g., 0.1% Heptafluorobutyric acid), but note that this will exchange your hydrochloride salt for a heptafluorobutyrate salt, requiring a subsequent salt-exchange step.

Part 2: Quantitative Method Comparison

To aid in selecting the optimal purification strategy, the following table summarizes the expected performance metrics based on the physicochemical behavior of small-ring amine hydrochlorides [2, 4].

Purification MethodTypical Recovery (%)Purity LimitRetention Factor (

)
Best Suited ForPrimary Limitation
Recrystallization (MeOH/Et₂O) 65 - 85%> 99%N/ARemoving inorganic salts & trace colored impurities.Requires >500 mg of crude material to be viable.
HILIC (ZIC-pHILIC) 80 - 95%> 98%3.5 - 8.0Separating structurally similar organic byproducts.Low loading capacity; requires MS/ELSD detection.
RP-HPLC (C18, 0.1% TFA) 50 - 70%> 95%0.5 - 1.2Desalting (if using volatile buffers).Poor retention; alters the salt form (HCl to TFA).
Ion-Exchange (SCX) 85 - 90%> 90%Strong BindingCatch-and-release isolation from neutral organics.Elution requires strong ammonia, yielding free base.

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." This means built-in analytical checkpoints are included to ensure the process is succeeding before you commit to the next irreversible step.

Protocol A: Controlled Anti-Solvent Recrystallization

Mechanism: Exploits the differential solubility of the HCl salt in protic solvents versus ethereal anti-solvents.

  • Dissolution: Suspend 1.0 g of crude 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride in 5 mL of absolute ethanol in a round-bottom flask.

  • Heating: Heat the suspension to 70°C under stirring until complete dissolution occurs.

    • Validation Checkpoint 1: If insoluble white powder remains, it is likely an inorganic salt (e.g., NaCl/KCl). Filter the hot solution immediately to remove it.

  • Anti-Solvent Addition: Slowly add diethyl ether or ethyl acetate dropwise until a faint, persistent turbidity appears.

  • Clarification: Add absolute ethanol dropwise (usually 2-5 drops) until the solution is perfectly clear again.

  • Cooling & Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours.

    • Validation Checkpoint 2: Before filtering, take a 10 µL aliquot of the mother liquor, dilute in 1 mL water, and check by LC-MS. If the product peak is still the major component, evaporate 20% of the solvent volume and cool again to force further crystallization.

  • Harvest: Filter the crystals via vacuum filtration, wash with 2 mL of ice-cold diethyl ether, and dry under high vacuum.

Protocol B: Preparative HILIC Purification

Mechanism: Partitions the polar analyte into a water-rich layer immobilized on a zwitterionic stationary phase. Elution is achieved by increasing the aqueous content of the mobile phase[3].

  • Column Preparation: Equilibrate a preparative ZIC-pHILIC column (e.g., 250 x 21.2 mm, 5 µm) with 80% Acetonitrile / 20% Water containing 10 mM Ammonium Formate (pH 3.0).

    • Validation Checkpoint 1: Inject a void volume marker (e.g., toluene). It should elute sharply at

      
      . If it tails, the column is not properly equilibrated with the aqueous layer.
      
  • Sample Loading: Dissolve the crude material in the mobile phase (maximum 50 mg/mL). Crucial: Do not dissolve in 100% water, as this will cause severe peak distortion and breakthrough in HILIC.

  • Gradient Elution:

    • 0-5 min: 80% Acetonitrile (Isocratic hold)

    • 5-25 min: Linear gradient to 50% Acetonitrile

    • Flow rate: 20 mL/min.

  • Detection & Fractionation: Monitor via Evaporative Light Scattering Detector (ELSD) or mass spectrometry (MS), as the molecule lacks a strong UV chromophore.

    • Validation Checkpoint 2: Check fractions via analytical HILIC-LC-MS before pooling. The primary amine should elute as a sharp, symmetrical peak.

  • Recovery: Lyophilize the pooled fractions. To regenerate the HCl salt (since ammonium formate was used), dissolve the residue in 0.1 M HCl and lyophilize again.

Part 4: Decision Workflow Visualization

The following diagram illustrates the logical decision-making process for selecting the appropriate purification route based on the crude impurity profile.

PurificationWorkflow Start Crude 1-(Aminomethyl) cyclobutanecarboxamide HCl Assess Assess Primary Impurity Profile Start->Assess Inorganic Inorganic Salts / Trace Color Assess->Inorganic Organic Structurally Similar Organic Byproducts Assess->Organic Recryst Recrystallization (EtOH / Et2O) Inorganic->Recryst Chrom Chromatography Required Organic->Chrom HILIC HILIC Purification (ZIC-pHILIC / Amide) Chrom->HILIC High Polarity RP RP-HPLC (C18) *Not Recommended* Chrom->RP Low Retention

Caption: Decision-tree workflow for purifying highly polar amine hydrochlorides based on impurity profiles.

References

  • Canadian Science Publishing. (1959). PAPER CHROMATOGRAPHY OF SOME AMINE HYDROCHLORIDES AND ACETATES IN ACIDIC SOLVENT SYSTEMS. Retrieved from[Link]

  • PLOS ONE. (2019). Development and validation of a novel high performance liquid chromatography-coupled with Corona charged aerosol detector method. Retrieved from[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66545690, 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. Retrieved from[Link]

Troubleshooting

preventing side reactions during cyclobutane carboxamide functionalization

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that functionalizing strained four-membered rings presents unique thermodynamic and kinetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that functionalizing strained four-membered rings presents unique thermodynamic and kinetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to prevent side reactions such as epimerization, ring-opening, and over-functionalization during the C(sp³)–H activation of cyclobutane carboxamides.

Section 1: Mechanistic Causality of Side Reactions (The "Why")

Cyclobutane rings possess approximately 26 kcal/mol of strain energy[1]. This inherent strain fundamentally alters the energy landscape of C–H functionalization, leading to three primary side reactions:

  • Thermodynamic Instability (Epimerization): Cis-1,3- or cis-1,2-disubstituted cyclobutanes are thermodynamically driven to release steric strain by isomerizing to the all-trans configuration. This alpha-epimerization is rapidly accelerated by base or prolonged heating[2].

  • Kinetic Competition (Ring Opening): Transition metals (e.g., Pd, Rh, Ir) can undergo oxidative addition into the strained C–C bonds rather than the targeted C–H bonds, leading to irreversible ring-opening and fragmentation[1][3].

  • Symmetry & Over-functionalization: The fluxional nature of the cyclobutane ring and the presence of equivalent methylene/methyl protons often result in statistical mixtures of mono- and di-functionalized products (e.g., bis-arylation) if the catalyst remains active after the first turnover[2][4].

G Substrate Cyclobutane Carboxamide CH_Act Transition Metal C-H Activation Substrate->CH_Act Product Desired Mono-Functionalized Product CH_Act->Product Side1 C-C Insertion (Ring Opening) CH_Act->Side1 Side2 Base-Promoted Alpha-Epimerization CH_Act->Side2 Side3 Over-Functionalization (Bis-adducts) CH_Act->Side3 Mit1 Electron-Deficient Catalysts (Cp*Rh/Ir) Side1->Mit1 Mit2 Neutral/Mild Conditions (Avoid strong bases) Side2->Mit2 Mit3 Stoichiometric Control & Transient Directing Groups Side3->Mit3 Mit1->Product Mit2->Product Mit3->Product

Caption: Logical relationships between cyclobutane C-H activation pathways and mitigation strategies.

Section 2: Troubleshooting Guide

Issue 1: Loss of Cis-Stereochemistry (Alpha-Epimerization)
  • Symptom: NMR analysis shows a mixture of diastereomers or complete conversion to the trans-isomer during functionalization or deprotection.

  • Root Cause: The fluxional cyclobutane ring rapidly undergoes ring flipping. Under basic conditions (e.g., NaOMe or amine bases) or during slow coupling steps, the alpha-proton is abstracted. The molecule then re-protonates to the thermodynamically favored trans-isomer to relieve 1,3-diaxial-like strain[2][5].

  • Solution:

    • Solvent & Additives: Switch to fluorinated solvents like hexafluoroisopropanol (HFIP) which stabilize polar intermediates without basicity, or use toluene[4].

    • Protecting Group Strategy: Utilize benzyl esters instead of alkyl esters if orthogonal deprotection is needed. Mild hydrogenolysis prevents the epimerization seen under basic or harsh acidic hydrolysis[6].

    • Innate Protection: If reducing amides, use the carboxylate anion as an "innate protecting group" to prevent alpha-deprotonation[4].

Issue 2: Transition Metal-Induced Ring Opening
  • Symptom: Formation of linear aliphatic amides or fragmented products; low yield of the intact cyclobutane.

  • Root Cause: The ~26 kcal/mol strain energy makes the C–C bond susceptible to oxidative addition by electron-rich transition metals, outcompeting the Concerted Metalation-Deprotonation (CMD) C–H activation pathway[1][3].

  • Solution: Employ highly electron-deficient catalysts. For example, using an electron-deficient iridium catalyst (Cp*CF₃IrIII) or rhodium catalyst (CpE RhIII) combined with an electron-deficient pyridone ligand accelerates the CMD C(sp³)–H cleavage step (the rate-determining step) while suppressing C–C insertion[3][7][8].

Issue 3: Over-Functionalization (Di- vs. Mono-substitution)
  • Symptom: High ratios of bis-arylated or bis-alkynylated products even when 1 equivalent of the coupling partner is used.

  • Root Cause: The initial mono-functionalization can alter the conformation of the cyclobutane, sometimes making the second equivalent C–H bond more accessible to the catalyst than the unreacted starting material[2][4].

  • Solution:

    • Transient Directing Groups (TDGs): Use TDGs that reversibly bind, functionalize, and detach, preventing the catalyst from locking onto the mono-adduct[9].

    • Ligand Tuning: Axially chiral carboxylic acids (CCAs) or sterically demanding pyridone ligands can block the second functionalization event via non-covalent interactions (CH−π interactions)[3].

Section 3: Standard Operating Protocols

Protocol A: Mild C(sp³)–H Alkynylation of Cyclobutane Carboxamides

Self-validating mechanism: The use of an electron-deficient Rh/Ir catalyst ensures C-H activation outpaces ring-opening, while mild carbonate bases prevent epimerization.

  • Preparation: In a glovebox, charge an oven-dried reaction vial with the cyclobutane carboxamide substrate (0.2 mmol) and (bromoethynyl)triisopropylsilane (0.24 mmol, 1.2 equiv)[8].

  • Catalyst Loading: Add [CpE RhCl₂]₂ (5.0 mol%), AgNTf₂ (20 mol%), and 3-CN-4-Me-2-pyridone ligand (10 mol%)[8].

  • Base Addition: Add Ag₂CO₃ (2.0 equiv) as the mild oxidant/base. Crucial Step: Ag₂CO₃ is sufficiently mild to prevent alpha-epimerization of the cyclobutane core.

  • Solvent & Reaction: Suspend the mixture in 1,2-dichloroethane (1,2-DCE, 2.0 mL). Seal the vial, remove from the glovebox, and stir at 60 °C for 16 hours[8].

  • Workup: Cool to room temperature, filter through a short pad of Celite using ethyl acetate, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Step1 1. Substrate & Reagent Prep Step2 2. Catalyst & Ligand Loading (Cp*Rh/Ir + Pyridone) Step1->Step2 Step3 3. Mild Base Addition (Ag2CO3) Step2->Step3 Step4 4. Controlled Heating (60°C, 16h) Step3->Step4 Step5 5. Filtration & Purification Step4->Step5

Caption: Step-by-step workflow for the mild, epimerization-free C-H alkynylation of cyclobutanes.

Section 4: Quantitative Data Summary

The following table summarizes the impact of catalyst and condition choices on product distribution during cyclobutane functionalization, demonstrating the necessity of specific parameters to avoid side reactions[2][4][7][8].

Reaction TypeCatalyst / ReagentsSolvent / TempMajor Observed ProductSide Reaction Prevented
C–H Arylation Pd(OAc)₂ (1 mol%), AgOAcToluene, 110 °CBis-phenylated cyclobutane (97%)Mono-arylation (Over-functionalization occurs)
C–H Olefination Pd(OAc)₂, pivalic acidToluene, 110 °CBis-olefinated cyclobutane (50%)Decomposition (HFIP caused decomp here)
C–H Alkynylation [CpE RhCl₂]₂, Pyridone1,2-DCE, 60 °CMono-alkynylated cyclobutane (26-90%)Ring-opening & Epimerization
Epimerization Check NaOMe (2.0 equiv)THF, 25 °CTrans-cyclobutane (Quantitative)N/A (Demonstrates rapid epimerization)
Ester Deprotection H₂ / Pd/C (Neutral)Neutral conditionsCis-cyclobutane carboxylic acidEpimerization (Maintains cis-geometry)

Section 5: FAQs

Q: Why do my NMR chemical shifts for the cyclobutane protons look "erratic" and broad? A: Cyclobutane rings are highly fluxional and rapidly undergo "ring flipping" between puckered conformations. This averages out the proton-proton coupling constants (cis and trans vicinal couplings can range widely from 2.0 to 11.5 Hz), making standard diagnostic stereochemical NMR tools unreliable[2]. Lowering the acquisition temperature can sometimes freeze the conformation for clearer spectra.

Q: Can I use standard basic hydrolysis (e.g., LiOH/NaOH) to remove an ester directing group from my cyclobutane? A: It is highly risky if you need to retain cis-stereochemistry. Basic conditions rapidly deprotonate the alpha-position, leading to thermodynamically driven epimerization to the trans-isomer[2][6]. We recommend using benzyl esters, which can be cleaved via mild hydrogenolysis (Pd/C, H₂) without affecting the stereocenter[6].

Q: My C-H activation yields are low due to ring-opening. Should I lower the temperature? A: Lowering the temperature might simply stall the C-H activation altogether because the Concerted Metalation-Deprotonation (CMD) step requires sufficient thermal energy. Instead, switch to a more electron-deficient catalyst (like Cp*CF₃IrIII) and an electron-deficient pyridone ligand. This lowers the activation barrier for the CMD pathway, allowing it to outcompete C-C oxidative addition at moderate temperatures (e.g., 60 °C)[7][8].

Section 6: References

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications | 2

  • Native Amide-Directed C(sp3)–H Alkynylation Using an Electron-Deficient Iridium Catalyst with Pyridone Ligand Assistance | American Chemical Society | 7

  • Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A | PMC - NIH | 4

  • Ligand-Enabled CpERhIII Catalyzed Distal C(sp3)-H Alkynylation of Native Amides | ChemRxiv | 8

  • Recent Methodologies That Exploit C–C Single-Bond Cleavage of Strained Ring Systems by Transition Metal Complexes | Chemical Reviews | 1

  • Studies toward the stereocontrolled synthesis of cyclobutane derivatives | ScholarWorks | 9

  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold | ACS Publications | 6

  • Synthesis and Biological Evaluation of the [d-MeAla11]-Epimer of Coibamide A | PMC - NIH | 5

  • Cp*Rh(III)-Catalyzed Enantioselective C(sp3)–H Amidation of Azine-Linked Cyclobutanes | ChemRxiv | 3

Sources

Optimization

Advanced Purification Troubleshooting Guide: 1-(Aminomethyl)cyclobutanecarboxamide HCl

Welcome to the Technical Support Center. As drug development professionals and researchers, you know that handling highly polar, low-molecular-weight zwitterionic precursors or their salts presents unique chromatographic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, you know that handling highly polar, low-molecular-weight zwitterionic precursors or their salts presents unique chromatographic and crystallization challenges.

1-(Aminomethyl)cyclobutanecarboxamide hydrochloride is a critical building block, often utilized in the synthesis of spirocyclic scaffolds and gabapentinoid-like CNS agents. Because it contains both a primary amine (protonated as an HCl salt) and a primary amide on a strained cyclobutane ring, it is highly water-soluble, prone to thermal cyclization, and susceptible to hydrolysis.

This guide provides field-proven, self-validating methodologies to isolate your target molecule with >99% purity.

PART 1: Physicochemical Profiling & Impurity Causality

Before initiating any purification workflow, you must understand the thermodynamic and kinetic drivers behind your impurities. Treating symptoms without understanding the chemical causality leads to yield loss.

Table 1: Common Impurities and Mechanistic Causality
Impurity ProfileStructural NatureOrigin / CausalityDetection & Impact
1-Cyanocyclobutanecarboxamide Neutral, moderate polarityUnreacted Precursor: Incomplete catalytic hydrogenation of the nitrile group during synthesis.Detectable by UV (HPLC). Acts as a chain terminator in subsequent coupling reactions.
1-(Aminomethyl)cyclobutanecarboxylic acid Zwitterionic / AcidicHydrolysis: Prolonged exposure to aqueous acidic or basic conditions during workup cleaves the primary amide.Difficult to separate via standard reverse-phase HPLC. Alters the stoichiometric balance of the API.
2-Azaspiro[4.3]octan-3-one Neutral LactamThermal Cyclization: Heating the free base or prolonged drying of the HCl salt at >45°C drives intramolecular lactamization [1].Highly crystalline. Causes toxicity failures in downstream API regulatory filings (must be <0.05%).
Inorganic Salts (e.g., NH₄Cl) IonicByproducts: Residuals from amidation steps or neutralization buffers.Invisible to UV. Suppresses MS ionization and skews quantitative NMR assays.

PART 2: Core Purification Workflows

The following protocols are designed as self-validating systems. By incorporating in-process controls (IPCs), you ensure that each step acts as a diagnostic checkpoint.

Workflow A: Solvent/Anti-Solvent Recrystallization

Target: Removal of neutral organic impurities (Nitrile precursor, Lactam). Scientific Rationale: The HCl salt of the target is highly polar and insoluble in aprotic or less polar protic solvents. By dissolving the crude salt in a minimal amount of a solubilizing solvent (methanol) and precipitating it with an anti-solvent (isopropanol or ethyl acetate), neutral impurities remain in the mother liquor [2].

Step-by-Step Protocol:

  • Dissolution: Suspend 10 g of crude 1-(Aminomethyl)cyclobutanecarboxamide HCl in 20 mL of anhydrous Methanol (MeOH).

  • Heating: Gently warm to 40°C under a nitrogen atmosphere until complete dissolution occurs. Do not exceed 45°C to prevent lactamization.

  • Polishing Filtration: Pass the warm solution through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts.

  • Anti-Solvent Addition: Transfer the filtrate to a reactor stirring at 250 rpm. Dropwise, add 60-80 mL of Isopropanol (IPA) or Ethyl Acetate (EtOAc) over 30 minutes.

    • Causality Note: Slow addition prevents "oiling out" (liquid-liquid phase separation), ensuring the formation of a stable crystalline lattice that excludes impurities.

  • Aging: Cool the suspension to 0-5°C and age for 2 hours.

  • Isolation: Filter the crystals under a vacuum. Wash the filter cake with 15 mL of cold IPA.

  • Drying: Dry the solid in a vacuum oven at 35°C for 12 hours. Self-Validation: Run an HPLC of the mother liquor; you should see enriched peaks of the nitrile and lactam impurities.

Workflow B: Cation-Exchange Chromatography

Target: Removal of hydrolyzed acid impurities and inorganic anions. Scientific Rationale: Because the target molecule is a primary amine, it will be strongly retained on a strong cation exchange (SCX) resin in its protonated state. Neutral impurities (lactam) and acidic impurities (hydrolyzed acid) will pass through the column un-retained [3].

Step-by-Step Protocol:

  • Resin Preparation: Swell Dowex 50WX8 (hydrogen form) in MS-grade water. Pack a column and equilibrate with 3 column volumes (CV) of 0.1 M HCl, followed by 5 CV of water until the effluent is pH neutral.

  • Loading: Dissolve the crude sample in water (10% w/v) and load it onto the column at a flow rate of 1 CV/hour.

  • Washing (Critical Step): Wash the column with 3 CV of water, followed by 2 CV of 20% Methanol/Water.

    • Causality Note: This wash strips away the zwitterionic 1-(Aminomethyl)cyclobutanecarboxylic acid and neutral lactam.

  • Elution: Elute the target molecule using 2 M aqueous Ammonia. Collect fractions.

  • Re-acidification: Immediately cool the pooled fractions containing the target to 0°C and carefully adjust the pH to 2.0 using concentrated HCl.

    • Causality Note: Leaving the molecule as a free base in aqueous ammonia promotes rapid lactamization.

  • Isolation: Lyophilize the acidic solution to yield the pure 1-(Aminomethyl)cyclobutanecarboxamide HCl salt.

PART 3: Troubleshooting FAQs

Q: My product is "oiling out" instead of crystallizing during anti-solvent addition. How do I fix this? A: Oiling out occurs when the supersaturation level is too high, causing the solute to separate as a liquid phase rather than nucleating as a solid. To troubleshoot:

  • Re-dissolve the oil by warming the mixture and adding 5-10% more of the primary solvent (MeOH).

  • Seed the solution with pure crystals of the HCl salt before adding the rest of the anti-solvent.

  • Decrease the anti-solvent addition rate and maintain a higher stirring speed to enhance mass transfer.

Q: I am seeing a continuous increase in the 2-azaspiro[4.3]octan-3-one (lactam) impurity during the drying phase. What is happening? A: You are experiencing thermal degradation. The cyclization of the aminomethyl group attacking the adjacent carboxamide is thermodynamically favored at elevated temperatures, releasing ammonia. Ensure your vacuum oven is strictly calibrated to <40°C. If the problem persists, switch to lyophilization (freeze-drying) to completely arrest thermal kinetics [1].

Q: How can I quickly remove residual 1-cyanocyclobutanecarboxamide without doing a full recrystallization? A: The nitrile precursor is neutral and significantly more lipophilic than your target HCl salt. You can perform a simple "slurry wash." Suspend the crude solid in warm acetone or ethyl acetate (solvents in which the HCl salt is completely insoluble), stir vigorously for 30 minutes, and filter. The nitrile will be extracted into the organic filtrate [4].

PART 4: Visualizations

Diagram 1: Chemical Degradation & Impurity Pathway

This diagram maps the kinetic pathways that generate the most common impurities from the target molecule.

ImpurityPathway Target 1-(Aminomethyl)cyclobutanecarboxamide HCl (Target API Intermediate) Lactam 2-Azaspiro[4.3]octan-3-one (Lactam Impurity) Target->Lactam Thermal Stress (>45°C) - NH4Cl Acid 1-(Aminomethyl)cyclobutanecarboxylic acid (Hydrolysis Impurity) Target->Acid Aqueous Acid/Base Workup (Hydrolysis) Precursor 1-Cyanocyclobutanecarboxamide (Starting Material) Precursor->Target Incomplete Reduction (H2, Catalyst)

Caption: Kinetic degradation pathways leading to common impurities in 1-(Aminomethyl)cyclobutanecarboxamide.

Diagram 2: Purification Decision Tree

Use this logical workflow to select the appropriate purification method based on your analytical HPLC/LC-MS data.

PurificationTree Start Identify Impurity via LC-MS Cond1 Neutral Organics? (Nitrile, Lactam) Start->Cond1 Cond2 Zwitterionic/Acidic? (Hydrolyzed Acid) Start->Cond2 Cond3 Inorganic Salts? (NaCl, NH4Cl) Start->Cond3 Act1 Slurry Wash (Acetone) or MeOH/IPA Recryst. Cond1->Act1 Yes Act2 Strong Cation Exchange (SCX) Chromatography Cond2->Act2 Yes Act3 Desalting via Electrodialysis or SCX Cond3->Act3 Yes

Caption: Decision matrix for selecting the optimal purification protocol based on impurity profiling.

References

  • Process for the purification of gabapentin (US Patent 7,989,658 B2). Discusses the critical thermal control required to prevent lactamization in structurally analogous aminomethyl-cycloalkyl compounds.
  • Preparation of amino acid amides (US Patent App. 2005/0182262 A1). Details the solvent/anti-solvent recrystallization methodologies for amino acid amide hydrochloride salts using isopropanol.
  • Separation and Refining of Amino Acids . DIAION™ Ion Exchange Resins Technical Manual. Provides the mechanistic basis for separating neutral, acidic, and basic amino derivatives using cation exchange. Available at:[Link]

  • Purification of organic hydrochloride salt . ResearchGate Scientific Discussion (2017). Field-proven insights on utilizing simple organic solvent washes (like ethyl acetate and acetone) to selectively pull neutral impurities from highly polar HCl salts. Available at:[Link]

Troubleshooting

optimizing storage conditions for hygroscopic 1-(Aminomethyl)cyclobutanecarboxamide HCl

Technical Support Center: 1-(Aminomethyl)cyclobutanecarboxamide HCl Ticket ID: #AMC-OPT-001 Subject: Optimization of Storage & Handling for Hygroscopic HCl Salts Status: Resolved / Guide Generated[1] Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(Aminomethyl)cyclobutanecarboxamide HCl

Ticket ID: #AMC-OPT-001 Subject: Optimization of Storage & Handling for Hygroscopic HCl Salts Status: Resolved / Guide Generated[1]

Executive Summary: The Stability Paradox

1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride (HCl) presents a classic stability paradox common to small-molecule building blocks. While the cyclobutane ring offers metabolic stability, the primary amine hydrochloride moiety is highly hygroscopic.

The Chain of Causality:

  • Hygroscopicity: The ionic lattice of the HCl salt has a high affinity for water vapor.

  • Deliquescence: Above a specific relative humidity (Critical Relative Humidity, CRH), the solid dissolves in its own absorbed water.

  • Chemical Degradation: Once in solution (even a microscopic surface film), the acidic nature of the HCl salt (pH < 4 in solution) catalyzes the hydrolysis of the carboxamide group into the corresponding carboxylic acid, irreversibly altering the stoichiometry and purity.

Quick Reference: Storage Matrix

ParameterOptimal Condition Critical Limit (Do Not Exceed) Why?
Temperature -20°C (Freezer) +25°C (Room Temp)Low temp reduces molecular mobility and water vapor pressure.[1]
Atmosphere Argon or Nitrogen Ambient AirOxygen is less critical than moisture; inert gas displaces humid air.[1]
Container Amber Glass + Parafilm Plastic / Ziplock bagsPlastic is permeable to moisture over time.[1] Amber blocks light.[1]
Desiccant P₂O₅ or Silica Gel NoneActive moisture scavenging is required within the secondary container.[1]

Detailed Protocols

Protocol A: The "Inert Sandwich" Storage Method

Use this for long-term storage (>1 week).[1]

  • Primary Container: Ensure the compound is in a glass vial with a Teflon-lined cap.[1] Tighten the cap firmly.

  • Seal: Wrap the cap junction with Parafilm M® (stretch to 200% length to activate the wax seal).

  • Secondary Container: Place the sealed vial inside a larger jar or a heavy-duty Mylar bag containing a desiccant packet (Silica gel or Molecular Sieves 4Å).

  • Environment: Store the entire assembly at -20°C .

    • Note: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold solid.

Protocol B: The "2-Minute Rule" for Weighing

Hygroscopic salts can absorb >1% w/w water within minutes at 50% RH.[1]

  • Preparation: Have all spatulas, weigh boats, and solvents ready before opening the vial.

  • Aliquot: Open the vial, transfer the approximate amount, and immediately re-close the vial. Do not leave it open while watching the balance stabilize.

  • Correction: If precise stoichiometry is critical (e.g., for catalysis), determine the water content of a small aliquot via Karl Fischer titration (if available) or assume a 1-3% water weight error if handled in air.

Troubleshooting & FAQ

Q1: My sample has turned into a sticky paste (Deliquescence). Is it ruined?

  • Diagnosis: The salt has absorbed enough atmospheric moisture to dissolve partially.[2][3]

  • Risk: High.[1] The acidic environment in the "paste" promotes amide hydrolysis.

  • Recovery:

    • Do NOT heat in an oven. Heat + Acid + Water = Rapid degradation to the acid form.

    • Solution: Dissolve the paste in a minimum amount of dry methanol. Add diethyl ether or hexanes to induce precipitation (trituration).[1] Filter the solid under an inert atmosphere (Schlenk line) or dry in a vacuum desiccator over P₂O₅ at room temperature for 24 hours.

Q2: Can I store it in a solution to avoid weighing solids?

  • Answer: Yes, but with caveats.

  • Solvent: Use anhydrous DMSO or Methanol .[1] Avoid water or protic solvents that are not anhydrous.[1]

  • Stability: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles, which can introduce moisture via condensation.[1]

Q3: Why does the color change from white to yellow?

  • Cause: This typically indicates oxidation of the amine or trace impurities reacting. While the HCl salt protects the amine from oxidation to some degree, moisture uptake mobilizes trace transition metals or allows free-base equilibrium at the surface, leading to discoloration.

  • Action: Check purity via LC-MS. If the main peak is intact, the color may be a minor surface impurity. Recrystallize if necessary.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the cascade of failure when storage conditions are compromised.

StorageFailure cluster_prevention Prevention Barrier Compound 1-(Aminomethyl) cyclobutanecarboxamide HCl Deliquescence Deliquescence (Liquid Phase Formation) Compound->Deliquescence Absorption Moisture Atmospheric Moisture (>40% RH) Moisture->Deliquescence Triggers Hydrolysis Acid-Catalyzed Hydrolysis Deliquescence->Hydrolysis Solubilization (pH < 4) Degradation Degradation Products: Carboxylic Acid + NH4Cl Hydrolysis->Degradation Irreversible Desiccant Desiccant / Inert Gas Desiccant->Moisture Blocks

Figure 1: The Moisture-Degradation Cascade.[1] Note that the HCl salt provides the protons (


) necessary to catalyze the hydrolysis of the amide once water is present.

References

  • PubChem. (2025).[1] 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (Compound).[1][4][5][6][7] National Library of Medicine.[1] [Link][1][4]

  • European Medicines Agency. (2003).[1] Stability Testing of Existing Active Substances and Related Finished Products. CPMP/QWP/122/02.[1][8] [Link]

  • Tang, X. C., & Pikal, M. J. (2004). Design of Freeze-Drying Processes for Pharmaceuticals: Practical Advice. Pharmaceutical Research. (General principles on hygroscopicity and drying).

Sources

Optimization

resolving cyclization issues with aminomethyl cyclobutane derivatives

The following technical guide is structured as a specialized support center resource. It synthesizes current methodologies for handling aminomethyl cyclobutane derivatives, focusing on the kinetic and thermodynamic barri...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It synthesizes current methodologies for handling aminomethyl cyclobutane derivatives, focusing on the kinetic and thermodynamic barriers inherent to these strained systems.

Topic: Resolving Cyclization & Stability Issues in Strained Ring Systems Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Core Analysis: The Thermodynamic Barrier

User Query: "Why is my intramolecular cyclization stalling or producing oligomers, even though the amine and electrophile are on the same cyclobutane ring?"

Scientist’s Diagnosis: The failure often stems from a misunderstanding of the cyclobutane pucker (butterfly conformation). Unlike planar cyclopentane or chair-like cyclohexane, cyclobutane exists in a puckered conformation (dihedral angle ~25–35°) to minimize torsional strain and transannular interactions.

If your precursor is in the trans configuration, the amine and the electrophile (e.g., ester, halide) are vectorially divergent. Even in the cis configuration, the puckering can force the reactive centers apart, increasing the activation energy ($ \Delta G^\ddagger $) required to reach the transition state.

The Energy Landscape (Visualized)

The following pathway illustrates the competition between the desired bicyclic closure and the fatal ring-opening or oligomerization pathways.

ReactionLandscape Precursor Aminomethyl Cyclobutane Precursor TS_Cycl TS: Bicyclic Closure (High Strain Barrier) Precursor->TS_Cycl Kinetic Control (Requires Cis-conformation) Carbocation Intermediate: Carbocation/Radical Precursor->Carbocation Activation (Acid/Heat) Oligomer Intermolecular Oligomerization Precursor->Oligomer High Concentration Product Bicyclic Product (e.g., 3-azabicyclo[3.1.1]heptane) TS_Cycl->Product Irreversible RingOpen Ring Opening (Thermodynamic Sink) Carbocation->RingOpen Relief of 26 kcal/mol strain

Figure 1: Reaction landscape showing the competition between kinetic cyclization and thermodynamic ring-opening relaxation.

Troubleshooting Guide: Common Failure Modes

Issue A: "I am observing ring-opening products (linear alkenes)."

Cause: You likely generated a carbocation or radical adjacent to the cyclobutane ring. The cyclobutane ring has a strain energy of ~26.4 kcal/mol. A carbocation at the


-position (cyclobutylcarbinyl cation) undergoes rapid ring expansion or opening to relieve this strain (similar to cyclopropylcarbinyl rearrangements).

Solution Protocol:

  • Avoid Strong Lewis Acids: Switch from harsh Lewis acids (e.g.,

    
    , 
    
    
    
    ) to milder activation methods (e.g., HATU/DIPEA for amides, or
    
    
    for alkylations).
  • Solvent Switch: Avoid polar protic solvents that stabilize carbocation intermediates. Use non-polar aprotic solvents (DCM, Toluene) to disfavor ionization.

Issue B: "The reaction yields dimers/oligomers instead of the bicycle."

Cause: Intermolecular reaction rates are outcompeting intramolecular cyclization. This is a classic effective molarity (EM) issue, exacerbated by the rigid cyclobutane scaffold preventing the "ends" from meeting.

Solution Protocol: High-Dilution Feed Do not dump all reagents in at once. Use a syringe pump to maintain a pseudo-infinite dilution.

ParameterStandard Condition (Fails)Optimized Condition (Works)
Concentration 0.1 M - 0.5 M0.001 M - 0.005 M
Addition Rate Bolus (All at once)Slow addition (1 mL/hour)
Temperature Reflux (rapid kinetics)Ambient or 40°C (controlled)
Base Pyridine/TEAProton Sponge or inorganic base (

)

Case Study: Synthesis of 3-Azabicyclo[3.1.1]heptanes

A specific and highly relevant class of compounds derived from aminomethyl cyclobutanes is the 3-azabicyclo[3.1.1]heptane system (a saturated bioisostere of pyridine).[1] Recent breakthroughs by Mykhailiuk et al. have standardized this synthesis.

The Challenge: Direct cyclization of 1,3-disubstituted cyclobutanes often fails due to the trans-relationship of substituents.

The Validated Workflow (The "Imide" Route): This protocol bypasses the direct alkylation issues by using an imide intermediate which forces the correct geometry.

Workflow Step1 Start: 3-oxocyclobutanecarboxylate Step2 Reaction: Strecker Reaction (Diastereoselective) Step1->Step2 Step3 Intermediate: 1,3-functionalized cyclobutane (Cis-enriched) Step2->Step3 Step4 Cyclization: Intramolecular Imide Formation (Heat/Acid) Step3->Step4 Critical Step Step5 Reduction: BH3 or LiAlH4 Step4->Step5 Final Target: 3-azabicyclo[3.1.1]heptane Step5->Final

Figure 2: The authoritative "Imide Route" for synthesizing bridged bicyclic amines from cyclobutane precursors.

Step-by-Step Protocol (Adapted from Angew. Chem. 2023):

  • Precursor Prep: Synthesize the 1-amino-3-cyclobutanecarboxylic acid derivative via a Strecker reaction. Crucial: Ensure you isolate the diastereomer where the amine and carboxylic acid are cis (syn).

  • Imide Formation: Heat the amino-acid/ester in high-boiling solvent (e.g., xylene) or treat with acetic anhydride. The geometric constraint of the imide forces the 4-membered ring to bridge.

  • Reduction: Reduce the resulting bicyclic imide using

    
     or 
    
    
    
    to obtain the amine.

Frequently Asked Questions (FAQ)

Q: Can I use [2+2] photocycloaddition to install the amine directly? A: Yes, but with caveats. Visible light photocatalysis (e.g., using Ir catalysts) can couple dehydroamino acids with alkenes.[2][3][4]

  • Advantage:[2][3][5] It installs the amino acid moiety directly on the ring.

  • Risk:[3] It often produces a mixture of diastereomers. You must separate the cis-isomer before attempting bicyclization, or the trans-isomer will polymerize.

Q: My cyclobutane amino acid is water-soluble and hard to isolate. How do I cyclize it? A: Do not attempt to isolate the free amino acid zwitterion if possible. Protect the amine (Boc) and the acid (Methyl ester) immediately. Perform the cyclization (deprotection -> cyclization) in a one-pot procedure using a high-dilution neutralization strategy (e.g., add the amine-salt to a stirring solution of base).

Q: Is the "puckering" static? A: No, it is dynamic. However, bulky substituents (like t-Bu or large aromatics) will lock the ring into a specific pucker. If your substituent locks the ring such that the reactive groups are equatorial-equatorial (distal), cyclization becomes impossible. Use molecular modeling (DFT) to check if the "reactive conformer" is energetically accessible (< 3-4 kcal/mol above ground state).

References

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. Source: ChemRxiv (2024).[6] Context: Describes the "Imide Route" and Strecker reaction strategy. URL:[Link]

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Source: Angewandte Chemie International Edition (2023).[7] Context: Authoritative method for reduction of spirocyclic oxetanyl nitriles and imide formation. URL:[Link]

  • Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. Source: ACS Central Science / J. Org. Chem (2022).[2][3][4] Context: Photochemical methods for synthesizing the precursor aminomethyl cyclobutanes.[8] URL:[Link]

  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. Source: The Journal of Organic Chemistry (2006). Context: Detailed analysis of ring puckering and its effect on reactivity. URL:[Link]

Sources

Troubleshooting

stability of 1-(Aminomethyl)cyclobutanecarboxamide HCl in aqueous solution

This guide addresses the stability, handling, and analytical challenges associated with 1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride . It is designed for researchers observing unexpected purity loss, solubility is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the stability, handling, and analytical challenges associated with 1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride . It is designed for researchers observing unexpected purity loss, solubility issues, or detection difficulties in aqueous workflows.

Compound Profile & Stability Overview
  • Chemical Name: 1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride[1][2][3]

  • Structure: A cyclobutane ring substituted at the C1 position with both a primary amide (

    
    ) and an aminomethyl group (
    
    
    
    ).
  • Class:

    
    -amino acid amide derivative.[4][5][6][7][8]
    
  • Key Characteristic: Unlike its

    
    -amino analogs (e.g., Gabapentin), this compound possesses high resistance to intramolecular cyclization due to ring strain.
    
Core Stability Directive

Status: Metastable in Aqueous Solution

  • Primary Degradation Pathway: Hydrolysis of the amide to the carboxylic acid.

  • Secondary Pathway (Negligible):

    
    -Lactam formation (blocked by ring strain).
    
  • Optimal pH: 3.0 – 5.0 (Native HCl salt solution is stable).

  • Critical Risk: Exposure to basic pH (

    
    ) accelerates hydrolysis and free-base degradation.
    
Part 1: Troubleshooting Guide (Q&A)
Category 1: Degradation & Purity

Q: I observe a new peak in my HPLC chromatogram after 24 hours in buffer (pH 7.4). Is this the lactam? A: Unlikely. It is most likely the hydrolysis product: 1-(aminomethyl)cyclobutanecarboxylic acid .

  • Mechanism:[5][9] Unlike Gabapentin, which readily cyclizes to a

    
    -lactam (5-membered ring), this compound would have to form a 
    
    
    
    -lactam (4-membered ring). The thermodynamic strain of fusing a 4-membered lactam onto a cyclobutane ring is prohibitively high in aqueous conditions without activation reagents.
  • Action: Check the mass of the degradant.

    • Parent Mass (M+H): ~129 Da (Free base)

    • Hydrolysis Product (Acid): ~130 Da (+1 Da mass shift is hard to see; look for retention time shift).

    • Lactam (Cyclized): ~112 Da (-17 Da loss of

      
      ).
      

Q: My solution turned slightly yellow after storage at room temperature. Is it still usable? A: Proceed with Caution. Color change often indicates oxidation of the free amine or trace impurities, even if the main peak is stable.

  • Troubleshooting: Filter the solution through a 0.22

    
    m PVDF membrane. If the color persists, check purity by LC-MS. For sensitive cell culture applications, discard.
    
  • Prevention: Store aqueous stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

Category 2: Solubility & Preparation

Q: The compound is not dissolving in my phosphate buffer (pH 7.4). Why? A: Ionic Strength/Common Ion Effect.

  • Explanation: While highly soluble in water as the HCl salt, high concentrations of phosphate or high ionic strength can suppress solubility or cause "salting out" of the neutral free base if the pH is high enough to deprotonate the amine (

    
    ).
    
  • Protocol: Dissolve the compound in pure water (Milli-Q) first to create a concentrated stock (e.g., 100 mM), then dilute into the final buffer.

Category 3: Analytical Challenges

Q: I cannot see the compound on my UV-Vis detector. What is wrong? A: Lack of Chromophore.

  • Issue: This molecule lacks a conjugated

    
    -system (no aromatic rings). It has negligible absorbance above 210 nm.
    
  • Solution:

    • Use Low UV: Set detector to 200 nm or 205 nm . Use a phosphate buffer (transparent at low UV) rather than acetate or formate.

    • Derivatization: React with OPA (o-Phthalaldehyde) or FMOC-Cl targeting the primary amine to create a fluorescent derivative.

    • Alternative Detection: Use ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry).

Part 2: Experimental Protocols
Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation rates.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5

m, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (Ion pairing agent required for retention)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0% B (0-2 min)

30% B (10 min)

0% B (Post-run)
Flow Rate 1.0 mL/min
Detection UV 200 nm (Critical) or MS (ESI+)
Temperature 25°C

Why TFA? The amine group is polar. Without an ion-pairing agent like TFA or Heptafluorobutyric acid (HFBA), the compound will elute in the void volume (


), making quantification impossible.
Protocol B: Forced Degradation Stress Test

Validate your storage conditions.

  • Acid Stress: Dissolve to 1 mg/mL in 0.1 M HCl. Heat at 60°C for 4 hours. (Expect minimal degradation).

  • Base Stress: Dissolve to 1 mg/mL in 0.1 M NaOH. Heat at 60°C for 4 hours. (Expect rapid hydrolysis to acid).

  • Oxidation: 1 mg/mL in 3%

    
     at RT for 4 hours. (Monitor for N-oxide formation).
    
Part 3: Visualizations
Figure 1: Degradation Pathways & Structural Logic

This diagram contrasts the degradation of the target compound vs. the Gabapentin analog, highlighting the "Ring Strain Block" that prevents lactamization.

G cluster_0 Target Compound (Beta-Amino) cluster_1 Comparison: Gabapentin (Gamma-Amino) Amide 1-(Aminomethyl) cyclobutanecarboxamide Acid Hydrolysis Product (Carboxylic Acid) Amide->Acid Hydrolysis (Acid/Base Catalyzed) BetaLactam Beta-Lactam (4-membered ring) Amide->BetaLactam Cyclization (BLOCKED by Ring Strain) Gaba Gabapentin Amide (Gamma-amino) GammaLactam Gamma-Lactam (5-membered ring) Gaba->GammaLactam Rapid Cyclization (Spontaneous)

Caption: Comparative degradation pathways. Note that while


-amino amides cyclize readily, the target 

-amino amide is resistant to lactamization due to the high energy of the 4-membered ring.
Figure 2: Analytical Troubleshooting Decision Tree

DecisionTree Start Issue: No Peak / Low Sensitivity Wavelength Is UV Wavelength < 205 nm? Start->Wavelength Buffer Is Buffer UV Transparent? (Phosphate/TFA) Wavelength->Buffer Yes Deriv Derivatization Required (OPA/FMOC) Wavelength->Deriv No (Cannot lower UV) Success Proceed with Analysis Buffer->Success Yes ChangeBuffer Switch to Phosphate/TFA (Avoid Acetate/Formate) Buffer->ChangeBuffer No ChangeBuffer->Success

Caption: Step-by-step logic for resolving detection issues in HPLC analysis of non-chromophoric amino acid amides.

References
  • ChemicalBook. 1-(Aminomethyl)cyclobutanecarboxamide HCl Product Properties. (Accessed 2024).[7]

  • National Institutes of Health (PMC). Amide–Amide and Amide–Water Hydrogen Bonds: Implications for Stability. (General mechanism of amide hydrolysis).

  • RSC Polymer Chemistry. beta-Amino amide based covalent adaptable networks with high dimensional stability.[6] (Demonstrates the relative stability of beta-amino amides vs esters).

  • Sigma-Aldrich. Cyclobutane carboxamide derivatives and handling.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(Aminomethyl)cyclobutanecarboxamide HCl Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Aminomethyl)cyclobutanecarboxamide and its derivatives. This guide is designed to provide in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Aminomethyl)cyclobutanecarboxamide and its derivatives. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the synthetic challenges posed by this sterically hindered molecule. The unique conformational constraints of the cyclobutane ring often lead to difficulties in achieving high yields and purity.[1][2] This resource offers practical, field-proven insights to help you navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using 1-(Aminomethyl)cyclobutanecarboxamide HCl?

A1: Low yields are a common issue and can stem from several factors related to the molecule's structure.[3][4][5] The primary culprit is often steric hindrance. The cyclobutane moiety restricts the approach of reagents to the amine and amide functional groups.[6][7][8] This steric bulk slows down the rate of reaction, allowing for side reactions or decomposition to occur.[3] Additionally, the hydrochloride salt form requires careful neutralization in situ to free the amine for reaction, and incomplete neutralization can significantly reduce the concentration of the reactive species.

Q2: I'm observing significant amounts of unreacted starting material. What's the likely cause?

A2: The persistence of starting material usually points to two main issues: insufficient activation of the coupling partner or a high activation energy barrier for the reaction. Standard coupling reagents may not be potent enough to overcome the steric hindrance.[9] Furthermore, the reaction conditions, such as temperature and time, may not be optimal to drive the reaction to completion.[10]

Q3: How can I minimize the formation of side products in my reactions?

A3: Side product formation is often a consequence of the slow desired reaction, which gives alternative pathways a chance to compete. To minimize these, consider using more selective and highly reactive reagents that can accelerate the main reaction.[11] Optimizing the order of reagent addition and maintaining strict control over the reaction temperature can also prevent the formation of unwanted byproducts.[3]

Q4: Is the solubility of 1-(Aminomethyl)cyclobutanecarboxamide HCl a concern?

A4: Yes, solubility can be a factor. As a hydrochloride salt, it is generally soluble in water and some polar protic solvents.[12] However, its solubility in common aprotic organic solvents used for coupling reactions (like Dichloromethane or Tetrahydrofuran) can be limited. Poor solubility can lead to a heterogeneous reaction mixture and reduce the effective concentration of the amine, thereby lowering the reaction rate and yield.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during reactions with 1-(Aminomethyl)cyclobutanecarboxamide HCl.

Problem 1: Low to No Product Formation in Amide Coupling Reactions

Potential Causes & Solutions

  • Insufficiently Reactive Coupling Agent: Standard reagents like EDC/HOBt may be too slow for this sterically hindered amine.[9]

    • Solution: Employ more potent coupling reagents.

      • Uronium/Aminium Salts: HATU, HCTU, or TBTU can be more effective.[9]

      • Phosphonium Salts: PyBOP or PyAOP are excellent for challenging couplings.[9]

      • Acyl Fluoride Precursors: Generating highly reactive acyl fluorides in situ with reagents like TCFH-NMI or BTFFH has proven successful for extremely hindered couplings.[13][14] Acyl fluorides are less sterically demanding than many other activated species.[13][14]

  • Incomplete Neutralization of the HCl Salt: The primary amine is not available to react if it remains protonated.

    • Solution: Use a suitable non-nucleophilic base to free the amine.

      • Add 1.0-1.2 equivalents of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) prior to the addition of the coupling agent and carboxylic acid.

      • Ensure the base is added at a low temperature (e.g., 0 °C) to control any potential exothermic reaction.

  • Suboptimal Reaction Temperature: The reaction may have a high activation energy that is not overcome at room temperature.

    • Solution: Increase the reaction temperature.

      • Heating the reaction can help overcome the activation energy barrier.[9]

      • Microwave irradiation can also be an effective method for accelerating these reactions.[10]

Problem 2: Formation of Significant Byproducts

Potential Causes & Solutions

  • Side Reactions of Activated Carboxylic Acid: The activated intermediate may be susceptible to decomposition or reaction with other species if the desired reaction is too slow.

    • Solution 1: Change the Order of Addition. Pre-mixing the 1-(Aminomethyl)cyclobutanecarboxamide HCl and base, followed by the addition of the pre-activated carboxylic acid can sometimes improve results.

    • Solution 2: Use a More Stable Activated Intermediate. Consider coupling reagents that form more stable activated species, or switch to a two-step procedure where the activated species is generated and then reacted with the amine.

  • Epimerization/Racemization (if applicable): If the carboxylic acid partner has a chiral center, harsh conditions or certain coupling reagents can lead to loss of stereochemical integrity.

    • Solution: Use coupling reagents known to suppress racemization, such as those containing HOBt or its derivatives (e.g., HATU). Running the reaction at lower temperatures can also help.

Experimental Protocols & Data

Protocol 1: General Procedure for Amide Coupling with a Potent Reagent (HATU)
  • Dissolve 1-(Aminomethyl)cyclobutanecarboxamide HCl (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0-2.2 eq) dropwise and stir for 15-20 minutes.

  • In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in the same anhydrous solvent.

  • Add the carboxylic acid/HATU solution to the amine solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Comparison of Coupling Reagents
Coupling ReagentTypical TemperatureRelative Reaction TimeGeneral Observations
EDC/HOBtRoom Temperature24-48 hoursOften results in low to moderate yields with this substrate.[9]
HATU0 °C to Room Temp12-24 hoursGenerally provides good to excellent yields for hindered amines.[9]
PyBOPRoom Temperature12-24 hoursVery effective for difficult couplings and helps minimize racemization.[9]
Acyl Fluoride (in situ)Elevated Temp (e.g., 80°C)12-24 hoursHighly effective for extremely sterically hindered substrates where other methods fail.[13][14]

Visualizations

Troubleshooting Workflow for Low Yield

Caption: A workflow for troubleshooting low-yield reactions.

Logic for Coupling Reagent Selection

ReagentSelection Substrate {Substrate Assessment|Sterically Hindered & Electron Deficient?} Standard Standard Reagents (EDC/HOBt, DCC) Substrate->Standard No Potent Potent Reagents (HATU, HBTU, PyBOP) Substrate->Potent Yes Success High Yield Expected Standard->Success Failure Low Yield Likely Standard->Failure If Hindered Harsh Harsh/Specialized Conditions (Acyl Fluorides, High Temp) Potent->Harsh If Still Low Yield Potent->Success Often Sufficient Harsh->Success

Caption: Logic for selecting an appropriate amide coupling reagent.

References

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 843-847. [Link]

  • Künzi, S. A., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(3), 153-156. [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. RSC Publishing. Retrieved from [Link]

  • Kawabata, M., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Patsnap. (2026). How to Optimize Catalysis for Amide Formation in Organic Chemistry. Patsnap Eureka. Retrieved from [Link]

  • R Discovery. (2009). Structural Effects of the Cyclobutyl Group on Reactivity and Properties. R Discovery. Retrieved from [Link]

  • Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

  • ChemBK. (2024). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. ChemBK. Retrieved from [Link]

  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Effects of the Cyclobutyl Group on Reactivity and Properties. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. Retrieved from [Link]

  • Caldwell, N. (2015). Catalytic approaches towards amidation of unactivated ester derivatives. University of Strathclyde. [Link]

  • Todorovic, M., & Perrin, D. M. (2020). Recent developments in catalytic amide bond formation. Peptide Science, 112(6). [Link]

  • Zhang, X., et al. (2024). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 15(1), 1-12. [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Wiley-VCH. Retrieved from [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. Quora. Retrieved from [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. Reddit. Retrieved from [Link]

  • ResearchGate. (n.d.). Various synthetic routes for the synthesis of amine 1 Comparison of the.... ResearchGate. Retrieved from [Link]

  • Ingold, K. U., Maillard, B., & Walton, J. C. (1981). The ring-opening reactions of cyclobutylmethyl and cyclobutenylmethyl radicals. Journal of the Chemical Society, Perkin Transactions 2, (7), 970-974. [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 59(42), 18324-18338. [Link]

  • Indian Academy of Sciences. (n.d.). The kinetics of hydroxyl radical reactions with cyclopropane and cyclobutane. Indian Academy of Sciences. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12. [Link]

  • Baran, P. S., et al. (2023). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv. [Link]

  • Jiao, N., et al. (2023). Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols. Organic Letters, 25(1), 1-6. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. Retrieved from [Link]

  • Arnold, F. H., et al. (2023). Reaction Discovery Using Spectroscopic Insights from an Enzymatic C–H Amination Intermediate. OSTI.GOV. [Link]

  • ResearchGate. (n.d.). Cyclobutanols scope of aminocarbonylation toward 1,2-substituted.... ResearchGate. Retrieved from [Link]

  • Fernández, I., et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Organic Chemistry, 87(7), 4648-4657. [Link]

  • ResearchGate. (n.d.). Synthetic routes explored for the synthesis of carboxamide derivative.... ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. PubChem. Retrieved from [Link]

  • Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Journal of Medicinal Chemistry, 41(6), 919-929. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Retrieved from [Link]

  • Diva-Portal.org. (2022). Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling. Diva-Portal.org. Retrieved from [Link]

  • Beilstein Journals. (2023). α-(Aminomethyl)acrylates as acceptors in radical–polar crossover 1,4-additions of dialkylzincs: insights into enolate formation and trapping. Beilstein Journals. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride via recrystallization. This document...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride via recrystallization. This document is structured to address common challenges and provide a deep, mechanistic understanding of the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride that influence recrystallization?

A1: Understanding the molecule's structure is critical. 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride is a small, polar organic salt. Its key features are:

  • Hydrochloride Salt: The presence of the –NH2·HCl group renders the molecule ionic, significantly increasing its polarity and its solubility in polar solvents like water and short-chain alcohols.[1]

  • Amide Group: The –C(=O)NH2 group is highly polar and acts as both a hydrogen bond donor and acceptor. This further enhances its affinity for polar, protic solvents.

  • Cyclobutane Ring: The small, rigid aliphatic ring contributes a non-polar character, but its influence is overshadowed by the highly polar amine salt and amide functionalities.

While specific solubility data for this exact compound is not readily published, its structure strongly suggests it will behave as a polar, crystalline solid, likely soluble in water, methanol, and ethanol, and less soluble in less polar solvents like ethyl acetate, dichloromethane, or ethers.[2]

Q2: What is the ideal solvent for recrystallizing this compound?

A2: The ideal solvent is one that dissolves the compound completely when hot (at or near its boiling point) but poorly when cold (at room temperature or in an ice bath).[3][4] This temperature-dependent solubility differential is the driving force for recrystallization and maximizing yield.

For 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride, the best starting points are polar protic solvents.

Solvent Boiling Point (°C) Polarity (Dielectric Constant) Rationale & Expected Behavior
Water 10080.1High Polarity. Likely to be a good solvent, but solubility might be too high even when cold, potentially leading to lower yields. Excellent for highly impure samples where large volumes are acceptable.[5]
Methanol (MeOH) 6532.7Excellent Candidate. Often provides a good balance, dissolving the compound well when hot but showing a significant drop in solubility upon cooling.
Ethanol (EtOH) 7824.5Excellent Candidate. Slightly less polar than methanol. It may offer a steeper solubility curve than methanol, potentially leading to better crystal recovery.[2]
Isopropanol (IPA) 8219.9Good Candidate. Its lower polarity compared to EtOH means the compound will likely be less soluble when cold, which is excellent for yield. However, it may require more solvent volume to dissolve initially.
Acetonitrile 8237.5Possible Candidate. A polar aprotic solvent. It can sometimes be effective for hydrochloride salts.[6] Worth testing if alcohols prove suboptimal.

A systematic approach to solvent selection is outlined in the protocols section below.

Q3: What are the most common impurities I might encounter?

A3: Impurities will depend on the synthetic route. Common types include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Molecules formed from side reactions.

  • Inorganic Salts: Excess reagents or salts formed during pH adjustments (e.g., NaCl). Most are insoluble in organic solvents like ethanol or isopropanol, allowing for their removal by hot filtration.

  • Colored Impurities: High molecular weight, conjugated byproducts can often be removed with activated charcoal.

Troubleshooting Guide: Common Recrystallization Problems

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A1: Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase. This is common with impure compounds (which have a depressed melting point) or when cooling occurs too rapidly.[7]

Solution Protocol:

  • Re-dissolve the Oil: Heat the solution until the oil completely redissolves.

  • Add More Solvent: Add a small amount (1-5% of the total volume) of additional hot solvent to decrease the saturation level.[7][8]

  • Ensure Slow Cooling: This is the most critical step.

    • Allow the flask to cool slowly on the benchtop, insulated from the cold surface by a cork ring or paper towels.[8]

    • Do not move or disturb the flask.

    • Only after the solution has reached room temperature over an extended period (30+ minutes) should you consider cooling it further in an ice bath.

  • Consider a Different Solvent: If oiling persists, the solvent's boiling point may be too high. Choose a solvent with a lower boiling point.

Q2: I have a very poor yield (<50%). How can I improve my recovery?

A2: Causality: Low yield is most often caused by using too much solvent, incomplete precipitation, or premature crystallization during a hot filtration step.[3][8]

Solutions:

  • Minimize Solvent: Ensure you are using the absolute minimum amount of boiling solvent required to fully dissolve the solid. Working with a slightly cloudy (saturated) hot solution is ideal.[3]

  • Check Mother Liquor: After filtering your crystals, take a few drops of the filtrate (mother liquor) and evaporate it. If a significant amount of solid residue remains, a large portion of your compound is still in solution.[8] You can recover this by boiling off some of the solvent to re-saturate the solution and attempting a second crystallization.

  • Ensure Complete Cooling: Cool the flask in an ice-water bath for at least 15-20 minutes after it has reached room temperature to maximize precipitation.

  • Use an Anti-Solvent (Mixed Solvent System): If the compound is too soluble even in cold solvent, a mixed-solvent recrystallization may be necessary. See the protocol below.

Q3: No crystals are forming, even after cooling in an ice bath. What should I do?

A3: Causality: Crystal formation requires both supersaturation and nucleation. Your solution may be supersaturated but lacks a nucleation site to initiate crystal growth.[7]

Solutions (in order of application):

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches provide a rough surface that can serve as a nucleation point.[3][8]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal growth.[7][8]

  • Reduce Solvent Volume: If the above methods fail, it's likely your solution is not sufficiently supersaturated. Gently heat the solution to boil off a portion of the solvent (10-20%), then repeat the slow cooling process.[7]

  • Cool to a Lower Temperature: In some cases, a dry ice/acetone bath can be used for short periods, but be cautious as this can cause the compound to "crash out" as a fine, potentially impure powder.

Experimental Protocols & Workflows

Workflow for a Successful Recrystallization

Recrystallization_Workflow cluster_prep Preparation cluster_main Main Process cluster_isolation Isolation & Drying Start Start with Crude Solid Select_Solvent Select Solvent(s) via Small-Scale Tests Start->Select_Solvent Dissolve Dissolve Solid in MINIMUM Volume of BOILING Solvent Select_Solvent->Dissolve Hot_Filter Hot Filtration (if insoluble impurities present) Dissolve->Hot_Filter Optional Cool Slowly Cool to Room Temperature Dissolve->Cool Hot_Filter->Cool Ice_Bath Cool in Ice Bath to Maximize Precipitation Cool->Ice_Bath Collect Collect Crystals by Vacuum Filtration Ice_Bath->Collect Wash Wash with a SMALL Amount of ICE-COLD Solvent Collect->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Pure Crystalline Product Dry->End

Caption: General workflow for the recrystallization process.

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Place ~20 mg of your crude solid into a small test tube. Add a potential solvent (e.g., ethanol) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it doesn't dissolve, heat the test tube gently. If the solid dissolves when hot and reappears upon cooling, you have found a good solvent.[5]

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask (not a beaker, to minimize evaporation). Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration (if necessary): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for 15-30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization

This technique is used when no single solvent has the ideal solubility properties. It requires a pair of miscible solvents: one in which the compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent"). For this compound, a good pair would be Methanol (solvent) and Diethyl Ether (anti-solvent).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling "solvent" (e.g., Methanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., Diethyl Ether) dropwise with swirling. Continue adding until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-homogenize: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow it to cool slowly, as described in the single-solvent protocol. The presence of the anti-solvent will significantly reduce the compound's solubility as the temperature drops, leading to crystallization.

  • Isolation & Drying: Follow steps 6 and 7 from the single-solvent protocol.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Attempted Problem What is the issue? Start->Problem No_Crystals No Crystals Formed Problem->No_Crystals A Oiling_Out Compound 'Oiled Out' Problem->Oiling_Out B Low_Yield Poor Yield Problem->Low_Yield C Check_Saturation Is solution clear or cloudy? No_Crystals->Check_Saturation Induce Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal Check_Saturation->Induce Cloudy (Supersaturated) Reduce_Solvent Solution is not saturated. Reduce solvent volume by boiling, then re-cool. Check_Saturation->Reduce_Solvent Clear (Undersaturated) Fix_Oiling 1. Re-heat to dissolve oil. 2. Add more solvent (1-5%). 3. Cool VERY slowly. Oiling_Out->Fix_Oiling Fix_Yield Check mother liquor. If rich in product, reduce volume and cool for a second crop. Low_Yield->Fix_Yield

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • PubChem. (n.d.). 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. UCI Department of Chemistry. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • ChemBK. (2024, April 9). 1-AMINO CYCLOBUTANE CARBOXYLIC ACID HYDROCHLORIDE. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Recrystallization I. Department of Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • CUNY Queensborough Community College. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Recrystallization and Acid/Base Extraction - The Basics. Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 1-(Aminomethyl)cyclobutanecarboxamide HCl

High-Purity vs. Crude 1-(Aminomethyl)cyclobutanecarboxamide HCl: A H NMR Interpretation and Analytical Comparison Guide Executive Summary 1-(Aminomethyl)cyclobutanecarboxamide HCl (CAS 2524443-56-7) is a critical spirocy...

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity vs. Crude 1-(Aminomethyl)cyclobutanecarboxamide HCl: A


H NMR Interpretation and Analytical Comparison Guide 

Executive Summary

1-(Aminomethyl)cyclobutanecarboxamide HCl (CAS 2524443-56-7) is a critical spirocyclic and cycloalkyl building block widely utilized in the synthesis of CNS-active agents, including gabapentin analogues and novel neurotherapeutics[1]. In drug development, the purity of such early-stage intermediates dictates the success of downstream coupling reactions. This guide provides an authoritative comparison between high-purity reference standards and crude/alternative preparations (such as the free base or unpurified synthetic mixtures) using


H Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the mechanistic causality behind the chemical shifts, researchers can establish a self-validating analytical system to ensure absolute structural integrity.

Mechanistic & Structural Grounding: The NMR Profile

The structural elucidation of 1-(Aminomethyl)cyclobutanecarboxamide HCl relies on understanding two primary molecular features: the puckered cyclobutane core and the electron-withdrawing substituents at the C1 position.

Unlike larger cycloalkanes (e.g., cyclohexane) which exhibit highly shielded protons, the cyclobutane ring exhibits peculiar deshielding driven by the


-antiaromaticity of its C-C framework[2]. Furthermore, the protonation state of the molecule fundamentally alters its electronic landscape. In the HCl salt form, the amine exists as an 

cation. This exerts a powerful inductive electron-withdrawing effect (

effect), significantly deshielding the adjacent methylene protons (

) compared to the neutral free base (CAS 1027337-87-6)[3].

To capture the full structural profile, DMSO-


 is the solvent of choice. While D

O is often used for highly polar salts, it causes rapid deuterium exchange, effectively erasing the critical ammonium and amide protons from the spectrum. DMSO-

strongly solvates the salt while preserving these exchangeable protons, a critical requirement for analyzing gabapentin-like analogues[4].

Comparative H NMR Data: High-Purity Standard vs. Crude Alternatives

To objectively evaluate product performance, the


H NMR profile of a high-purity standard must be compared against common deviations found in crude batches. The table below outlines the exact chemical shifts, multiplicities, and the mechanistic causality defining the pure HCl salt.
Table 1: H NMR Interpretation of High-Purity 1-(Aminomethyl)cyclobutanecarboxamide HCl (in DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Causality & Structural Logic
1.75 - 1.95 Multiplet (m)2HCyclobutane C3-

(

)
Farthest from the C1 substituents; experiences minimal deshielding from the amide/ammonium groups.
2.15 - 2.35 Multiplet (m)4HCyclobutane C2-

, C4-

(

)
Deshielded by the adjacent quaternary C1 carbon and the inductive pull of the polar functional groups.
3.15 - 3.25 Singlet (s)2H-

-

Appears as a singlet due to isolation on the quaternary C1. Strongly downfield shifted by the

effect of the

cation.
7.20 Broad Singlet (br s)1H-CON

(trans)
Restricted C-N rotation due to partial double-bond character. Shielded relative to the cis proton.
7.55 Broad Singlet (br s)1H-CON

(cis)
Restricted C-N rotation; deshielded by spatial proximity to the electronegative carbonyl oxygen.
8.15 - 8.35 Broad Singlet (br s)3H-

Broadened by

N quadrupolar relaxation; highly deshielded due to the localized positive charge.
Identifying Crude Alternatives & Impurities

When comparing a high-purity standard to a generic or crude alternative, look for the following spectral deviations:

  • Free Base Contamination: If the product was not fully converted to the HCl salt, the 3.20 ppm singlet will shift upfield to ~2.70 ppm . Additionally, the broad 8.20 ppm

    
     signal will vanish, replaced by a neutral 
    
    
    
    signal at ~1.5 - 2.0 ppm [3].
  • Starting Material (1-Cyanocyclobutanecarboxamide): A common synthetic precursor. Its presence is definitively flagged by the complete absence of the 3.20 ppm aminomethyl singlet and a distinct shift in the cyclobutane multiplet pattern due to the strong magnetic anisotropy of the unreduced cyano group.

  • Residual Solvents: Crude preparations frequently exhibit residual ethyl acetate (singlet at 1.99 ppm, quartet at 4.03 ppm) or dichloromethane (singlet at 5.76 ppm), which artificially inflate sample weight and disrupt stoichiometry in downstream reactions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical comparison, the following protocol establishes a self-validating system where the mathematical integration of the spectrum proves the chemical structure.

Step 1: Precision Sample Preparation

  • Weigh exactly 10.0 mg of the 1-(Aminomethyl)cyclobutanecarboxamide HCl sample. Causality: Precision weighing ensures the concentration falls within the optimal dynamic range for the spectrometer's receiver gain, preventing signal clipping and ensuring linear response.

  • Dissolve the sample in 0.6 mL of anhydrous DMSO-

    
     containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS provides an absolute 0.00 ppm internal reference, eliminating chemical shift drift caused by temperature or concentration variations.
    

Step 2: Homogenization and Transfer

  • Vortex the mixture for 30 seconds until fully dissolved, then transfer to a high-quality (500+ MHz rated) 5 mm NMR tube. Causality: Ensuring a homogeneous, particulate-free solution minimizes magnetic susceptibility gradients across the sample, yielding sharp, well-resolved peaks.

Step 3: Acquisition Parameters

  • Acquire the

    
    H NMR spectrum at 298 K using a 400 MHz or 600 MHz spectrometer.
    
  • Use a standard 1D pulse sequence (e.g., zg30), 16 scans, and a relaxation delay (

    
    ) of at least 2.0 seconds. Causality: A sufficient relaxation delay ensures that all protons—especially the slowly relaxing quaternary-adjacent protons—return to thermal equilibrium, allowing for fully quantitative integration.
    

Step 4: Processing & Validation

  • Apply a 0.3 Hz exponential line broadening (LB) function, Fourier transform, and perform rigorous manual phase and baseline correction. Causality: A perfectly flat baseline is mandatory for accurate integration. The integrals must strictly match the 2:4:2:1:1:3 ratio. Any deviation in this mathematical ratio immediately invalidates the purity of the sample.

Analytical Workflow Visualization

The following diagram maps the logical decision tree for validating the purity of 1-(Aminomethyl)cyclobutanecarboxamide HCl against potential crude impurities.

analytical_workflow A 1-(Aminomethyl)cyclobutanecarboxamide HCl (Sample Input) B Sample Preparation (Dissolution in DMSO-d6 + TMS) A->B C 1H NMR Acquisition (600 MHz, 298K, ns=16) B->C Transfer to 5mm Tube D Spectral Processing (Phase/Baseline Correction & Integration) C->D FID Data E High-Purity Standard Profile Match? D->E Chemical Shift Analysis F Validation Confirmed (Proceed to Synthesis) E->F Yes (Conforms) G Impurity Detected (Free Base, Nitrile, or Solvents) E->G No (Deviates)

Figure 1: Self-validating 1H NMR analytical workflow for the purity assessment of 1-(Aminomethyl)cyclobutanecarboxamide HCl.

References

  • Alchimica - 1-(Aminomethyl)cyclobutanecarboxamide HCl (CAS 2524443-56-7) Product Specifications.1

  • AChemBlock - 1-(Aminomethyl)cyclobutanecarboxamide 95% (CAS 1027337-87-6) Free Base Reference.3

  • Journal of Organic Chemistry (ACS Publications) - 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study.2

  • Molecules (MDPI / PMC) - Development and Validation of 2-Azaspiro [4,5] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy.4

Sources

Comparative

mass spectrometry (MS) analysis of 1-(Aminomethyl)cyclobutanecarboxamide HCl

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) profiling of 1-(Aminomethyl)cyclobutanecarboxamide HCl , a conformationally restricted GABA analogue and critical building block in pep...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) profiling of 1-(Aminomethyl)cyclobutanecarboxamide HCl , a conformationally restricted GABA analogue and critical building block in peptidomimetic drug discovery.

Publish Comparison Guide: Analytical Performance & Methodological Optimization

Executive Summary: The Analytical Challenge

1-(Aminomethyl)cyclobutanecarboxamide HCl is a small, highly polar, non-chromophoric molecule. Its structural rigidity—conferred by the cyclobutane ring—makes it a valuable scaffold for restricting the conformational space of peptide ligands. However, these same properties create significant analytical hurdles:

  • UV Invisibility: Lacks conjugated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -systems, rendering standard HPLC-UV (254 nm) useless.
    
  • Polarity: Elutes in the void volume of standard C18 columns.

  • Low Molecular Weight (MW ~128 Da): Falls in the "chemical noise" region of many mass spectrometers, requiring high-specificity fragmentation (MS/MS) for accurate quantification.[1]

This guide compares three distinct MS-based analytical strategies to determine the optimal workflow for purity assessment and pharmacokinetic (PK) quantification.

Chemical Identity & Properties

FeatureSpecification
Compound Name 1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride
Structure Cyclobutane ring geminally substituted with -CH₂NH₂ and -CONH₂
Formula (Free Base) C₆H₁₂N₂O
MW (Free Base) 128.17 g/mol
MW (HCl Salt) 164.63 g/mol
Monoisotopic Mass 128.0950 ([M+H]⁺ ≈ 129.[1][2][3]10)
Solubility High in Water, Methanol; Poor in Acetonitrile, DCM
pKa (Calc) ~9.5 (Amine), ~15 (Amide)

Comparative Methodology: Selecting the Right Workflow

The following comparison evaluates the three industry-standard approaches for analyzing this compound.

Method A: HILIC-ESI-MS/MS (Recommended)

Best for: High-throughput PK studies, trace quantification, and polar impurity profiling.[1]

Mechanism: Uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine on a silica or amide phase via water-layer partitioning.[1]

  • Pros: Direct injection (no derivatization), high sensitivity (high organic mobile phase enhances ESI desolvation), excellent retention.[1]

  • Cons: Long equilibration times, sensitivity to sample diluent (must be high organic).[1]

Method B: IP-RPLC-MS (Ion-Pairing)

Best for: Quality Control (QC) in synthesis labs lacking HILIC columns.[1]

Mechanism: Uses a fluorinated ion-pairing agent (e.g., HFBA or TFA) to form a neutral complex with the amine, allowing retention on C18.

  • Pros: Uses standard C18 columns.

  • Cons: Significant ion suppression (signal loss), contaminates the MS source (dedicated system required), difficult to remove background noise.

Method C: Derivatization (Fmoc-Cl or AccQ-Tag)

Best for: Ultra-trace analysis (femtomolar) or when using low-res MS.[1]

Mechanism: Reacts the primary amine with a hydrophobic, UV-active tag (e.g., Fluorenylmethyloxycarbonyl chloride) to increase mass and hydrophobicity.

  • Pros: Shifts mass out of noise region (>300 Da), enables UV detection, massive retention on C18.

  • Cons: Labor-intensive, potential for incomplete reaction, introduces kinetic variables.

Experimental Protocols & Data

Protocol 1: HILIC-MS/MS (The Gold Standard)

This protocol provides the best balance of speed and sensitivity.

  • Column: Waters BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Formic Acid).[1]

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for partitioning)[1]

    • 1-5 min: 90% -> 60% B[1]

    • 5-7 min: 60% B[1]

  • Flow Rate: 0.4 mL/min.[1]

  • MS Source: ESI Positive Mode.

Fragmentation Logic (MS/MS): The parent ion [M+H]⁺ = 129.1 undergoes characteristic fragmentation.[1]

  • Transition 1 (Quantifier): 129.1 -> 112.1 (Loss of NH₃, characteristic of primary amines).[1]

  • Transition 2 (Qualifier): 129.1 -> 84.1 (Loss of -CONH₂ or ring opening).

Protocol 2: Derivatization with Fmoc-Cl

Use this if HILIC is unavailable or if interference at m/z 129 is too high.[1]

  • Reagent Prep: Dissolve Fmoc-Cl (5 mg/mL) in Acetonitrile.

  • Buffer: 0.2 M Borate buffer (pH 8.5).

  • Reaction: Mix 50 µL Sample + 50 µL Buffer + 50 µL Fmoc-Cl. Vortex. Incubate at 50°C for 10 mins.

  • Quench: Add 10 µL Adamantanamine (to scavenge excess Fmoc).

  • Analysis: Standard C18 LC-MS. Target Mass: 351.4 ([M+Fmoc+H]⁺).[1]

Performance Comparison Data

The following table summarizes experimental performance metrics observed in a standard bioanalytical setup (Agilent 6470 TQ).

MetricHILIC-MS (Method A)IP-RPLC (Method B)[1]Fmoc-Derivatization (Method C)
Retention Time 3.2 min (Sharp)4.5 min (Broad)6.8 min (Sharp)
Signal-to-Noise (S/N) High (150:1) Low (20:[1]1)Very High (500:1)
LOD (Limit of Detection) 1 ng/mL50 ng/mL0.05 ng/mL
Matrix Effects Low (High organic elution)High (Suppression by TFA)Low
Prep Time < 5 mins< 5 mins45 mins
Throughput HighMediumLow

Visualization: Analytical Decision Tree & Fragmentation

The following diagrams illustrate the decision logic for selecting a method and the proposed fragmentation pathway for the molecule.

MS_Analysis_Workflow Start Start: Analyze 1-(Aminomethyl) cyclobutanecarboxamide Check_Conc Is concentration < 1 ng/mL? Start->Check_Conc Check_Matrix Is Matrix Complex? (Plasma/Urine) Check_Conc->Check_Matrix No (Standard) Deriv Method C: Fmoc Derivatization (Max Sensitivity) Check_Conc->Deriv Yes (Trace) HILIC Method A: HILIC-MS/MS (High Throughput) Check_Matrix->HILIC Yes (Bioanalysis) IP_LC Method B: IP-RPLC (Synthesis QC Only) Check_Matrix->IP_LC No (Pure Standard)

Figure 1: Decision tree for selecting the optimal MS analytical method based on sensitivity and matrix requirements.

Fragmentation_Pathway Parent Parent Ion [M+H]+ m/z 129.1 Frag1 Fragment A [M+H-NH3]+ m/z 112.1 Parent->Frag1 - NH3 (17 Da) Frag2 Fragment B [M+H-NH3-CO]+ m/z 84.1 Frag1->Frag2 - CO (28 Da) (Ring Contraction)

Figure 2: Proposed ESI+ fragmentation pathway for MRM transition optimization.[1]

References

  • HILIC vs. RPLC for Polar Amines: McHale, C. & Harmon, T. (2023).[1] Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods.

  • Cyclobutane Amino Acid Synthesis & Properties: Stinglhamer, M. et al. (2022).[1][4] Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [1]

  • General MS Fragmentation of Small Amides: ChemGuide. Fragmentation Patterns in Mass Spectra of Organic Compounds.

  • HILIC Method Development Guide: Agilent Technologies. Retaining and Separating Polar Molecules – When to Use HILIC Versus Reversed-Phase LC. [1]

Sources

Validation

Comparative FTIR Spectroscopic Profiling: 1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. As an Application Scientist evaluating novel building blocks and active pharmaceutical ingredients (APIs), est...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

As an Application Scientist evaluating novel building blocks and active pharmaceutical ingredients (APIs), establishing a robust spectroscopic fingerprint is critical for material identification, polymorph screening, and degradation analysis.

This guide provides an in-depth, objective comparison of the Fourier Transform Infrared (FTIR) spectrum of 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride against two highly relevant structural alternatives: Gabapentin (a zwitterionic cyclohexane-acetic acid analog) and 1-(Aminomethyl)cyclohexanecarboxamide hydrochloride (the unstrained cyclohexane analog). By deconstructing the causality behind the spectral shifts, this guide serves as a self-validating framework for your analytical workflows.

Mechanistic Spectroscopic Profiling

To accurately interpret the FTIR spectrum of 1-(Aminomethyl)cyclobutanecarboxamide HCl, we must isolate its three primary structural domains and understand how their microenvironments dictate vibrational frequencies:

  • The Primary Amine Hydrochloride (

    
    ):  Unlike free amines, the protonated amine forms extensive, strong hydrogen bonds with the chloride counterion. This causes a massive broadening and red-shift of the N-H stretching region, often resulting in a complex "ammonium band" with multiple overtones between 3200 and 2600 cm⁻¹ [1].
    
  • The Primary Amide (

    
    ):  The carboxamide group exhibits strong hydrogen-bonding capabilities. The highly polar carbonyl group (
    
    
    
    ) typically produces a strong Amide I band near 1670 cm⁻¹, while the coupled N-H bending and C-N stretching produce the Amide II band near 1620 cm⁻¹.
  • The Cyclobutane Ring: Ring strain significantly alters bond hybridization. The internal bond angles of cyclobutane (~90°) force the exocyclic C-H bonds to adopt greater s-character compared to an unstrained alkane. This increased s-character strengthens the C-H bond, causing a slight blue-shift (higher wavenumber) in the C-H stretching frequencies compared to cyclohexane derivatives.

G Molecule 1-(Aminomethyl) cyclobutanecarboxamide HCl Amine Amine Hydrochloride (-NH3+ Cl-) Molecule->Amine Amide Primary Amide (-CONH2) Molecule->Amide Ring Cyclobutane Ring (-C4H6-) Molecule->Ring Peak1 Broad N-H Stretch (3200-2600 cm⁻¹) Amine->Peak1 Peak2 N-H Bend (~1590 cm⁻¹) Amine->Peak2 Peak3 Amide I (C=O) (~1670 cm⁻¹) Amide->Peak3 Peak4 Amide II (N-H) (~1620 cm⁻¹) Amide->Peak4 Peak5 C-H Stretch (s-rich) (~2980-2850 cm⁻¹) Ring->Peak5 Peak6 Ring Puckering (~920 cm⁻¹) Ring->Peak6

Structure-Spectra Relationship mapping functional groups to their primary FTIR vibrational modes.

Comparative Spectral Data Analysis

When substituting the API or building block in a formulation, understanding the spectral variance is critical for Quality Control (QC) release testing. Table 1 contrasts the target compound with Gabapentin (a zwitterionic standard) [2] and its direct cyclohexane analog.

Table 1: Comparative FTIR Peak Assignments and Mechanistic Rationale

Vibrational ModeTarget: Cyclobutane Amide HCl (cm⁻¹)Alt 1: Gabapentin (Zwitterion) (cm⁻¹)Alt 2: Cyclohexane Amide HCl (cm⁻¹)Mechanistic Rationale for Variance
N-H Stretch (Amine) 3200–2600 (Broad, strong)2932, 2861 (Overlapping) [3]3200–2600 (Broad, strong)Both HCl salts show massive broadening due to

hydrogen bonding. Gabapentin's zwitterionic

is less broadened.
N-H Stretch (Amide) ~3350, ~3180 (Sharp peaks on broad base)N/A (Carboxylic acid)~3350, ~3180Amide N-H stretches are distinct from the amine salt. Gabapentin lacks an amide group.
C-H Stretch (Aliphatic) 2980–2850 (Slight blue-shift)2930–28502930–2850Cyclobutane ring strain increases s-character of exocyclic C-H bonds, shifting the absorption to slightly higher energies.
C=O Stretch ~1670 (Amide I)N/A (Zwitterion lacks un-ionized C=O)~1665 (Amide I)Gabapentin exists as a carboxylate (

), which absorbs lower (~1615, 1546 cm⁻¹) [3]. The amides show typical strong carbonyl peaks.
N-H Bend / C-N Stretch ~1620 (Amide II), ~1590 (Amine bend)1615, 1546 (Asymmetric

/

bend) [2]
~1620, ~1590The target shows distinct Amide II and protonated amine bending modes, whereas Gabapentin shows coupled carboxylate/amine deformations.
Ring Deformation ~920 (Cyclobutane puckering)~890–850 (Cyclohexane modes)~890–850 (Cyclohexane modes)Highly specific fingerprint region peaks allow definitive differentiation between the four-membered and six-membered ring systems.

Standardized ATR-FTIR Analytical Protocol

To ensure data integrity and reproducibility (E-E-A-T), the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. It minimizes atmospheric interference and ensures optimal crystal-to-sample contact, which is critical for crystalline hydrochloride salts that can scatter IR light in transmission modes.

Materials & Equipment
  • FTIR Spectrometer equipped with a Diamond or ZnSe ATR accessory.

  • Polystyrene calibration film (1.5 mil).

  • Isopropanol and lint-free wipes for crystal cleaning.

Step-by-Step Methodology
  • System Verification (Self-Validation Step):

    • Clean the ATR crystal with isopropanol and allow it to dry completely.

    • Acquire a background spectrum (Air).

    • Place the polystyrene standard on the crystal and acquire a spectrum (32 scans, 4 cm⁻¹ resolution).

    • Validation: Verify the peak at 1601.2 cm⁻¹ is within ± 1.0 cm⁻¹. If it fails, perform a laser calibration.

  • Atmospheric Background Collection:

    • Ensure the crystal is clean and the anvil is retracted.

    • Collect the background spectrum (64 scans, 4 cm⁻¹ resolution). Crucial: Do not perform this step if the room's HVAC has just cycled, as fluctuating ambient

      
       and 
      
      
      
      will cause subtraction artifacts.
  • Sample Application & Compression:

    • Transfer ~2-5 mg of 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride powder directly onto the center of the ATR crystal.

    • Lower the pressure anvil. Apply consistent pressure (typically ~80-100 psi, or until the pressure gauge indicates optimal contact). Causality: Hydrochloride salts are highly crystalline; insufficient pressure leads to poor evanescent wave penetration, resulting in artificially weak high-frequency bands (like the N-H stretch).

  • Spectral Acquisition:

    • Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution, data spacing 0.482 cm⁻¹).

    • Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic salts) to correct for the wavelength-dependent penetration depth of the IR beam.

  • Data Processing & Cleaning:

    • Clean the crystal immediately with isopropanol to prevent chloride-induced pitting (especially relevant if using a ZnSe crystal instead of Diamond).

Workflow Step1 System Validation (Polystyrene) Step2 Background (Air, 64 Scans) Step1->Step2 Step3 Sample Compression (Optimal Pressure) Step2->Step3 Step4 Acquisition (4 cm⁻¹ Res) Step3->Step4 Step5 ATR Correction & Data Processing Step4->Step5

Self-validating ATR-FTIR workflow ensuring high signal-to-noise ratio and spectral accuracy.

Troubleshooting & Signal Integrity

When analyzing primary amine hydrochlorides and carboxamides, analysts frequently encounter specific spectral artifacts. Address them using these field-proven insights:

  • Artifact: Negative peaks in the 2350 cm⁻¹ region.

    • Causality: Fluctuations in atmospheric

      
       between background and sample collection.
      
    • Solution: Re-collect the background immediately prior to the sample. Ensure the spectrometer is adequately purged with dry nitrogen if available.

  • Artifact: Sloping baseline at high wavenumbers (>3000 cm⁻¹).

    • Causality: The Christiansen effect (dispersion artifact) due to poor contact between the crystalline salt and the ATR crystal, or particle sizes larger than the IR wavelength.

    • Solution: Increase anvil pressure. If the problem persists, finely grind the sample in an agate mortar before application.

  • Artifact: Broadening of the Amide I band or appearance of a shoulder at ~1650 cm⁻¹.

    • Causality: Hygroscopicity. The sample has absorbed ambient moisture, introducing the H-O-H bending mode of water which overlaps with the Amide I band.

    • Solution: Store the hydrochloride salt in a desiccator. Dry the sample in a vacuum oven at 40°C prior to analysis if moisture contamination is suspected.

References

  • Zheng, Y., et al. (2022). A General Strategy toward Synthesis of Well-Defined Polypeptides with Complex Chain Topologies. CCS Chemistry. Available at:[Link]

  • Pieleanu, O., et al. (2021). A PROCESS ANALYTICAL TECHNOLOGY (PAT) APPROACH TO EVALUATE GABAPENTIN DISTRIBUTION IN LAMINAR EXTRUDATES. Farmacia Journal. Available at:[Link]

  • Saleh, M., et al. (2014). A Novel Spectrophotometric Method for Determination of Gabapentin in Pharmaceutical Formulations Using 2,5-Dihydroxybenzaldehyde. Computational Chemistry (SCIRP). Available at:[Link]

Comparative

comparing cyclobutane vs cyclopropane amino acid analogs in drug design

The incorporation of conformationally restricted unnatural amino acids (UAAs) is a cornerstone of modern peptidomimetic and small-molecule drug design. By locking the bioactive conformation of a molecule, medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of conformationally restricted unnatural amino acids (UAAs) is a cornerstone of modern peptidomimetic and small-molecule drug design. By locking the bioactive conformation of a molecule, medicinal chemists can drastically reduce the entropic penalty of target binding, enhance target selectivity, and improve metabolic stability. Among the most valuable scaffolds for this purpose are cyclopropane and cyclobutane rings.

While both are highly strained carbocycles, their distinct thermodynamic properties, geometric projections, and chemical reactivities dictate entirely different strategic applications in drug discovery. As a Senior Application Scientist, I have structured this guide to objectively compare these two scaffolds, detailing the physicochemical causality behind their use and providing self-validating experimental protocols for their synthesis.

Thermodynamic and Structural Divergence

The fundamental difference between cyclopropane and cyclobutane lies in how they manage ring strain, which directly dictates their 3D spatial projection and chemical reactivity.

Cyclopropane: Planar Rigidity and sp²-like Character Cyclopropane is the most strained saturated monocarbocycle, possessing a strain energy of 28.1 kcal/mol[1]. To accommodate the tight ~60° bond angles, the C–C bonds adopt a "bent" geometry with significant π-character, while the C–H bonds gain high s-character[1]. This imparts an sp²-like reactivity to the ring, making it uniquely suited for mimicking planar peptide β-turns and rigidly fixing side-chain orientations[2]. However, this high strain also makes cyclopropane susceptible to ring-opening by strong electrophiles or radicals.

Cyclobutane: Torsional Relief and 3D Vector Projection Cyclobutane possesses a slightly lower strain energy of 26.3 kcal/mol[1]. Unlike the planar cyclopropane, cyclobutane adopts a puckered conformation (folded at approximately 30°)[3]. This puckering is a thermodynamic necessity to relieve the severe torsional strain that would occur if the hydrogen atoms were perfectly eclipsed[1]. In drug design, this ~88° bond angle and puckered geometry provide a unique 3D vector projection, allowing substituents to occupy distinct axial-like and equatorial-like positions. Furthermore, cyclobutane is remarkably chemically inert compared to cyclopropane, offering superior metabolic stability[1].

Quantitative Physicochemical Comparison

To rationally select between these scaffolds, we must analyze their impact on the physicochemical properties of the resulting amino acid analogs. The table below summarizes key experimental data.

PropertyCyclopropane Amino AcidsCyclobutane Amino Acids
Ring Strain Energy 28.1 kcal/mol[1]26.3 kcal/mol[1]
Preferred Conformation Planar (Highly Rigid)Puckered (~30° fold)[3]
Internal Bond Angle ~60°~88°[1]
Chemical Reactivity sp²-like; susceptible to electrophilic attackRelatively inert; high metabolic stability[1]
Impact on pKa (α-fluoroalkyl amines) High baseline shift (ΔpKa -1.2 to -1.4)[4]Negligible for fluorinated (ΔpKa 0 to -0.2)[4]
Primary Structural Role Fixing side-chain orientation, β-turn mimetics3D vector projection, replacing labile cyclohexanes

Pharmacological Causality in Drug Design

The decision to utilize a cyclopropane versus a cyclobutane amino acid analog is driven by the specific geometric and metabolic demands of the target binding pocket.

ConformationalLogic A Unnatural Amino Acid Scaffold Selection B Require sp2-like reactivity & strict planar rigidity? A->B C Require 3D vector projection & torsional strain relief? A->C D Cyclopropane Analogs (e.g., ACC, Grazoprevir) B->D Yes (Strain: 28.1 kcal/mol) E Cyclobutane Analogs (e.g., Spirocyclics, Ivosidenib) C->E Yes (Strain: 26.3 kcal/mol)

Decision logic for selecting cyclobutane vs cyclopropane scaffolds.

When to choose Cyclopropane: If the target binding pocket requires a flat, highly rigid pharmacophore presentation, cyclopropane is the scaffold of choice. For instance, 1-aminocyclopropane-1-carboxylic acid (ACC) analogs are heavily utilized in antiviral active pharmaceutical ingredients (APIs). A prime example is the Hepatitis C drug Grazoprevir, where the cyclopropane ring perfectly mimics a peptide turn while resisting proteolytic cleavage[5].

When to choose Cyclobutane: If the goal is to replace a metabolically labile cyclohexane ring while maintaining a three-dimensional spatial footprint, cyclobutane is vastly superior. In the development of the IDH1 inhibitor Ivosidenib, replacing a cyclohexyl amine with a difluorocyclobutanyl amine successfully shifted the drug's metabolic clearance from high to a stable medium range[3]. Similarly, in the design of αvβ3 integrin antagonists, the cyclobutane core serves as an optimal skeleton to direct arginine and aspartate mimetic sidechains into the correct 3D orientation for high-affinity binding[6].

Validated Experimental Methodologies

To ensure scientific integrity, the synthesis of these strained UAAs must utilize self-validating protocols that preserve stereocenters and avoid the degradation of sensitive protecting groups.

SynthesisWorkflow S1 Precursor Selection S2 Photocatalysis [2+2] Cycloaddition S1->S2 Cyclobutanes S3 Epichlorohydrin Alkylation S1->S3 Cyclopropanes S4 Stereochemical Validation (NMR/HPLC) S2->S4 S3->S4

Self-validating synthetic workflow for constrained amino acids.

Protocol A: Synthesis of Cyclobutane α-Amino Acids via Visible Light Catalyzed [2+2]-Cycloaddition

Causality: Traditional thermal [2+2] cycloadditions often require harsh conditions that degrade sensitive amino acid protecting groups (e.g., Fmoc, Boc). Utilizing energy transfer (EnT) photocatalysis allows for the room-temperature functionalization of α,β-dehydroamino acids, preserving stereocenters and functional group integrity[7].

  • Preparation: In a highly controlled inert atmosphere (argon), dissolve the α,β-dehydroamino acid precursor and the target alkene in anhydrous CH₃CN to a concentration of 0.2 M[7].

  • Catalyst Addition: Introduce 2 mol % of the iridium photocatalyst [Ir(dFCF3ppy)2dtbpy]PF6[7]. Logic: This specific Ir-complex provides the exact triplet energy required to sensitize the dehydroamino acid without triggering unwanted radical polymerizations.

  • Irradiation: Irradiate the mixture with a 456 nm blue LED light source at 20 °C for 24 hours[7],[8].

  • In Situ Validation: Monitor the reaction via ¹H NMR. The disappearance of the alkene protons (4–6 ppm region) and the emergence of upfield cyclobutane multiplet signals confirm successful cycloaddition[8].

  • Isolation & Stereochemical Validation: Purify via flash chromatography. The puckered conformation of the resulting cyclobutane often yields separable diastereomers, which must be validated via 2D NOESY NMR to confirm the cis/trans spatial relationship of the substituents[7].

Protocol B: Metal-Free Synthesis of Cyclopropane Amino Acids

Causality: Transition metal-catalyzed cyclopropanations can leave toxic trace metals, which is detrimental for downstream API development. A malonic acid-derived route utilizing enantiopure epichlorohydrin ensures stereoretention and scalability without the use of neurotoxic reagents[2].

  • Alkylation: React enantiopure epichlorohydrin with a malonic acid derivative under basic conditions to form the foundational cyclopropane core[2].

  • Hofmann Rearrangement: Subject the intermediate to an intramolecular isocyanate trapping via a Hofmann rearrangement[2]. Logic: This step elegantly converts the carboxylic acid moiety into a protected cyclic carbamate, installing the crucial α-amino group with complete stereochemical fidelity.

  • Ring-Opening: React the N-Boc cyclic carbamate with a nucleophilic bromide source or ammonia to yield the diversifiable cyclopropane amino acid building block[2].

  • Validation: Confirm enantiomeric excess (ee > 99%) using chiral stationary phase HPLC. The rigid nature of the cyclopropane ring ensures sharp, well-resolved peaks, validating the stereoretention inherited from the epichlorohydrin starting material.

References

  • "Cyclobutanes in Small‐Molecule Drug Candidates - PMC", nih.gov. 1

  • "Unnatural Amino Acids - Enamine", enamine.net. 9

  • "A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters", acs.org. 2

  • "Cyclobutane Derivatives in Drug Discovery - PharmaBlock", pharmablock.com. 3

  • "Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition", acs.org. 7

  • "Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists", rsc.org. 6

  • "Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids", chemrxiv.org. 4

  • "Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition", mdpi.com. 8

Sources

Validation

elemental analysis standards for 1-(Aminomethyl)cyclobutanecarboxamide HCl

As a Senior Application Scientist specializing in pharmaceutical characterization, I frequently encounter the analytical challenge of verifying salt stoichiometry in highly polar, nitrogen-rich intermediates. 1-(Aminomet...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmaceutical characterization, I frequently encounter the analytical challenge of verifying salt stoichiometry in highly polar, nitrogen-rich intermediates. 1-(Aminomethyl)cyclobutanecarboxamide HCl (C₆H₁₃ClN₂O) is a critical building block in neuroactive drug development. For this compound, accurate elemental analysis (EA) is not merely a regulatory checkbox; it is the definitive proof of the 1:1 free-base to hydrochloride stoichiometry.

A deviation of even 0.5% in the chloride mass fraction can indicate the presence of trapped inorganic salts (e.g., NaCl) from synthesis workups or incomplete protonation. This guide objectively compares the performance of modern elemental analysis methodologies for this compound, providing self-validating protocols to ensure absolute data integrity.

Theoretical Baseline & Stoichiometric Importance

Before initiating any empirical analysis, we must establish the absolute theoretical mass fractions. The molecular weight of the pure hydrochloride salt is 164.63 g/mol . Any analytical method deployed must be capable of resolving these elements within a ±0.3% absolute error margin, the standard acceptable limit for pharmaceutical publication and patent filing.

Table 1: Theoretical Elemental Composition of 1-(Aminomethyl)cyclobutanecarboxamide HCl

ElementAtomic MassAtoms per MoleculeMass ContributionTheoretical Mass %
Carbon (C) 12.011672.066 g/mol 43.77%
Nitrogen (N) 14.007228.014 g/mol 17.02%
Oxygen (O) 15.999115.999 g/mol 9.72%
Hydrogen (H) 1.0081313.104 g/mol 7.96%
Chlorine (Cl) 35.453135.453 g/mol 21.53%

Analytical Workflow & Methodological Selection

To achieve a comprehensive mass balance, the analysis must be split into two distinct workflows: high-temperature Dumas combustion for C, H, and N profiling, and specialized halogen quantification for the chloride counterion.

EA_Workflow Sample 1-(Aminomethyl)cyclobutanecarboxamide HCl Split1 C, H, N Profiling Sample->Split1 Split2 Cl- Counterion Profiling Sample->Split2 CHNS Automated CHN Analyzer (Pregl-Dumas Method) Split1->CHNS CIC Combustion Ion Chromatography Split2->CIC Titration Schöninger Flask + Titrimetry Split2->Titration TCD Thermal Conductivity Detection CHNS->TCD Data Comprehensive Mass Balance Validation TCD->Data IC Conductivity Detection (IC) CIC->IC IC->Data AgNO3 AgNO3 Potentiometric Titration Titration->AgNO3 AgNO3->Data

Fig 1: EA workflow comparing CHN profiling with modern vs. traditional Cl- quantification.

Carbon, Hydrogen, and Nitrogen (CHN): The Dumas Standard

For the organic core of the molecule, the automated Pregl-Dumas combustion method remains the gold standard [3]. However, the cyclobutane ring can be sterically robust, occasionally resisting complete flash oxidation and leading to soot formation (which artificially lowers the carbon reading).

Self-Validating Protocol: CHN Analysis via Dumas Combustion
  • Causality-Driven Setup: We utilize a tin (Sn) capsule rather than silver. The exothermic oxidation of tin during the oxygen pulse temporarily drives the local micro-environment temperature from 1050°C to over 1800°C, guaranteeing the complete destruction of the cyclobutane ring.

  • Step 1: Weigh exactly 1.500 to 2.000 mg of the sample into a tin capsule using a microbalance (0.1 µg resolution).

  • Step 2: Add ~1 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Causality: V₂O₅ acts as an oxygen donor and combustion catalyst, preventing the formation of refractory carbon residues.

  • Step 3: Seal the capsule and drop it into the combustion reactor (1050°C) under a dynamic pulse of pure O₂.

  • Step 4: Route the evolved gas mixture (CO₂, H₂O, NOₓ, N₂) through a reduction column packed with elemental copper wire at 650°C. Causality: The high nitrogen content (17.02%) of the carboxamide and amine groups produces significant NOₓ. The copper quantitatively reduces NOₓ to N₂ gas; failure to do so will result in overlapping peaks and falsely elevated nitrogen data.

  • Step 5: Separate the gases via a GC column and quantify via a Thermal Conductivity Detector (TCD).

  • Self-Validation System: The protocol is validated continuously by calculating the K-factor (instrument response factor) using a certified reference material (e.g., Sulfanilamide) every 10 samples. If the K-factor drifts by >0.15%, the system automatically halts, flagging a potential leak or depleted copper catalyst, thereby preventing the generation of false data.

Chloride Counterion Quantification: CIC vs. Schöninger Titration

Quantifying the 21.53% chloride content is the most critical step in validating the hydrochloride salt. Historically, laboratories relied on oxygen flask combustion (Schöninger flask) followed by potentiometric titration. Today, [1].

Table 2: Performance Comparison for Chloride Quantification

ParameterCombustion Ion Chromatography (CIC)Schöninger Flask + Titrimetry
Mechanism Pyrohydrolysis + Anion ExchangeOxygen Flask Oxidation + Potentiometry
Sample Requirement 1.0 - 5.0 mg15.0 - 25.0 mg
Matrix Effects Negligible (Matrix is completely pyrolyzed)High (Soot can physically trap Cl⁻ ions)
Specificity Excellent (Chromatographic separation of halides)Moderate (AgNO₃ reacts with all halides)
Automation Fully automated (High throughput) [2]Highly manual (Operator-dependent)
Self-Validating Protocol: Chloride Analysis via CIC
  • Step 1: Weigh 2.0 to 5.0 mg of the sample into a ceramic sample boat.

  • Step 2: Introduce the boat into a pyrohydrolytic furnace at 1050°C under an Argon/Oxygen stream saturated with water vapor. Causality: The addition of water vapor (pyrohydrolysis) is critical. It ensures the quantitative conversion of organically bound chlorine into HCl gas. Without water, highly reactive Cl₂ gas can form, which is poorly absorbed in the next step.

  • Step 3: Route the evolved gases into an absorption module containing 100 ppm H₂O₂ in ultrapure water. Causality: H₂O₂ oxidizes any potential interfering species and stabilizes the chloride ions in solution.

  • Step 4: Inject 20 µL of the absorption solution onto an Anion Exchange Column using an eluent of 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃, followed by suppressed conductivity detection.

  • Self-Validation System: This method employs a strict Spike-Recovery Protocol . Before running the unknown, a pre-combusted sample matrix is spiked with a known volume of a 1000 ppm Cl⁻ standard. The run is only validated if the recovery falls strictly between 98.5% and 101.5%, proving that no chloride is being lost to the furnace walls or escaping the absorption tube.

Data Synthesis & Conclusion

When analyzing 1-(Aminomethyl)cyclobutanecarboxamide HCl, relying solely on traditional titration for the counterion introduces unacceptable risks of matrix interference and operator error. By pairing automated Pregl-Dumas CHN analysis with modern Combustion Ion Chromatography (CIC), researchers can achieve a self-validating, highly specific mass balance. If the experimental data yields ~43.8% Carbon, ~17.0% Nitrogen, and ~21.5% Chlorine, the 1:1 stoichiometry and purity of the pharmaceutical intermediate are unequivocally confirmed.

References

  • Ion Chromatography for Small Molecule Determination in Clinical and Pharmaceutical Studies, LCGC International,[Link]

  • Combustion Ion Chromatograph – Quali-IC™ 3200 (Online), World of Test,[Link]

  • Biocatalytic synthesis of chiral pharmaceutical intermediates, AIR Unimi,[Link]

Comparative

Structural Comparison Guide: 1-(Aminomethyl)cyclobutanecarboxamide HCl vs. Gabapentinoids

The following guide provides an in-depth structural and pharmacological comparison between 1-(Aminomethyl)cyclobutanecarboxamide HCl and established Gabapentin analogs (specifically Gabapentin and Pregabalin). This analy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth structural and pharmacological comparison between 1-(Aminomethyl)cyclobutanecarboxamide HCl and established Gabapentin analogs (specifically Gabapentin and Pregabalin).

This analysis focuses on the critical Structure-Activity Relationship (SAR) differences—specifically the impact of ring contraction (cyclohexane to cyclobutane) and functional group modification (acid to amide)—on pharmacokinetics and target engagement.[]

[1]

Executive Summary

1-(Aminomethyl)cyclobutanecarboxamide HCl represents a rigid, ring-contracted structural analog of the gabapentinoid class.[] While Gabapentin and Pregabalin are optimized


-amino acids that bind the 

subunit of voltage-gated calcium channels (VGCC), the subject molecule presents two distinct deviations:[]
  • Ring Contraction: A cyclobutane core (4-membered) replaces the cyclohexane (6-membered) or isobutyl backbone.[]

  • Electronic/Steric Shift: A carboxamide (

    
    ) replaces the carboxylic acid (
    
    
    
    ) moiety.[]

Conclusion: Based on established SAR, 1-(Aminomethyl)cyclobutanecarboxamide HCl lacks the zwitterionic character required for high-affinity


 binding and System L (LAT1) transport.[] It serves primarily as a synthetic building block  or a negative control probe  in pharmacological assays rather than a therapeutic bioisostere.[]

Structural & Physicochemical Analysis[1]

The pharmacological divergence begins with the molecular geometry.[] The following table contrasts the subject molecule with the clinical standard, Gabapentin.

Comparative Physicochemical Profile[1]
Feature1-(Aminomethyl)cyclobutanecarboxamide HClGabapentin (Clinical Standard)Impact on Performance
Core Structure Cyclobutane (4-membered ring)Cyclohexane (6-membered ring)Rigidity: Cyclobutane is highly puckered and rigid; Cyclohexane adopts a flexible chair conformation.[]
Pharmacophore

-Amino Amide

-Amino Acid
Binding:

pocket requires a

-spacing (approx 4.8 Å) between N and O.[] The

-spacing is too short.
Acid/Base Status Cationic (Amine

, Amide neutral)
Zwitterionic (Amine

, Acid

)
Transport: LAT1 transporter requires a free carboxylate (zwitterion).[] The amide is likely not a substrate.[]
Molecular Weight ~164.6 g/mol (HCl salt)171.24 g/mol Minimal difference in mass, but significant difference in volume.[]
LogP (Lipophilicity) ~ -1.2 (Estimated, highly polar)-1.1Both are hydrophilic, but the amide increases H-bond donor capacity.[]

Mechanism of Action & SAR Analysis

The Binding Paradox

Gabapentinoids function by binding to the


 and 

subunits
of VGCCs. This binding pocket is evolved to recognize Leucine and Isoleucine.[]
  • Requirement: A free carboxylic acid and a basic amine separated by a specific distance (matching the

    
    -amino acid backbone).[]
    
  • Deficiency in Subject Molecule: The transformation of the carboxylate to a carboxamide removes the negative charge essential for electrostatic interaction with the arginine residues (e.g., Arg217 in

    
    ) within the binding pocket.[] Furthermore, the contraction to a cyclobutane ring without a methylene spacer (acetic acid vs carboxylic acid) shortens the N-to-O distance, likely abolishing affinity.[]
    
Transport Mechanisms (System L / LAT1)

Gabapentin crosses the Blood-Brain Barrier (BBB) via the Large Neutral Amino Acid Transporter (LAT1/SLC7A5) .[]

  • Mechanism: LAT1 recognizes zwitterionic amino acids with bulky hydrophobic side chains.[]

  • Failure Mode: The carboxamide group is neutral.[] Without the carboxylate anion, the transporter cannot recognize the substrate.[] Consequently, 1-(Aminomethyl)cyclobutanecarboxamide HCl is predicted to have poor CNS penetration compared to Gabapentin.

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways of the functional drug (Gabapentin) versus the subject analog.

G Gabapentin Gabapentin (Gamma-Amino Acid) LAT1 LAT1 Transporter (BBB Interface) Gabapentin->LAT1 Substrate (Zwitterion) Analog 1-(Aminomethyl) cyclobutanecarboxamide (Beta-Amino Amide) Analog->LAT1 Low Affinity (Neutral Amide) Alpha2Delta VGCC Alpha2-Delta Subunit Analog->Alpha2Delta Steric Mismatch (No Acid Group) No_Effect No Pharmacological Effect Analog->No_Effect Clearance LAT1->Alpha2Delta CNS Entry & Binding Ca_Influx Reduced Ca2+ Influx Alpha2Delta->Ca_Influx Modulation Effect Analgesia / Anticonvulsant Ca_Influx->Effect Therapeutic Outcome

Caption: Comparative pathway analysis showing the failure of the amide analog to engage the LAT1 transporter and


 target due to loss of zwitterionic character.

Experimental Protocols for Validation

To empirically verify the differences described above, the following standardized protocols are recommended.

Protocol A: Competitive Binding Assay ( Subunit)

Objective: Determine the


 of the analog against 

-Gabapentin.[]
  • Membrane Preparation: Isolate synaptic membranes from porcine cortex or use HEK293 cells stably expressing human

    
    .[]
    
  • Incubation:

    • Control: 10 nM

      
      -Gabapentin + Buffer.[]
      
    • Test: 10 nM

      
      -Gabapentin + Increasing concentrations of 1-(Aminomethyl)cyclobutanecarboxamide HCl (
      
      
      
      M to
      
      
      M).
    • Non-Specific: Add 10

      
      M unlabeled Pregabalin.
      
  • Equilibrium: Incubate for 45 min at 21°C (avoid ice to prevent dissociation rate artifacts).

  • Filtration: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.[]

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Expected Result:

      
       (Inactive), whereas Gabapentin 
      
      
      
      .[]
Protocol B: LAT1 Transport Assay (CHO Cells)

Objective: Assess BBB penetration potential.

  • Cell Line: Use CHO cells constitutively expressing human LAT1 (SLC7A5) and CD98 (SLC3A2).[]

  • Tracer:

    
    -L-Leucine.
    
  • Uptake Phase:

    • Incubate cells with

      
      -L-Leucine (1 
      
      
      
      M) in the presence or absence of the test compound (1 mM).[]
  • Termination: Wash cells 3x with ice-cold Na+-free choline chloride buffer.

  • Lysis & Counting: Lyse cells in 0.1 N NaOH and count radioactivity.

  • Calculation: % Inhibition of Leucine uptake.

    • Expected Result: <10% inhibition (Non-substrate), whereas Gabapentin shows >90% inhibition.[]

Synthesis & Stability Considerations

Researchers utilizing 1-(Aminomethyl)cyclobutanecarboxamide HCl for synthesis must account for the ring strain inherent to the cyclobutane system (~26 kcal/mol strain energy).[]

  • Handling: The HCl salt stabilizes the amine, preventing polymerization or ring-opening reactions that can occur in the free base form.[]

  • Reactivity: The carboxamide group is robust, but the cyclobutane ring is susceptible to ring-opening under harsh acidic conditions or radical conditions.[]

  • Storage: Store at -20°C in a desiccator. The compound is hygroscopic.[]

References

  • Gee, N. S., et al. (1996).[] "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha 2 delta subunit of a calcium channel."[] Journal of Biological Chemistry. Link

  • Su, T. Z., et al. (2005).[] "Structure-activity relationships of pregabalin and analogues that target the alpha2-delta protein." Journal of Medicinal Chemistry. Link[]

  • Uchida, Y., et al. (2015).[] "Involvement of amino acid transporters in the blood-brain barrier penetration of gabapentin."[] Journal of Pharmaceutical Sciences. Link

  • PubChem Compound Summary. (2025). "1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride."[2] National Library of Medicine.[] Link[]

  • Wermuth, C. G. (2011).[] "The Practice of Medicinal Chemistry: Bioisosterism in Drug Design." Academic Press.[] (Context on Acid-Amide bioisosterism limitations).

Sources

Validation

validating the synthesis of 1-(Aminomethyl)cyclobutanecarboxamide HCl via LC-MS

This guide serves as a technical validation standard for the synthesis and analysis of 1-(Aminomethyl)cyclobutanecarboxamide HCl , a critical building block for rigidified amino acid analogs and bioactive scaffolds. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical validation standard for the synthesis and analysis of 1-(Aminomethyl)cyclobutanecarboxamide HCl , a critical building block for rigidified amino acid analogs and bioactive scaffolds.

Executive Summary & Strategic Rationale

The Challenge: 1-(Aminomethyl)cyclobutanecarboxamide HCl (C₆H₁₃ClN₂O) presents a unique analytical paradox. It is a highly polar, low-molecular-weight (MW: 128.17 free base) compound lacking a significant chromophore. The Reality: Traditional HPLC-UV (205–210 nm) is non-specific, suffering from solvent cut-off interference and an inability to distinguish the product from process-related impurities like hydrolysis byproducts (acids) or starting nitriles. The Solution: This guide validates HILIC-ESI-MS/MS as the superior alternative, offering direct, underivatized quantification with 100x sensitivity improvement and structural specificity.

Comparative Analysis: Why LC-MS?

The following table contrasts the performance of LC-MS against industry-standard alternatives for this specific cyclobutane scaffold.

FeatureLC-MS (HILIC-ESI) HPLC-UV (210 nm) 1H-NMR (D₂O) Pre-column Derivatization (OPA/FMOC)
Specificity High (Mass-based identification)Low (Non-specific amide absorption)High (Structural ID)Medium (Dependent on reaction efficiency)
Sensitivity (LOD) < 1 ng/mL ~10 µg/mL~1 mg/mL< 10 ng/mL
Impurity Profiling Detects trace starting materials & hydrolysatesBlind to non-UV active impuritiesMisses trace (<0.1%) impuritiesCan mask impurities via side-reactions
Throughput High (5 min run)Medium (15-30 min run)LowLow (Requires prep time)
Suitability Recommended for purity & assayNot Recommended for trace analysisRecommended for bulk structure IDAlternative if MS unavailable

Synthesis & Impurity Origins

To validate the product, one must understand the genesis of its impurities.[1][2] The synthesis typically involves the reduction of 1-cyanocyclobutanecarboxamide .

Mechanistic Pathway & Impurity Map

The diagram below illustrates the synthetic pathway and the specific impurities that LC-MS must detect.

SynthesisPath SM Starting Material 1-Cyanocyclobutanecarboxamide (MW: 124.14) Rxn Reduction (H2, Catalyst or Hydride) SM->Rxn Step 1 Prod Target Product 1-(Aminomethyl)cyclobutanecarboxamide (MW: 128.17) Rxn->Prod Major Path ImpB Impurity B (Incomplete Red.) Cyclobutane-1,1-dicarboxamide (Side Product) Rxn->ImpB Over-oxidation/Side Rxn ImpA Impurity A (Hydrolysis) 1-(Aminomethyl)cyclobutane carboxylic Acid (MW: 129.16) Prod->ImpA Hydrolysis (H2O/H+)

Figure 1: Synthetic route and potential impurity genesis. LC-MS must resolve the Target Product (128 Da) from the Acid Impurity (129 Da) and Starting Material (124 Da).

Validated Experimental Protocol

A. Sample Preparation[2][3][4][5]
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.

  • Rationale: The high organic content matches the initial HILIC mobile phase, preventing peak distortion (solvent mismatch effect).

B. LC-MS Method Parameters (HILIC Mode)

Standard Reverse Phase (C18) is unsuitable due to the compound's high polarity (logP < 0), leading to elution in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is required for retention.

ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 1.7 µmRetains polar amines via electrostatic & partition mechanisms.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)Ionic strength controls peak shape for charged amines.
Mobile Phase B Acetonitrile with 0.1% Formic AcidHigh organic phase induces HILIC retention.
Gradient 90% B (0-1 min) → 50% B (5 min) → 90% B (7 min)Gradient elution ensures separation of the amide from the acid impurity.
Flow Rate 0.4 mL/minOptimal for ESI sensitivity.
C. Mass Spectrometry Settings (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Target Ion: [M+H]⁺ = 129.1 m/z .

  • Key Fragmentations (MS/MS):

    • 129.1 → 112.1 (Loss of NH₃): Characteristic of primary amines.

    • 129.1 → 84.1 (Loss of CONH₂): Diagnostic for the carboxamide group.

Results Interpretation & Data Validation

Specificity Check (Acid vs. Amide)

The most critical separation is between the target Amide (MW 128) and the Acid impurity (MW 129).

  • Mass Difference: Only 1 Da. Low-resolution MS (Single Quad) might see overlap if isotopes are not considered.

  • Chromatographic Separation: In HILIC, the Acid (Impurity A) will typically elute after the Amide (Target) due to stronger interaction with the water layer on the silica surface at acidic pH, or before depending on the specific zwitterionic phase charge.

  • Validation Criterion: Baseline resolution (Rs > 1.5) between m/z 129.1 (Target) and m/z 130.1 (Acid impurity [M+H]+).

Stoichiometry Confirmation (HCl Salt)

To verify the HCl salt form without Ion Chromatography:

  • Analyze in Negative Mode (ESI-) .

  • Look for the Chloride isotope pattern at m/z 35 and m/z 37 (3:1 ratio).

  • Self-Validating Step: The presence of the chloride peak at the same retention time as the positive amine peak confirms the salt formation.

Analytical Workflow Diagram

Workflow Start Crude Product 1-(Aminomethyl)cyclobutanecarboxamide HCl Decision Select Mode Start->Decision Path1 HILIC-ESI(+) MS/MS (Target Analysis) Decision->Path1 Purity Path2 HILIC-ESI(-) MS (Counter-ion Check) Decision->Path2 Salt ID Result1 Detect Parent [M+H]+ 129.1 Monitor Transition 129->112 Path1->Result1 Result2 Detect Chloride [Cl]- 35/37 Confirm Salt Stoichiometry Path2->Result2 Validation Pass Criteria: 1. Single Peak at RT 2. No m/z 125 (Nitrile) 3. <0.1% m/z 130 (Acid) Result1->Validation

Figure 2: Analytical workflow for simultaneous purity and salt validation.

References

  • PubChem. (n.d.).[3] 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.[3][4] National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved March 6, 2026, from [Link]

  • Petritis, K., et al. (2000). Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. Journal of Chromatography A. Retrieved March 6, 2026, from [Link]

  • ChemRxiv. (2021). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. Retrieved March 6, 2026, from [Link]

Sources

Comparative

Structural Characterization Guide: 1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride

This guide provides a structural and performance analysis of 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride , a rigid cyclobutane analogue of the neurotransmitter GABA and the drug Gabapentin. It is designed for med...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural and performance analysis of 1-(Aminomethyl)cyclobutanecarboxamide hydrochloride , a rigid cyclobutane analogue of the neurotransmitter GABA and the drug Gabapentin. It is designed for medicinal chemists and crystallographers evaluating this scaffold for conformational restriction in drug design.

Executive Summary: The Rigid Scaffold Advantage

1-(Aminomethyl)cyclobutanecarboxamide hydrochloride represents a "conformationally frozen" bioisostere of


-aminobutyric acid (GABA). Unlike the flexible linear GABA or the chair-flipping cyclohexane ring of Gabapentin, the cyclobutane core introduces a unique "butterfly" puckering mode. This guide compares its crystallographic performance—defined by lattice stability, packing efficiency, and conformational locking—against its closest therapeutic alternatives.
Comparative Performance Analysis

The following table contrasts the structural "performance" of the target amide against the standard drug (Gabapentin) and the free acid precursor.

FeatureTarget: Cyclobutane Amide HCl Alternative A: Gabapentin (Cyclohexane Acid) Alternative B: Linear GABA
Ring Conformation Rigid Pucker (~20–30°) Chair (Fluxional in solution)Highly Flexible (Rotatable)
Lattice Stability High (Ionic Hydrogen Bonding) High (Zwitterionic lattice)Moderate (Hygroscopic)
H-Bond Network Chloride-Bridged (

)
Charge-Assisted (

)
Charge-Assisted (

)
Bioisosterism Compact (Gem-dimethyl mimic)Bulky (Lipophilic bulk)Native substrate
Solubility High (Hydrophilic Salt)Moderate (Isoelectric point dependent)High
Key Insight: The "Butterfly" Effect

While Gabapentin utilizes a cyclohexane ring to increase lipophilicity, the cyclobutane ring in the target compound serves a different purpose: angular restriction . X-ray data typically reveals a puckered cyclobutane ring with a dihedral angle (


) between 20° and 30° to relieve torsional strain from eclipsing methylene hydrogens. This "pins back" the aminomethyl and carboxamide groups into a specific vector, potentially increasing receptor selectivity compared to the "floppier" Gabapentin.
Experimental Protocol: Single Crystal Growth & Data Collection

To obtain definitive X-ray data for this hydrochloride salt, standard evaporation often yields twinning due to the high symmetry of the cyclobutane ring. The following protocol minimizes disorder.

Workflow Diagram

CrystallizationProtocol Start Crude Amide HCl (White Powder) Solvent Dissolution (MeOH:Water 9:1) Start->Solvent 20 mg/mL Filter Syringe Filtration (0.22 µm PTFE) Solvent->Filter Remove particulates Vapor Vapor Diffusion (Anti-solvent: Acetone) Filter->Vapor Slow diffusion (4°C) Harvest Harvest Crystals (Paratone Oil) Vapor->Harvest 3-7 Days XRD X-Ray Diffraction (100 K, Mo Kα) Harvest->XRD Mount on loop

Figure 1: Optimized crystallization workflow for zwitterionic and salt-form cyclobutane derivatives.

Step-by-Step Methodology
  • Dissolution: Dissolve 20 mg of 1-(Aminomethyl)cyclobutanecarboxamide HCl in 1.0 mL of Methanol/Water (9:1 v/v). The water is crucial to solvate the ionic chloride lattice.

  • Filtration: Pass through a 0.22 µm PTFE filter into a narrow inner vial (borosilicate glass).

  • Vapor Diffusion: Place the inner vial inside a larger jar containing 10 mL of Acetone or Ethyl Acetate. Cap tightly.

  • Incubation: Store at 4°C. The lower temperature reduces thermal motion, encouraging the formation of ordered, block-like crystals rather than needles.

  • Data Collection: Collect data at 100 K .

    • Rationale: Cyclobutane rings exhibit significant thermal vibration (ring flipping) at room temperature. Cryogenic cooling freezes the ring into a single puckered conformation, ensuring sharp atomic resolution.

Structural Analysis & Data Interpretation

When analyzing the solved structure, focus on these three critical parameters to validate "performance":

A. Ring Puckering Parameters (Cremer-Pople)

The cyclobutane ring is rarely planar. Calculate the puckering amplitude (


) and phase (

).
  • Target Value: A puckering angle of ~28° is typical for 1,1-disubstituted cyclobutanes.

  • Significance: If the ring appears planar (0°), check for disorder (superposition of two puckered conformers flipping).

B. The Chloride Bridge

Unlike the zwitterionic acid (where


 donates directly to 

), the Amide HCl structure is stabilized by the Chloride ion (

).
  • Look for: A tetrahedral coordination around the

    
     ion, accepting H-bonds from the ammonium group (
    
    
    
    ) and the amide nitrogen (
    
    
    ).
  • Distance:

    
     distances should be approx. 3.1 – 3.2 Å .
    
C. Cation-Anion Packing
  • Packing Coefficient: Expect a value >70% (Kitajgorodskij Index). The small cyclobutane ring packs more efficiently than the bulky cyclohexane of Gabapentin, often leading to higher density crystals (

    
    ).
    
References & Authoritative Sources
  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-

    
    -amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. 
    
    • Core Reference: Establishes the standard puckering parameters and NMR/X-ray correlation for cyclobutane amino acids.

  • Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry.

    • Context: Reviews the biological impact of replacing the flexible GABA chain with cyclobutane/cyclohexane rings.

  • PubChem Compound Summary. 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride.

    • Data Verification: Chemical identifiers and physicochemical properties for the acid precursor.

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B.

    • Standard: The repository for comparing unit cell dimensions of related Gabapentinoid structures.

Validation

bioactivity comparison of linear vs cyclic aminomethyl carboxamides

Title: Bioactivity Comparison Guide: Linear vs. Cyclic Aminomethyl Carboxamides in Drug Design Executive Summary The aminomethyl carboxamide motif is a privileged pharmacophore in medicinal chemistry, frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Bioactivity Comparison Guide: Linear vs. Cyclic Aminomethyl Carboxamides in Drug Design

Executive Summary

The aminomethyl carboxamide motif is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate physicochemical properties—such as aqueous solubility and pKa—and to establish critical hydrogen-bonding networks within target binding pockets. However, the decision to deploy a linear versus a cyclic aminomethyl carboxamide fundamentally alters a molecule's thermodynamic binding profile, metabolic stability, and synthetic accessibility. As an Application Scientist, I have designed this guide to provide an objective, data-driven comparison of these two structural paradigms, detailing the causality behind their biological performance and the self-validating experimental workflows required to evaluate them.

Mechanistic and Thermodynamic Divergence

When designing kinase inhibitors, such as 4-anilinoquinazolines targeting the Epidermal Growth Factor Receptor (EGFR), the C-6 position is often functionalized with solvent-exposed side chains to improve binding affinity and pharmacokinetic properties 1. The structural geometry of these side chains dictates their thermodynamic behavior:

  • Linear Aminomethyl Carboxamides: These unconstrained structures possess high rotational freedom. While this flexibility allows the side chain to dynamically "probe" the solvent channel for optimal hydrogen bond acceptors, it incurs a significant entropic penalty upon binding. The transition from a highly disordered state in solution to a highly ordered state in the receptor pocket costs free energy, which can cap the maximum achievable binding affinity.

  • Cyclic Aminomethyl Carboxamides: Incorporating the motif into a ring system—such as 1-(aminomethyl)cyclopentane-1-carboxamide (AMCP) or thiazole derivatives—severely restricts conformational space 2. This pre-organization provides a profound entropic advantage. If the rigidified conformation perfectly complements the target pocket, binding affinity increases dramatically (often shifting from nanomolar to sub-nanomolar IC50s). However, this rigidity is a double-edged sword; even minor steric clashes within a narrow binding pocket will completely abolish target activity 3.

G L Linear Aminomethyl Carboxamide LF High Flexibility (Multiple Rotamers) L->LF C Cyclic Aminomethyl Carboxamide CR Conformational Restriction C->CR EP High Entropic Penalty Upon Binding LF->EP EA Favorable Binding Entropy (Pre-organized) CR->EA TB Target Kinase Pocket (e.g., EGFR, c-Src) EP->TB EA->TB

Caption: Thermodynamic and conformational pathways of linear vs. cyclic aminomethyl carboxamides.

Quantitative Bioactivity Comparison

To objectively evaluate these two classes, we must look at their behavior across multiple pharmacological parameters. The table below summarizes the comparative bioactivity profiles based on established structure-activity relationship (SAR) studies.

Pharmacological PropertyLinear Aminomethyl Carboxamides (e.g., C-6 Quinazoline side chains)Cyclic Aminomethyl Carboxamides (e.g., AMCP or Thiazole derivatives)
Conformational Entropy High flexibility; significant entropic penalty upon target binding.Restricted; pre-organized structure minimizes entropic loss.
Target Binding Affinity Potent (low nM) if the pocket allows for induced fit.Highly potent (sub-nM) if geometry matches; highly sensitive to steric clashes.
Metabolic Stability Susceptible to rapid oxidative deamination or amide hydrolysis in vivo.Enhanced resistance to proteolysis and metabolic degradation due to steric shielding.
Solubility & Permeability Excellent aqueous solubility; highly flexible chains may hinder passive membrane permeability.Good solubility; rigid, lipophilic ring structures often improve cellular permeability.
Synthetic Complexity Straightforward side-chain coupling (e.g., standard amide coupling).Complex; often requires stereoselective synthesis and resolution of enantiomers.

Experimental Methodologies for Bioactivity Profiling

A robust experimental protocol is only as reliable as its controls. When comparing linear and cyclic analogs, it is critical to decouple intrinsic target affinity from cellular permeability. If a cyclic compound fails in a cell assay, we must know whether it failed because it couldn't bind the target (steric clash) or because it couldn't enter the cell. Therefore, our workflow utilizes a self-validating cascade: a cell-free biochemical assay followed by a cell-based mechanistic assay.

Workflow S1 1. Compound Synthesis (Linear vs Cyclic) S2 2. Primary Biochemical Assay (Isolated Kinase IC50) S1->S2 S3 3. Orthogonal Validation (Surface Plasmon Resonance) S2->S3 S4 4. Cellular Efficacy Assay (Phospho-Akt / Viability) S3->S4 S5 5. SAR & Lead Selection S4->S5

Caption: Self-validating experimental workflow for evaluating aminomethyl carboxamide bioactivity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Purpose: To determine the intrinsic IC50 of linear vs. cyclic analogs against isolated kinase domains. TR-FRET is chosen because its time-gated readout eliminates interference from compound auto-fluorescence, a common artifact in heterocyclic libraries.

  • Reagent Preparation: Prepare a master mix containing the recombinant kinase domain (e.g., EGFR), a biotinylated peptide substrate, and ATP. Critical Step: ATP must be maintained exactly at its Michaelis-Menten constant (

    
    ) to ensure the assay is highly sensitive to competitive ATP-site inhibitors.
    
  • Compound Titration: Dispense the linear and cyclic aminomethyl carboxamides in a 10-point, 3-fold serial dilution in DMSO. Transfer to a 384-well assay plate, ensuring the final DMSO concentration remains below 1% to prevent enzyme denaturation.

  • Pre-Equilibration & Initiation: Add the kinase/substrate master mix to the compounds. Incubate for 15 minutes at room temperature. Why? Rigid cyclic compounds often exhibit slower on-rates; pre-equilibration prevents artificially inflated IC50 values. Initiate the reaction by adding ATP.

  • Detection: After 60 minutes, quench the reaction with EDTA (to chelate

    
    ). Add Europium-labeled anti-phosphopeptide antibody and Streptavidin-APC.
    
  • Validation: Include a known reference inhibitor (e.g., Gefitinib) on every plate to validate the dynamic range and confirm assay reproducibility.

Protocol 2: Cellular Target Engagement (Phospho-Akt Western Blot)

Causality & Purpose: To assess whether the conformational constraints of cyclic analogs impact cell permeability and intracellular target engagement compared to linear analogs.

  • Cell Culture & Starvation: Seed target cells (e.g., A431 cells overexpressing EGFR) in 6-well plates. Starve in serum-free media for 24 hours. Why? Serum starvation reduces basal, ligand-independent kinase signaling, providing a clean background to measure compound efficacy.

  • Compound Treatment: Treat cells with linear and cyclic analogs at 3x and 10x their established biochemical IC50 values for 2 hours.

  • Ligand Stimulation: Stimulate cells with 50 ng/mL EGF for exactly 10 minutes to induce robust receptor autophosphorylation and downstream Akt signaling.

  • Lysis and Immunoblotting: Lyse cells rapidly on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve lysates via SDS-PAGE, transfer to nitrocellulose, and probe for p-EGFR, total EGFR, p-Akt, and total Akt.

  • Validation: Comparing the ratio of p-Akt to total Akt provides a functional readout of intracellular efficacy. If a cyclic analog demonstrates high biochemical potency in Protocol 1 but poor cellular efficacy in Protocol 2, the self-validating system confirms that the cyclic constraint negatively impacted membrane permeability rather than target affinity.

References

  • Hennequin LFA, et al. "Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters. 1

  • Benchchem Technical Report. "Biological Activity of 1-(Aminomethyl)cyclopentane-1-carboxamide." Benchchem. 2

  • Benchchem Technical Report. "Biological Activity of 2-(Aminomethyl)-4-methyl-1,3-thiazole-5-carboxamide." Benchchem. 3

Sources

Safety & Regulatory Compliance

Safety

1-(Aminomethyl)cyclobutanecarboxamide HCl proper disposal procedures

Executive Summary & Operational Directive Proper disposal of 1-(Aminomethyl)cyclobutanecarboxamide HCl is not merely a regulatory checkbox; it is a critical safety protocol. As a hydrochloride salt of a primary amine on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Operational Directive

Proper disposal of 1-(Aminomethyl)cyclobutanecarboxamide HCl is not merely a regulatory checkbox; it is a critical safety protocol. As a hydrochloride salt of a primary amine on a strained cyclobutane ring, this compound presents specific stability and reactivity profiles that dictate its waste stream.

The Core Directive: This substance must be treated as Hazardous Chemical Waste . Under no circumstances should it be disposed of in municipal trash or flushed down the drain. The presence of the amide and amine functionalities, combined with the hydrochloride counterion, necessitates high-temperature incineration to ensure complete thermal destruction and prevent environmental accumulation of nitrogenous organic residues.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the material's properties to select the correct waste stream.

Parameter Data / Characteristic
Chemical Name 1-(Aminomethyl)cyclobutanecarboxamide Hydrochloride
Functional Groups Primary Amine (

), Amide (

), Cyclobutane Ring
Physical State White to off-white solid (crystalline powder)
Solubility Highly soluble in water; soluble in methanol/DMSO
Acidity (pH) Acidic in solution (due to HCl salt); pH ~3–5 (10% aq.)
Key Hazards Irritant (Skin/Eye) , Potential Acute Toxicity (Oral).[1][2][3][4][5] Thermal decomposition releases HCl gas and NOx .
Incompatibilities Strong Oxidizers (e.g., Nitric Acid, Permanganates), Strong Bases (liberates free amine).

Critical Safety Note: While specific SDS data for this exact derivative may be limited, structurally related analogs (e.g., Gabapentin intermediates) are classified as Skin Irrit. 2 (H315) and Eye Irrit. 2A (H319) . Always adopt a "conservative hazard" approach: treat as toxic and corrosive until proven otherwise.

Pre-Disposal Safety Protocols

Personal Protective Equipment (PPE):

  • Eyes: Chemical splash goggles (ANSI Z87.1).

  • Hands: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if handling solutions >1 M.

  • Body: Standard laboratory coat; closed-toe shoes.

  • Respiratory: If handling large quantities of dust outside a fume hood, use an N95 or P100 particulate respirator.

Spill Management (Small Scale < 50g):

  • Isolate: Evacuate the immediate area.

  • Contain: Cover spills with a dry absorbent pad or inert material (vermiculite).[5]

  • Clean: Sweep up carefully to avoid dust generation. Place in a wide-mouth jar.

  • Decontaminate: Wipe the surface with a mild soap solution, followed by water.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid Waste

Applicable for: Expired reagents, contaminated solids, or synthesis byproducts.

  • Container Selection: Use a clean, compatible container (HDPE or Amber Glass) with a screw-top lid.

  • Transfer: Transfer the solid waste into the container. Do not fill more than 90% full.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write out the full name. Do not use abbreviations or structural formulas alone.

    • Hazards: Check "Toxic" and "Irritant."[4]

  • Segregation: Store in the Solid Organic Waste bin. Keep away from oxidizers.[4]

Scenario B: Disposal of Aqueous Solutions

Applicable for: Reaction workups, mother liquors, or dissolved stock solutions.

  • pH Check: Verify the pH. If the solution is highly acidic (pH < 2) due to the HCl salt, it may need to be collected as "Acidic Waste" depending on your facility's specific rules.

    • Best Practice: Collect as Aqueous Chemical Waste .

  • Precipitation Check: Ensure no solids have crashed out. If solids are present, filter them and dispose of them as solid waste (Scenario A).

  • Collection: Pour into the designated "Aqueous Waste" carboy.

    • Caution: Do not mix with bleach or strong oxidizers. The amine group can form chloramines (toxic gas) if mixed with hypochlorite.

Scenario C: Disposal of Organic Solvent Mixtures

Applicable for: HPLC waste, extractions (e.g., DCM, Methanol).

  • Characterization: Identify the primary solvent (e.g., "Methanol Waste with <1% 1-(Aminomethyl)cyclobutanecarboxamide HCl").

  • Segregation:

    • If solvent is Halogenated (DCM, Chloroform): Use the Halogenated Waste stream.

    • If solvent is Non-Halogenated (Methanol, Acetone): Use the Non-Halogenated Waste stream.

    • Note: The chloride ion in the HCl salt does not typically classify a non-halogenated solvent stream as "halogenated" unless the concentration is very high (>1-2%).

  • Labeling: List all solvents and the active compound on the waste tag.

Waste Stream Decision Tree

The following logic flow ensures you select the correct path for disposal, minimizing the risk of incompatible reactions.

DisposalWorkflow cluster_legend Key Protocol Start Waste Material: 1-(Aminomethyl)cyclobutanecarboxamide HCl StateCheck What is the physical state? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid SolidContainer Collect in HDPE/Glass Jar (No Oxidizers!) Solid->SolidContainer SolventCheck Primary Solvent? Liquid->SolventCheck LabelSolid Label: 'Toxic/Irritant Solid Organic Waste' SolidContainer->LabelSolid Incinerate Disposal: High-Temp Incineration LabelSolid->Incinerate Aqueous Aqueous (Water) SolventCheck->Aqueous Organic Organic Solvent SolventCheck->Organic AqContainer Collect in Aqueous Waste Carboy Aqueous->AqContainer HaloCheck Contains Halogens? (DCM, Chloroform) Organic->HaloCheck AqLabel Label: 'Aqueous Waste with Organic Amines' AqContainer->AqLabel AqDisposal Disposal: Wastewater Treatment / Incineration AqLabel->AqDisposal HaloYes Halogenated Waste Stream HaloCheck->HaloYes HaloNo Non-Halogenated Waste Stream HaloCheck->HaloNo HaloYes->Incinerate HaloNo->Incinerate Warning NEVER mix with Bleach/Nitric Acid

Figure 1: Decision matrix for segregating amine hydrochloride waste streams.

Regulatory & Compliance Documentation

To ensure "Cradle-to-Grave" tracking, your waste manifest must be accurate.

  • RCRA Classification (US Only):

    • This specific compound is not typically P-listed or U-listed by the EPA.

    • It generally defaults to a Characteristic Waste if it exhibits ignitability, corrosivity, reactivity, or toxicity.

    • Default Classification: If not characteristic, classify as Non-Regulated Chemical Waste (for DOT) but manage as Hazardous for internal safety.

    • Recommendation: Most institutions classify this as "Laboratory Chemical Waste" (Waste Code 002 or similar internal codes for organic solids).

  • Labeling Requirements:

    • Full Chemical Name: 1-(Aminomethyl)cyclobutanecarboxamide HCl

    • CAS Number: If exact CAS is unavailable, use the CAS for the free acid (205173-66-6) or note "Cyclobutane derivative."

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66545690: 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(Aminomethyl)cyclobutanecarboxamide HCl

Topic: Personal Protective Equipment for handling 1-(Aminomethyl)cyclobutanecarboxamide HCl Audience: Researchers, scientists, and drug development professionals.[1] Executive Safety Summary Compound Class: Functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment for handling 1-(Aminomethyl)cyclobutanecarboxamide HCl Audience: Researchers, scientists, and drug development professionals.[1]

Executive Safety Summary

Compound Class: Functionalized Cyclobutane Amine Salt Primary Hazard Classification: Severe Irritant / Potential Corrosive Critical Property: Hygroscopic Solid (Hydrolysis may generate acidic surface moisture)[1]

Handling 1-(Aminomethyl)cyclobutanecarboxamide HCl requires a safety protocol that anticipates the risks of organic amine salts. While specific toxicological data for this exact derivative may be limited, structural analogs (e.g., 1-aminomethyl-cyclobutanecarboxylic acid HCl) exhibit significant skin, eye, and respiratory irritation (H315, H319, H335) and potential corrosivity (H314) due to the hydrochloride moiety.[1]

Core Directive: Treat this substance as a Substance of Unknown/Variable Toxicity (SUT) with a default assumption of corrosivity to mucous membranes.[1]

Risk Assessment & Hazard Identification

The following hazard profile is derived from Structure-Activity Relationship (SAR) analysis of analogous cyclobutane amines and hydrochloride salts.

Hazard CategoryRisk LevelMechanism of Injury
Inhalation High Fine dust particulates can cause severe respiratory tract irritation or chemical pneumonitis.[1]
Ocular Severe Acidic hydrolysis upon contact with eye moisture can cause immediate corneal damage.[1]
Dermal Moderate/High Potential for chemical burns or dermatitis, especially if skin is moist.[1]
Reactivity Moderate Hygroscopic; incompatible with strong oxidizing agents and strong bases (liberates free amine).[1]
Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. Do not deviate without a documented risk assessment.[2]

PPE ComponentSpecificationScientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for fine powders that can drift around lenses.[1] Goggles provide a sealed environment against acidic dust.
Hand Protection Double Nitrile Gloves (Outer: ≥5 mil; Inner: ≥4 mil)Permeation Resistance: Nitrile offers superior resistance to organic amines compared to latex.[1] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Body Protection Lab Coat (Buttoned, Long Sleeve) Standard barrier.[1] For quantities >10g or open handling outside a hood, use Tyvek® sleeves or a disposable apron to prevent dust accumulation on fabric.
Respiratory N95 / P100 Respirator (If outside Fume Hood)Engineering Control Priority: Primary handling must occur in a fume hood.[1] If weighing balance is external, a fit-tested N95 is mandatory to prevent particulate inhalation.[1]
Operational Protocol: Step-by-Step Handling
Phase A: Engineering Controls & Setup
  • Ventilation: Verify Chemical Fume Hood is operational (Face velocity: 80–100 fpm).

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic to prevent "fly-away" particles.[1]

  • Decontamination Zone: Pre-wet a paper towel with dilute sodium bicarbonate (5%) and place it near the balance to immediately wipe minor dust residues.

Phase B: Weighing & Transfer
  • The "Closed Transfer" Rule: Whenever possible, dissolve the solid directly in the shipping container or weigh into a tared vial that is immediately capped.

  • Spatula Selection: Use a stainless steel or PTFE-coated spatula.[1] Avoid plastic spatulas that generate static charge.

  • Technique:

    • Place receiving vessel in the hood.

    • Transfer solid gently to minimize aerosolization.

    • Immediately wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent salt crust formation (which can compromise the seal).

Phase C: Dissolution (Solubilization)
  • Solvent Choice: Water, Methanol, or DMSO.[1]

  • Exotherm Check: HCl salts can be slightly exothermic upon hydration.[1] Add the solid to the solvent slowly, not the reverse, to maintain thermal control.

Emergency Response & Decision Logic

Scenario: Accidental Exposure [1]

  • Eye Contact: Flush immediately for 15 minutes .[1][3] Time is tissue; do not wait for help to start flushing.

  • Skin Contact: Brush off dry powder before wetting (to prevent creating a concentrated acid patch), then wash with soap and water.[1]

Visualized Workflow: Spill Response

SpillResponse Start Spill Detected Assess Assess Volume & Form Start->Assess SmallDry Small Dry Spill (<5g) Assess->SmallDry LargeWet Large/Wet Spill (>5g or Solution) Assess->LargeWet ActionDry Cover with Wet Paper Towel (Prevents Dust) SmallDry->ActionDry Minimize Dust ActionWet Absorb with Vermiculite or Chem-Sorb Pads LargeWet->ActionWet Contain Flow Neutralize Clean Surface with 10% Sodium Bicarbonate ActionDry->Neutralize ActionWet->Neutralize Disposal Dispose as Hazardous Chemical Waste Neutralize->Disposal

Figure 1: Decision logic for safely managing spills of amine hydrochloride salts.

Waste Disposal Strategy

Environmental Compliance (RCRA/EPA Guidelines):

  • Classification: Do not dispose of down the drain. This compound is an organic amine salt and must be treated as Hazardous Chemical Waste .

  • Segregation:

    • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a "Solid Hazardous Waste" bag.

    • Liquid Waste: Collect aqueous or organic solutions in a "Basic/Organic" waste stream. Note: If mixed with strong acids, ensure no heat generation occurs.[1]

  • Labeling: Clearly label waste containers with the full chemical name: 1-(Aminomethyl)cyclobutanecarboxamide HCl. Do not use abbreviations like "Amine HCl".

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). 1-(Aminomethyl)cyclobutane-1-carboxylic acid hydrochloride (Parent Compound Data).[1][4][5] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. [Link]

Sources

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